Technical Documentation Center

(R)-Pinocembrin 7-Benzyl Ether Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Pinocembrin 7-Benzyl Ether
  • CAS: 1159852-74-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of (R)-Pinocembrin 7-Benzyl Ether: A Technical Whitepaper

Executive Summary (R)-Pinocembrin is a prominent natural flavanone renowned for its broad-spectrum pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. However, the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Pinocembrin is a prominent natural flavanone renowned for its broad-spectrum pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. However, the development of advanced pinocembrin analogues for structure-activity relationship (SAR) studies requires precise regiochemical control during synthesis. (R)-Pinocembrin 7-Benzyl Ether serves as a pivotal protected intermediate in this process[1]. By selectively masking the highly reactive 7-hydroxyl group, this compound provides researchers with the necessary synthetic leverage to perform targeted structural editing at other positions of the flavanone scaffold before final deprotection[2].

Structural Identity & Physicochemical Profiling

(R)-Pinocembrin 7-Benzyl Ether is a semi-synthetic derivative of the naturally occurring (2R)-enantiomer of pinocembrin. Its architecture consists of a 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one (flavanone) core. The defining structural modifications are the presence of a free hydroxyl group at the C-5 position and a benzyl ether protecting group at the C-7 position. Maintaining the (R)-configuration at the C-2 chiral center is critical, as the stereochemistry directly dictates the spatial orientation required for binding to biological targets.

Quantitative Data Summary
PropertySpecification
Chemical Name (2R)-5-hydroxy-2-phenyl-7-(phenylmethoxy)-2,3-dihydrochromen-4-one
CAS Number 1159852-74-0
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Core Scaffold Flavanone
Stereochemistry (2R)-enantiomer
Primary Utility Protected Intermediate for Total/Semi-Synthesis

The Thermodynamic Causality of Regioselective Benzylation

Achieving regioselectivity—the preferential reaction at one of several similar functional groups—is a primary challenge in the synthesis of polyhydroxylated flavonoids. The synthesis of (R)-Pinocembrin 7-Benzyl Ether relies on the intrinsic thermodynamic and electronic differences between the C-5 and C-7 hydroxyl groups[2].

The Causality of Reactivity: The C-5 hydroxyl group acts as a hydrogen bond donor to the adjacent C-4 carbonyl oxygen. This intramolecular hydrogen bond (IHB) stabilizes the proton, significantly reducing the acidity and nucleophilicity of the 5-OH[3]. Furthermore, the IHB indirectly contributes to electron density delocalization, stabilizing the system and increasing the energy required for proton dissociation[3].

In stark contrast, the C-7 hydroxyl group is sterically unhindered and lacks any such stabilizing intramolecular interactions. Consequently, its deprotonation is thermodynamically favorable even at lower pH levels[3]. When exposed to an electrophile like a benzyl halide in the presence of a weak base, the 7-OH reacts preferentially, yielding the 7-O-benzyl ether with near-exclusive regioselectivity.

Regioselectivity A Pinocembrin Scaffold B 7-Hydroxyl Group (High Nucleophilicity) A->B C 5-Hydroxyl Group (Low Nucleophilicity) A->C D Sterically Free No Intramolecular H-Bond B->D E Intramolecular H-Bond with C-4 Carbonyl C->E F Preferential Benzylation (7-O-Benzyl Ether) D->F Benzyl Halide

Mechanistic rationale for the regioselective benzylation of pinocembrin.

Self-Validating Experimental Protocol: Synthesis Workflow

To synthesize (R)-Pinocembrin 7-Benzyl Ether, the protocol must selectively deprotonate the 7-OH without compromising the sensitive flavanone ring. Strong bases (e.g., NaOH, KOH) must be strictly avoided, as they trigger a base-catalyzed retro-Michael addition, opening the flavanone ring into a chalcone and destroying the (R)-stereocenter upon re-cyclization. The use of a weak base like Potassium Carbonate (K₂CO₃) is a self-validating choice: it is basic enough to deprotonate the highly acidic 7-OH but mild enough to preserve the chiral flavanone core[4].

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of (R)-pinocembrin in anhydrous N,N-Dimethylformamide (DMF). The polar aprotic nature of DMF enhances the nucleophilicity of the resulting phenoxide ion.

  • Base Addition: Add 1.1 equivalents of anhydrous K₂CO₃ to the solution. Stir at room temperature for 15 minutes to allow for the selective deprotonation of the C-7 hydroxyl group.

  • Electrophile Introduction: Dropwise, add 1.05 equivalents of Benzyl chloride (or Benzyl bromide). The slight stoichiometric excess ensures complete conversion of the 7-OH without driving unwanted di-alkylation at the less reactive 5-OH[2].

  • Incubation: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction: Pour the mixture into ice-cold distilled water to quench the reaction. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Workup: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (using a Hexane/EtOAc gradient) to isolate pure (R)-Pinocembrin 7-Benzyl Ether.

Downstream Applications in Drug Development

The primary utility of (R)-Pinocembrin 7-Benzyl Ether lies in its role as a gateway molecule for synthesizing novel therapeutic analogues[4]. Once the 7-OH is securely protected, medicinal chemists can subject the molecule to harsh conditions to functionalize the 5-OH (e.g., alkylation, esterification, or glycosylation) to probe SAR for antiplasmodial or antimicrobial targets[4].

Following the desired structural editing, the benzyl protecting group is cleanly removed. Catalytic hydrogenolysis (using Palladium on Carbon (Pd/C) under an H₂ atmosphere) is the gold-standard deprotection method, as it yields the final pinocembrin analogue with high purity and without disturbing the newly formed bonds[2].

SynthesisWorkflow A (R)-Pinocembrin (Starting Material) B Benzyl Chloride + K2CO3 (Regioselective Protection) A->B Benzylation C (R)-Pinocembrin 7-Benzyl Ether (Protected Intermediate) B->C Yields D Derivatization (e.g., 5-OH modification) C->D Structural Editing E Catalytic Hydrogenolysis (Pd/C, H2) D->E Deprotection F Novel Pinocembrin Analogues E->F Final Product

Chemical synthesis and derivatization workflow for pinocembrin analogues.

References

3.[4] Title: Synthesis, antiplasmodial activity and in silico molecular docking study of pinocembrin and its analogs - PMC Source: nih.gov URL: [Link]

4.[3] Title: Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC Source: nih.gov URL: [Link]

Sources

Exploratory

The Pharmacological and Synthetic Profile of (R)-Pinocembrin 7-Benzyl Ether: A Technical Whitepaper

Executive Summary (R)-Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring chiral flavonoid renowned for its broad-spectrum antimicrobial, anti-inflammatory, and neuroprotective properties. However, its therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring chiral flavonoid renowned for its broad-spectrum antimicrobial, anti-inflammatory, and neuroprotective properties. However, its therapeutic utility is often limited by suboptimal lipophilicity and rapid metabolic conjugation at its hydroxyl groups. (R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) serves a dual purpose in modern drug development: it is a critical protected intermediate for the enantioselective synthesis of pinocembrin derivatives, and it acts as a highly lipophilic, pharmacologically active bioisostere.

This whitepaper dissects the biological activity profile of 7-O-benzylated flavanones, detailing how masking the 7-hydroxyl group fundamentally alters membrane permeability, redox modulation, and intracellular signaling cascades.

Chemical Rationale & Structure-Activity Relationship (SAR)

The biological efficacy of flavonoids is heavily dictated by the substitution pattern on the A and B rings. In pinocembrin, the A-ring possesses a 5,7-dihydroxy system.

The Meta-Dihydroxy Effect and Antioxidant Modulation

In native flavonoids, a meta-dihydroxy grouping (as seen at C5 and C7) can sometimes exert a deleterious effect on the molecule's overall antioxidant stability by promoting rapid auto-oxidation or metabolic degradation. Benzylation of the 7-hydroxyl group nullifies this meta-dihydroxy effect. By converting the 7-OH to a benzyl ether, the electron-donating capacity of the A-ring is modulated, which has been shown to significantly enhance the stability and lipid-peroxidation inhibitory activity of the flavonoid scaffold [4].

Lipophilicity and Membrane Permeability

The introduction of a bulky, hydrophobic benzyl group at the C7 position drastically increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates superior passive diffusion across the phospholipid bilayer, making 7-O-benzyl derivatives highly valuable for targeting intracellular signaling pathways (such as mitochondrial apoptosis) or intracellular parasites [1].

Biological Activity Profile

While (R)-Pinocembrin 7-Benzyl Ether is frequently utilized as a synthetic stepping stone, SAR studies on 7-O-benzylated flavanones reveal a distinct and potent biological profile.

Apoptosis Induction and Anticancer Potential

Modifying the 7-carbon of flavanones with a benzyl group triggers potent anti-proliferative effects in cancer cell lines. Studies on closely related 7-O-benzyl flavanones (e.g., 7-O-benzyl naringenin) demonstrate that this modification induces significant apoptosis in human colorectal carcinoma cells (RKO). The mechanism is driven by a surge in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization. This oxidative stress couples with the sustained activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, culminating in the activation of executioner caspases [2].

Mechanism A (R)-Pinocembrin 7-Benzyl Ether B Enhanced Cellular Uptake (High LogP) A->B Membrane Diffusion C Intracellular ROS Accumulation B->C Redox Modulation D Mitochondrial Depolarization C->D Oxidative Stress E Sustained ERK Activation C->E Kinase Signaling F Caspase Cascade (Executioner Caspases) D->F Cytochrome c Release E->F Pro-apoptotic Factors G Programmed Cell Death (Apoptosis) F->G Cellular Dismantling

Fig 1. Mechanistic pathway of 7-O-benzyl flavanones inducing apoptosis via ROS/ERK signaling.

Antiplasmodial Efficacy

The lipophilic nature of the benzyl ether also enhances antimicrobial and antiparasitic penetration. In vivo studies evaluating 7-O-benzyl-6-prenylpinocembrin against Plasmodium berghei infected mice demonstrated a dramatic 59.41% reduction in parasitaemia. The benzylated derivative significantly prolonged the survival time of the infected subjects and prevented parasitaemia-induced weight loss, highlighting the scaffold's potential in overcoming artemisinin-resistant malaria strains [3].

Quantitative Data Summary

The following table synthesizes the comparative biological metrics of pinocembrin and its highly lipophilic/benzylated derivatives across various assays:

Compound / DerivativeBiological Target / AssayKey Finding / Efficacy MetricReference
Pinocembrin (Parent) ZIKV NS2B-NS3 InhibitionIC₅₀ = 17.4 μMLee et al. (2019)
7-O-Benzyl Naringenin RKO Colon Cancer CellsSignificant ROS & Apoptosis Induction[2]
7-O-Benzyl-6-prenylpinocembrin Plasmodium berghei (In vivo)59.41% Parasitaemia Suppression[3]
Pinocembrin Acyl Derivatives NO Production (Macrophages)IC₅₀ = 15.51 μg/mL[5]
7-O-Benzyl Quercetin Lipid PeroxidationEnhanced Antioxidant Stability vs Parent[4]

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the self-validating systems required to synthesize and evaluate (R)-Pinocembrin 7-Benzyl Ether.

Protocol 1: Regioselective Synthesis of (R)-Pinocembrin 7-Benzyl Ether

Causality & Rationale: The 5-hydroxyl group of pinocembrin is engaged in a strong intramolecular hydrogen bond with the C4 carbonyl oxygen, raising its pKa (~9-10). The 7-hydroxyl group lacks this stabilization and is significantly more acidic (pKa ~7.5). By utilizing a mild base like Potassium Carbonate ( K2​CO3​ ), we selectively deprotonate the 7-OH, preventing unwanted di-alkylation.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of (R)-Pinocembrin in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 1.2 equivalents of anhydrous K2​CO3​ . Stir at 0°C for 15 minutes to allow for the regioselective deprotonation of the 7-OH group.

  • Electrophilic Attack: Dropwise, add 1.1 equivalents of Benzyl Bromide ( BnBr ). Self-Validation: The slight excess ensures complete conversion without forcing 5-OH alkylation.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a distinct, higher Rf spot due to increased lipophilicity.

  • Quenching & Extraction: Quench with ice-cold distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography. Confirm regioselectivity via ¹H-NMR (absence of the 7-OH proton signal, presence of benzyl CH2​ protons at ~5.1 ppm, and retention of the downfield 5-OH proton at ~12.0 ppm).

Synthesis S1 Pinocembrin + Benzyl Bromide (K2CO3, DMF, 0°C) S2 Regioselective 7-OH Deprotonation S1->S2 Base Catalysis S3 Nucleophilic Substitution (SN2 Reaction) S2->S3 Electrophilic Attack S4 TLC Validation & Reaction Quenching S3->S4 In-process Control S5 Purification & NMR Confirmation S4->S5 Product Isolation

Fig 2. Regioselective synthetic workflow for (R)-Pinocembrin 7-Benzyl Ether with validation steps.

Protocol 2: In Vitro ROS Generation and Apoptosis Assay

Causality & Rationale: To validate the biological impact of the 7-O-benzyl modification, intracellular ROS must be quantified. We utilize 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is cell-permeable; once inside, cellular esterases cleave the diacetate groups, trapping the probe intracellularly. Subsequent oxidation by ROS yields highly fluorescent DCF, providing a direct, self-validating measure of oxidative stress induced by the compound.

Step-by-Step Workflow:

  • Cell Culture: Seed RKO human colorectal carcinoma cells in a 96-well black, clear-bottom plate at a density of 1×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Probe Loading: Wash cells with PBS and incubate with 10 μM DCFDA in serum-free media for 30 minutes in the dark.

  • Treatment: Remove the probe solution, wash with PBS, and treat the cells with varying concentrations (5, 10, 25, 50 μM) of (R)-Pinocembrin 7-Benzyl Ether dissolved in DMSO (final DMSO concentration <0.1%). Control: Use 0.1% DMSO as a vehicle negative control and H2​O2​ (100 μM) as a positive control.

  • Kinetic Measurement: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Apoptosis Validation: In a parallel plate treated identically, perform a Caspase-3/7 Glo assay (Promega) at 24 hours post-treatment. Luminescence output will directly correlate ROS generation with the execution phase of apoptosis.

References

  • Lee, E.-R., et al. "Regulation of apoptosis by modified naringenin derivatives in human colorectal carcinoma RKO cells". Journal of Cellular Biochemistry, May 2008. Available at:[Link]

  • Tchamgoue, A. D., et al. "In vivo antiplasmodial properties of fractions and flavonoids of Pseudarthria hookeri Wight & Arn. (Fabaceae)". FAO AGRIS, 2022. Available at:[Link]

  • Kurth, E. F. "Preparation of 7-benzyl ethers of flavonoid compounds". US Patent 2892846A, 1959.
  • Tundis, R., et al. "An ancient remedial repurposing: synthesis of new pinocembrin fatty acid acyl derivatives as potential antimicrobial/anti-inflammatory agents". Natural Product Research, Feb 2018. Available at:[Link]

Foundational

The Strategic Role of (R)-Pinocembrin 7-Benzyl Ether in Advanced Flavonoid Synthesis

Executive Summary Flavonoids, particularly flavanones like pinocembrin, represent a highly privileged scaffold in drug discovery, exhibiting potent neuroprotective, anti-inflammatory, and antimicrobial properties. Howeve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoids, particularly flavanones like pinocembrin, represent a highly privileged scaffold in drug discovery, exhibiting potent neuroprotective, anti-inflammatory, and antimicrobial properties. However, the structural complexity and chirality of these molecules present significant challenges for total synthesis and structure-activity relationship (SAR) studies.

(R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) serves as a critical, stereochemically pure intermediate[1]. By selectively masking the highly reactive 7-hydroxyl group while preserving the stereocenter at C-2, this intermediate enables the precise, late-stage functionalization of the flavonoid core. This whitepaper details the mechanistic rationale, experimental protocols, and downstream applications of this indispensable synthetic building block.

Mechanistic Rationale: The Causality of Regioselective Benzylation

In flavonoid chemistry, not all hydroxyl groups are created equal. Pinocembrin (5,7-dihydroxyflavanone) possesses two phenolic hydroxyl groups at the C-5 and C-7 positions. A naive approach to functionalization would result in a complex mixture of regioisomers. However, the molecular geometry of pinocembrin provides a built-in chemical control mechanism.

The Causality of Selectivity: The hydroxyl group at the C-5 position is situated in close spatial proximity to the C-4 ketone carbonyl. This arrangement facilitates a strong, six-membered intramolecular hydrogen bond.

  • Thermodynamic Stability: This hydrogen bond locks the 5-OH proton, significantly increasing its pKa (making it less acidic) compared to the free 7-OH.

  • Nucleophilic Masking: The electron density of the 5-OH oxygen is pulled toward the carbonyl, drastically reducing its nucleophilicity.

As a result, when racemic pinocembrin is treated with an electrophile like benzyl chloride in the presence of a mild base (e.g., potassium carbonate), the 7-OH reacts almost exclusively. This regioselective benzylation yields (±)-pinocembrin 7-benzyl ether, leaving the 5-OH free for subsequent chiral derivatization or functionalization[2].

Synthetic Workflow & Experimental Protocols

To isolate the biologically relevant (R)-enantiomer, researchers employ a sequence of selective protection, chiral resolution, and targeted deprotection. Every protocol below is designed as a self-validating system to ensure high enantiomeric excess (ee) and chemical purity.

Protocol A: Regioselective Synthesis of (±)-Pinocembrin 7-Benzyl Ether

Objective: Selectively protect the C-7 position.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 50 mmol of (±)-pinocembrin in 150 mL of anhydrous acetone.

  • Reagent Addition: Add 65 mmol of benzyl chloride, 2.75 mmol of potassium iodide (as a nucleophilic catalyst to form the more reactive benzyl iodide in situ), and 60 mmol of anhydrous potassium carbonate[2].

  • Reflux: Heat the mixture under reflux (approx. 56°C) for 2 to 3 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the highly polar pinocembrin spot and the appearance of a single, less polar spot confirms successful mono-benzylation. (If di-benzylation occurs, a second, even less polar spot will appear, indicating the base is too strong or the reaction time is too long).

  • Workup: Filter the mixture under reduced pressure to remove inorganic salts. Evaporate the acetone, and recrystallize the crude product from light petroleum to yield (±)-pinocembrin 7-benzyl ether.

Protocol B: Chiral Resolution to (R)-Pinocembrin 7-Benzyl Ether

Objective: Separate the racemic mixture into pure enantiomers.

  • Diastereomeric Derivatization: Dissolve the (±)-pinocembrin 7-benzyl ether in anhydrous toluene and cool to 0°C. Add (L)-(-)-α-methylbenzylamine and Titanium tetrachloride (TiCl₄) as a Lewis acid catalyst[2].

  • Separation: The reaction forms a mixture of diastereomeric imines. Due to their distinct physical properties and spatial arrangements, these diastereomers can be efficiently separated using standard silica gel column chromatography.

  • Hydrolysis: Isolate the fraction containing the (R)-configured diastereomer. Subject it to mild acidic hydrolysis to cleave the imine, regenerating the ketone at C-4.

  • Self-Validation: Analyze the resulting (R)-Pinocembrin 7-Benzyl Ether via chiral HPLC. An enantiomeric excess (ee) of >99% validates the resolution step.

Protocol C: Catalytic Hydrogenolysis (Deprotection)

Objective: Remove the benzyl protecting group to yield (2R)-Pinocembrin.

  • Reaction Setup: Dissolve (R)-Pinocembrin 7-Benzyl Ether in absolute ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w relative to the substrate).

  • Hydrogenation: Place the vessel in a Parr hydrogenator or use a hydrogen balloon. Pressurize to 1-3 atm of H₂ gas and stir at room temperature until hydrogen uptake ceases[2].

  • Self-Validation: Confirm deprotection via Mass Spectrometry (loss of 90 Da, corresponding to the benzyl moiety) and ¹H-NMR (disappearance of the multiplet at δ 7.30–7.45 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield pure (2R)-Pinocembrin.

Visualizing the Synthetic Pathway

The following diagram maps the logical progression from a racemic starting material to the stereopure, biologically active flavonoid via the 7-O-benzyl protected intermediate.

G A Racemic (±)-Pinocembrin (5,7-dihydroxyflavanone) B Regioselective Benzylation (BnCl, K2CO3, Acetone) A->B C (±)-Pinocembrin 7-Benzyl Ether (Protected Intermediate) B->C D Chiral Resolution ((L)-(-)-α-methylbenzylamine, TiCl4) C->D E (R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) D->E Isolate (R)-Diastereomer & Hydrolyze F Catalytic Hydrogenolysis (H2, Pd/C, EtOH) E->F G (2R)-Pinocembrin (Biologically Active Enantiomer) F->G Cleave Benzyl Ether

Synthetic workflow from racemic pinocembrin to (2R)-pinocembrin via 7-O-benzyl protection.

Quantitative Data: Reaction Parameters & Yields

The table below summarizes the typical quantitative metrics associated with the use of (R)-Pinocembrin 7-Benzyl Ether in standard laboratory workflows, providing a baseline for protocol optimization.

Reaction StepKey ReagentsTemp (°C)Time (h)Typical Yield (%)Enantiomeric Excess (ee %)
Selective Benzylation BnCl, K₂CO₃, KI, Acetone56 (Reflux)2.0 - 3.085 - 92N/A (Racemic)
Diastereomeric Deriv. (L)-amine, TiCl₄, Toluene0 to 254.0 - 6.070 - 75N/A (Diastereomers)
Hydrolysis to (R)-Ether Mild aqueous acid251.0 - 2.090 - 95> 99.0
Catalytic Hydrogenolysis H₂ (3 atm), 10% Pd/C, EtOH252.0 - 4.095 - 98> 99.0

Applications in Advanced Drug Development

The utility of (R)-Pinocembrin 7-Benzyl Ether extends far beyond the simple synthesis of (2R)-pinocembrin. By keeping the 7-OH masked, researchers can execute complex chemistries on the rest of the flavonoid scaffold.

Synthesis of FtsZ Inhibitors (Antimicrobial Agents)

The rise of antibiotic-resistant bacteria has driven the search for novel targets, such as FtsZ, a bacterial homolog of tubulin essential for cell division. Researchers have utilized selective benzylation strategies on pinocembrin and related flavanones to synthesize potent FtsZ inhibitors like dichamanetin and its analogs[3]. Protecting the 7-OH allows for aggressive benzylic carbon-carbon bond formations (e.g., via ortho-quinone methide intermediates) at the C-6 or C-8 positions without unwanted side reactions at the C-7 phenol.

Development of Silvestrol Analogs (Anticancer Agents)

Silvestrol is a complex cyclopenta[b]benzofuran natural product that acts as a potent protein synthesis inhibitor, showing massive promise in oncology. The total synthesis of silvestrol and its analogs relies heavily on the selective benzylation of flavanone precursors (like chrysin or pinocembrin)[4]. By utilizing (R)-Pinocembrin 7-Benzyl Ether, chemists can maintain the critical stereochemistry of the core while executing late-stage cross-coupling reactions or oxidations (e.g., Rubottom oxidation) required to build the complex silvestrol architecture.

Conclusion

(R)-Pinocembrin 7-Benzyl Ether is not merely a stepping stone; it is a strategic linchpin in flavonoid research. By exploiting the inherent causality of intramolecular hydrogen bonding, chemists can achieve regioselective protection, enabling the precise chiral resolution and downstream functionalization of the flavanone core. Whether synthesizing stereopure natural products or developing next-generation antimicrobial and anticancer therapeutics, mastering the chemistry of this intermediate is essential for any advanced drug development program.

References

  • (R)
  • Application Notes and Protocols for the Synthesis of (+)-Pinocembrin Benchchem.
  • Synthesis of Antimicrobial Natural Products Targeting FtsZ: (±)-Dichamanetin and (±)
  • Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors Journal of Medicinal Chemistry - ACS Public

Sources

Exploratory

(R)-Pinocembrin 7-Benzyl Ether: Comprehensive Physicochemical Profiling and Synthetic Applications

Executive Summary In the realm of flavonoid chemistry and drug development, the regioselective modification of naturally occurring scaffolds is a persistent challenge. Pinocembrin (5,7-dihydroxyflavanone) is a prominent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of flavonoid chemistry and drug development, the regioselective modification of naturally occurring scaffolds is a persistent challenge. Pinocembrin (5,7-dihydroxyflavanone) is a prominent chiral flavonoid recognized for its neuroprotective, anti-inflammatory, and antioxidant properties. However, synthesizing advanced pinocembrin derivatives requires precise control over its two phenolic hydroxyl groups.

(R)-Pinocembrin 7-Benzyl Ether emerges as the premier protected intermediate for these workflows. By selectively masking the highly reactive 7-hydroxyl group with a robust benzyl ether, researchers can unlock the structural functionalization of the C-5 position or the C-ring without unwanted side reactions. This technical guide explores the physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its application.

Molecular Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of (R)-Pinocembrin 7-Benzyl Ether is critical for optimizing reaction conditions, solvent selection, and purification strategies. The compound exhibits standard lipophilic flavonoid behavior, being highly soluble in moderately polar aprotic solvents while remaining insoluble in aqueous media .

PropertyValue
Chemical Name (2R)-5-hydroxy-2-phenyl-7-(phenylmethoxy)-2,3-dihydrochromen-4-one
CAS Registry Number 1159852-74-0 (R-enantiomer) / 120980-33-8 (Racemate)
Molecular Formula C22H18O4
Molecular Weight 346.38 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Solubility Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Methanol
Primary Application Protected intermediate for the synthesis of (2R)-Pinocembrin derivatives

Mechanistic Causality: The Logic of Selective 7-O-Benzylation

As an Application Scientist, I frequently observe that successful synthetic workflows rely on exploiting intrinsic molecular physics rather than forcing brute-chemical reactions. The selective synthesis of (R)-Pinocembrin 7-Benzyl Ether is a masterclass in leveraging intramolecular hydrogen bonding .

Pinocembrin possesses two hydroxyl groups at the C-5 and C-7 positions.

  • The C-5 Hydroxyl: This group is situated directly adjacent to the C-4 carbonyl. It forms a strong, stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly reduces the nucleophilicity of the 5-OH oxygen and increases its pKa, making it highly resistant to deprotonation by mild bases.

  • The C-7 Hydroxyl: In contrast, the 7-OH group is unhindered and lacks any stabilizing intramolecular interactions. It is significantly more acidic and nucleophilic.

The Causality: By utilizing a mild base such as Potassium Carbonate (K₂CO₃), the thermodynamic threshold is only sufficient to deprotonate the free 7-OH. The resulting phenoxide anion rapidly attacks the electrophilic benzyl bromide via an Sₙ2 mechanism, yielding the 7-O-benzyl ether with near-perfect regioselectivity. Stronger bases (like Sodium Hydride) must be strictly avoided, as they will forcefully deprotonate the 5-OH, leading to over-alkylation or unwanted ring-opening of the flavanone core.

Experimental Workflow: Synthesis and Downstream Application

The following protocols are designed as self-validating systems. Every step includes specific observational checkpoints to ensure structural integrity without requiring immediate complex instrumentation.

Protocol A: Regioselective 7-O-Benzylation of (R)-Pinocembrin

Objective: To selectively protect the 7-hydroxyl group.

  • Reaction Setup: Dissolve (R)-Pinocembrin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.2 eq). Causality Check: The mild base ensures only the 7-OH is deprotonated.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise add Benzyl Bromide (BnBr, 1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Self-Validating TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The product will exhibit a distinctly higher Rf​ value than the starting material due to the masking of the polar 7-OH group.

  • Quenching & Extraction: Quench the reaction by pouring it into ice water. Extract three times with Ethyl Acetate. Wash the combined organic layers extensively with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure (R)-Pinocembrin 7-Benzyl Ether .

Protocol B: Deprotection (Hydrogenolysis) of the Benzyl Ether

Objective: To cleave the benzyl ether and regenerate the free 7-hydroxyl group after downstream modifications have been completed.

  • Setup: Dissolve the modified 7-O-benzyl pinocembrin derivative in Methanol or Ethyl Acetate (0.1 M).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Safety Causality: Always purge the flask with Argon before adding Pd/C to prevent solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2-4 hours. The benzyl group is highly susceptible to catalytic hydrogenolysis, cleaving the C-O bond cleanly.

  • Filtration & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate to yield the finalized, deprotected pinocembrin derivative.

Analytical Validation System

To guarantee the trustworthiness of the synthesized intermediate, structural confirmation via Nuclear Magnetic Resonance (NMR) is mandatory.

  • ¹H NMR (CDCl₃) Validation: The successful formation of the 7-benzyl ether is confirmed by the appearance of a sharp two-proton singlet at approximately δ 5.05–5.15 ppm , corresponding to the benzylic -CH₂- protons. Additionally, a five-proton multiplet will appear around δ 7.30–7.45 ppm for the newly introduced phenyl ring.

  • Regioselectivity Confirmation: Crucially, the highly deshielded 5-OH proton must remain visible far downfield (typically δ 11.5–12.0 ppm ). The persistence of this peak confirms that the intramolecular hydrogen bond is undisturbed and that the 5-OH position was successfully preserved.

Pathway Visualization

The following diagram maps the logical progression of utilizing (R)-Pinocembrin 7-Benzyl Ether in a synthetic drug development workflow.

SynthWorkflow A (R)-Pinocembrin (5,7-Dihydroxyflavanone) B Selective 7-O-Benzylation (BnBr, K2CO3, DMF) A->B Exploit 5-OH H-Bonding C (R)-Pinocembrin 7-Benzyl Ether (Protected Intermediate) B->C D Downstream Modification (e.g., 5-OH Alkylation) C->D Modify Free 5-OH Position E Catalytic Hydrogenolysis (Pd/C, H2) D->E F Target Pinocembrin Derivative (7-OH Regenerated) E->F Selective Deprotection

Figure 1: Logical workflow for the regioselective synthesis and utilization of (R)-Pinocembrin 7-Benzyl Ether.

References

  • Coompo . "(R)-Pinocembrin 7-Benzyl Ether | 1159852-74-0 Biological Research Products". Available at: [Link]

Foundational

Topic: In Vivo Pharmacokinetics of (R)-Pinocembrin 7-Benzyl Ether

An In-Depth Technical Guide Abstract (R)-Pinocembrin, a natural flavonoid, exhibits a range of promising biological activities, yet its therapeutic potential is often constrained by suboptimal pharmacokinetic properties,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

(R)-Pinocembrin, a natural flavonoid, exhibits a range of promising biological activities, yet its therapeutic potential is often constrained by suboptimal pharmacokinetic properties, including poor solubility and rapid metabolism. Chemical modification is a proven strategy to overcome these limitations. This guide details a comprehensive in vivo pharmacokinetic study design for (R)-Pinocembrin 7-Benzyl Ether, a derivative synthesized to enhance lipophilicity and metabolic stability. We provide a robust framework for researchers, covering preclinical study design, detailed experimental protocols for intravenous and oral administration in a rodent model, a validated bioanalytical LC-MS/MS method for plasma quantification, and the subsequent non-compartmental analysis (NCA) for data interpretation. The causality behind each methodological choice is explained to ensure scientific integrity and reproducibility, establishing a self-validating system for the accurate characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction and Scientific Rationale

Pinocembrin, a flavonoid found in honey and propolis, has demonstrated neuroprotective, anti-inflammatory, and antioxidant properties in numerous preclinical models. However, like many flavonoids, its progression through the drug development pipeline is hampered by poor aqueous solubility and extensive phase II metabolism (glucuronidation and sulfation) of its hydroxyl groups, leading to low oral bioavailability and rapid clearance.

The synthesis of (R)-Pinocembrin 7-Benzyl Ether is a strategic medicinal chemistry approach to address these liabilities. The introduction of a benzyl group at the 7-position hydroxyl group serves two primary purposes:

  • Increased Lipophilicity: The benzyl moiety significantly increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, potentially improving absorption and tissue distribution.

  • Metabolic Blocking: By masking one of the key sites for glucuronidation (the 7-hydroxyl group), the modification is hypothesized to reduce first-pass metabolism and systemic clearance, thereby prolonging the compound's half-life and exposure.

A definitive in vivo pharmacokinetic study is therefore essential to validate these hypotheses and quantify the ADME profile of this new chemical entity. This guide provides the technical framework for conducting such a study in a preclinical rodent model, a critical step in evaluating its potential as a therapeutic agent.

Preclinical Pharmacokinetic Study Design

The objective is to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F), following both intravenous (IV) and oral (PO) administration.

Animal Model Selection

The Sprague-Dawley rat is selected as the model for this study.

  • Rationale & Justification: This strain is widely used in non-clinical toxicology and pharmacokinetic studies due to its well-characterized physiology and genetics, moderate size, and docile nature, which facilitates handling and dosing. Regulatory agencies like the FDA have extensive historical data on this strain, providing a robust baseline for comparison. To minimize inter-animal variability and adhere to the 3Rs (Replacement, Reduction, Refinement) of animal research, a jugular vein cannulated model is employed. This allows for serial blood sampling from a single animal, providing a complete PK profile per animal and reducing the total number of animals required for the study.

Dose Selection and Formulation
  • Dose Levels (Example):

    • IV Administration: 2 mg/kg

    • PO Administration: 10 mg/kg

  • Rationale & Justification: The IV dose is kept low to ensure the compound remains in solution and to avoid solubility-limited clearance. The PO dose is set higher (typically 5-10 fold the IV dose) to ensure plasma concentrations are sufficiently above the bioanalytical method's lower limit of quantitation (LLOQ), accounting for potentially incomplete absorption. These doses should be finalized based on prior in vitro cytotoxicity and maximum tolerated dose (MTD) studies.

  • Vehicle Formulation:

    • IV Formulation: 10% DMSO, 40% PEG400, 50% Saline.

    • PO Formulation: 0.5% Carboxymethylcellulose (CMC) in water.

  • Rationale & Justification: The IV vehicle is a common co-solvent system designed to solubilize lipophilic compounds for parenteral administration. The PO vehicle is an aqueous suspension, which is standard for oral gavage studies to assess absorption from a non-solubilized state, mimicking a potential clinical formulation. Vehicle safety must be confirmed prior to the main study.

Experimental Methodologies

This section provides detailed, step-by-step protocols for the execution of the study.

Overall Experimental Workflow

The entire process, from animal preparation to data analysis, follows a structured and logical sequence to ensure data integrity.

G cluster_pre Pre-Study Phase cluster_study In-Life Phase (Day 0) cluster_post Bioanalysis & Data Phase A Animal Acclimatization (1 week) B Jugular Vein Cannulation Surgery A->B C Surgical Recovery (3-4 days) B->C D Fasting (Overnight) C->D Animals Ready E Compound Administration (IV or PO) D->E F Serial Blood Sampling (0-24h) E->F G Plasma Sample Preparation (Protein Precipitation) F->G Samples Collected H LC-MS/MS Analysis G->H I Pharmacokinetic Analysis (NCA) H->I J Data Reporting I->J

Caption: High-level workflow for the in vivo pharmacokinetic study.

Protocol: In-Life Phase (n=3-5 rats per group)
  • Pre-Dose: Fast animals overnight (approx. 12 hours) with free access to water to standardize gut motility and absorption.

  • Time 0: Collect a pre-dose blood sample (t=0) via the jugular vein cannula.

  • Dosing:

    • IV Group: Administer (R)-Pinocembrin 7-Benzyl Ether formulation as a slow bolus injection (over 1-2 minutes) via the tail vein at a dose of 2 mg/kg.

    • PO Group: Administer the formulation via oral gavage at a dose of 10 mg/kg.

  • Serial Blood Sampling: Collect approximately 150 µL of blood from the jugular vein cannula into EDTA-coated tubes at specified time points.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis. This ensures the stability of the analyte.

Protocol: Bioanalytical Method (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.

This method is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins.

G A Thaw Plasma Samples, Standards & QCs on Ice B Aliquot 50 µL of Plasma into a 1.5 mL Tube A->B C Add 150 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., Verapamil) B->C D Vortex Mix for 2 minutes to Precipitate Proteins C->D E Centrifuge at 13,000 x g for 10 min at 4°C D->E F Transfer Supernatant to HPLC Vial E->F G Inject into LC-MS/MS System F->G

Caption: Workflow for plasma sample preparation by protein precipitation.

The following provides an example set of parameters that would serve as a starting point for method development.

ParameterSpecificationRationale & Justification
LC System Shimadzu Nexera X2 or Waters Acquity UPLCHigh-pressure systems that provide excellent chromatographic resolution and short run times.
Mass Spectrometer SCIEX 6500+ or Waters Xevo TQ-STriple quadrupole instruments offering high sensitivity and specificity for quantitative analysis.
Column Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm)A C18 stationary phase is suitable for retaining lipophilic compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% to 95% B over 3 minutesA rapid gradient efficiently elutes the analyte while minimizing run time.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule is expected to readily form [M+H]+ ions.
MRM Transitions Precursor > Product (Q1 > Q3)To be determined by direct infusion of the compound. This provides specificity and sensitivity.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability before analyzing study samples.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) , a standard method that makes no assumptions about the underlying physiological model. This is typically performed using specialized software like Phoenix® WinNonlin®.

G rawData rawData nca nca rawData->nca params params nca->params bioavailability bioavailability params->bioavailability Using IV and PO data

Caption: Data analysis pipeline from raw concentration data to final PK parameters.

Key Pharmacokinetic Parameters (Hypothetical Data)

The following table presents a hypothetical but expected outcome for the study, illustrating how the data would be summarized.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Description & Interpretation
Cmax (ng/mL) 850 ± 120450 ± 95Maximum observed plasma concentration.
Tmax (h) 0.083 (5 min)2.0 ± 0.5Time to reach Cmax. The PO Tmax indicates the rate of absorption.
AUC₀₋t (ngh/mL) 1850 ± 2502300 ± 410Area under the curve from time 0 to the last measurable point.
AUC₀₋inf (ngh/mL) 1920 ± 2652450 ± 480Area under the curve extrapolated to infinity. Represents total exposure.
t½ (h) 4.5 ± 0.84.8 ± 1.1Elimination half-life. A longer half-life is expected vs. pinocembrin.
CL (L/h/kg) 1.04 ± 0.15-Clearance. Measures the body's efficiency in eliminating the drug.
Vd (L/kg) 6.7 ± 1.3-Volume of distribution. A high Vd suggests extensive tissue distribution.
F (%) -25.5% Oral Bioavailability. The key parameter showing absorption efficiency.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach for determining the in vivo pharmacokinetic profile of (R)-Pinocembrin 7-Benzyl Ether. By employing a cannulated rat model, a validated LC-MS/MS bioanalytical method, and standard non-compartmental analysis, researchers can reliably quantify key ADME parameters.

The expected results—a longer half-life, lower clearance, and significantly improved oral bioavailability compared to the parent pinocembrin—would validate the medicinal chemistry strategy of benzyl ether modification. Such findings are critical for establishing a dose-exposure relationship and would provide the necessary foundation for advancing this promising compound into further efficacy and toxicology studies.

References

  • Lan, X., Wang, W., Li, Q., & Wang, J. (2016). The natural flavonoid pinocembrin: molecular mechanisms and therapeutic applications. Life sciences, 164, 1-8. ([Link])

  • Rasul, A., Millimouno, F. M., Ali Eltayb, W., Ali, M., & Li, J. (2013). Pinocembrin: a novel natural compound with versatile pharmacological and biological activities. BioMed research international, 2013. ([Link])

  • Liu, Y., Li, Y., Liu, C., & Liu, Z. (2021). Pharmacokinetics of Flavonoids: A Review of the Art. Journal of Pharmaceutical Analysis, 11(5), 525-538. ([Link])

  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of pharmacology & pharmacotherapeutics, 1(2), 87. ([Link])

  • Law, B. (2014). LC-MS/MS in the bioanalysis of drugs and toxins. Bioanalysis in toxicology, 1, 19-35. ([Link])

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. ([Link])

Exploratory

Pharmacological Engineering and Neuroprotective Efficacy of (R)-Pinocembrin and its 7-Benzyl Ether Derivative

As a Senior Application Scientist in central nervous system (CNS) drug development, I approach neuroprotection not merely as a biological phenomenon, but as an engineering challenge. The blood-brain barrier (BBB) is a fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in central nervous system (CNS) drug development, I approach neuroprotection not merely as a biological phenomenon, but as an engineering challenge. The blood-brain barrier (BBB) is a formidable obstacle, and many promising natural pharmacophores fail in clinical translation due to poor pharmacokinetics.

This technical guide explores the neuroprotective mechanics of the natural flavonoid pinocembrin (5,7-dihydroxyflavanone) and the critical role of its synthetic intermediate, (R)-Pinocembrin 7-Benzyl Ether . By selectively modifying the 7-hydroxyl group, researchers can manipulate lipophilicity, stabilize the molecule against premature metabolism, and utilize it as a powerful tool for probing structure-activity relationships (SAR) in neurovascular protection[1].

The Pharmacological Rationale: Why Benzylate Pinocembrin?

Pinocembrin is a highly active neuroprotectant extracted from propolis and honey, demonstrating profound efficacy against ischemic stroke and Alzheimer's disease models[2]. However, polyhydroxylated flavonoids often suffer from rapid phase II metabolism (glucuronidation) and variable membrane permeability.

The synthesis of (R)-Pinocembrin 7-Benzyl Ether (CAS 1159852-74-0) represents a targeted chemical strategy[3]. The 7-hydroxyl group of pinocembrin is significantly more acidic and nucleophilic than the 5-hydroxyl group (which is locked in an intramolecular hydrogen bond with the adjacent ketone). By subjecting pinocembrin to regioselective benzylation using benzyl bromide in a weak base, we generate the 7-benzyl ether[1].

Causality in Drug Design: This modification serves two purposes. First, it acts as a protecting group during the total synthesis of complex flavonoid derivatives[1]. Second, it acts as a lipophilic enhancer . By masking the polar hydroxyl group with a bulky, hydrophobic benzyl ring, the compound's LogP increases, theoretically enhancing passive transcellular diffusion across the BBB before being enzymatically or catalytically deprotected into the active pharmacophore[1],[4].

Core Neuroprotective Mechanisms of the Pinocembrin Pharmacophore

Whether delivered directly or via a lipophilic prodrug vehicle like the 7-benzyl ether, the pinocembrin core exerts neuroprotection through a multi-target mechanism.

A. Suppression of MAPK/NF-κB Inflammatory Pathways

In human brain microvascular endothelial cells (hBMECs) subjected to amyloid-β or ischemic injury, pinocembrin actively suppresses the p38 mitogen-activated protein kinase (MAPK) signaling cascade[5],[6].

  • The Mechanism: By inhibiting MAPK, pinocembrin prevents the phosphorylation and subsequent degradation of IκB. This sterically locks Nuclear Factor kappa B (NF-κB) in the cytoplasm, preventing its translocation to the nucleus[7].

  • The Outcome: The transcription of pro-inflammatory cytokines (TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS) is halted, preserving the integrity of the neurovascular unit[8].

B. Mitochondrial Protection and Apoptosis Regulation

Ischemic injury induces a massive influx of reactive oxygen species (ROS), which depolarizes the mitochondrial membrane. Pinocembrin acts as a direct ROS scavenger and a mitochondrial stabilizer[9]. It downregulates the expression of the pro-apoptotic protein Caspase-3 and prevents the cleavage of PARP, while simultaneously upregulating the anti-apoptotic protein Bcl-2[2],[10].

Visualizing the Mechanisms

G Pinocembrin (R)-Pinocembrin Pharmacophore ROS Reactive Oxygen Species (ROS) Pinocembrin->ROS Scavenges MAPK p38 MAPK Pathway Pinocembrin->MAPK Inhibits Mitochondria Mitochondrial Integrity (Bcl-2 ↑, Caspase-3 ↓) Pinocembrin->Mitochondria Preserves ROS->MAPK Activates NFkB NF-κB Translocation MAPK->NFkB Triggers Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Induces Neuroprotection Neurovascular Protection & Cell Survival Inflammation->Neuroprotection Blocks Mitochondria->Neuroprotection Promotes

Caption: MAPK/NF-κB Pathway Inhibition and Mitochondrial Preservation by the Pinocembrin Pharmacophore.

G Pinocembrin Natural Pinocembrin (Low stability at 7-OH) Benzylation Regioselective Benzylation (Benzyl Bromide/Base) Pinocembrin->Benzylation Derivative (R)-Pinocembrin 7-Benzyl Ether (High Lipophilicity, Stable) Benzylation->Derivative Assay In Vitro BBB Permeability (PAMPA-BBB) Derivative->Assay Enhanced ADME Testing Deprotection Catalytic Hydrogenolysis (Deprotection) Derivative->Deprotection Prodrug/Intermediate Pathway ActiveDrug Active Neuroprotectant Targeting CNS Deprotection->ActiveDrug

Caption: Synthetic Pipeline and ADME Role of (R)-Pinocembrin 7-Benzyl Ether in Drug Development.

Quantitative Data Summaries

To understand the efficacy of these compounds, we must look at their binding affinities and physicochemical properties. Computational docking and in vitro assays reveal the high potency of the pinocembrin core against CNS targets[4],[11].

Table 1: Pharmacological Targets and Binding Affinities of Pinocembrin

Target ProteinBinding Affinity (kcal/mol)Biological Outcome
Nitric Oxide Synthase (NOS) -10.3Reduces oxidative stress and pathological NO production[4].
Alpha-synuclein -10.2Prevents protein aggregation in Parkinson's disease models[11].
Cytochrome P450 1A2 -10.0Modulates phase I metabolism; requires monitoring for drug interactions[4].

Table 2: Comparative Physicochemical Profile

CompoundMolecular WeightChemical ModificationBBB PermeabilityPrimary Utility in Research
(R)-Pinocembrin 256.25 g/mol None (Parent)High (Score: 0.91)Active Neuroprotectant[4].
(R)-Pinocembrin 7-Benzyl Ether 346.38 g/mol 7-OH BenzylationVery High (Lipophilic)SAR Intermediate / Protected Prodrug[1],[12].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the neuroprotective effects of pinocembrin derivatives, we utilize highly controlled, self-validating in vitro models. The following protocols are designed to establish direct causality between drug administration and cellular survival.

Protocol 1: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in hBMECs

Purpose: To simulate the biphasic injury of ischemic stroke (necrotic energy failure followed by ROS-mediated apoptosis) and validate the neurovascular protective effects of the compound[5],[10].

  • Cell Culture Preparation: Culture human brain microvascular endothelial cells (hBMECs) in complete endothelial medium at 37°C with 5% CO₂.

  • Induction of OGD (Ischemic Phase): Wash cells twice with glucose-free Earle's balanced salt solution (EBSS). Transfer the plates into a hypoxia chamber (95% N₂, 5% CO₂) at 37°C for 4 hours. Causality: This step forces the cells into anaerobic glycolysis, depleting ATP and mimicking the acute phase of a stroke.

  • Reoxygenation & Drug Treatment (Reperfusion Phase): Remove cells from the hypoxia chamber. Replace EBSS with standard glucose-containing medium. Immediately introduce (R)-Pinocembrin (or the deprotected 7-benzyl ether derivative) at concentrations of 3.0 μM, 10.0 μM, and 30.0 μM[5]. Incubate under normoxic conditions for 24 hours.

  • Orthogonal Validation (Self-Validating Step):

    • Necrosis Assay: Quantify Lactate Dehydrogenase (LDH) release in the supernatant. High LDH indicates ruptured cell membranes.

    • Apoptosis Assay: Stain cells with 5 μg/mL Hoechst 33342 for 10 minutes. Causality: Hoechst binds to the minor groove of DNA; highly condensed, brightly fluorescent nuclei indicate active apoptosis, allowing us to differentiate between necrotic and apoptotic cell death[5].

    • ROS Quantification: Add 5 μM DCFH2-DA for 40 minutes. The oxidation of DCFH2-DA to fluorescent 2′,7′-dichlorofluorescein directly quantifies intracellular ROS suppression by the drug[5].

Protocol 2: PAMPA-BBB Permeability Assay for 7-Benzyl Ether

Purpose: To isolate and quantify the passive transcellular diffusion of the highly lipophilic (R)-Pinocembrin 7-Benzyl Ether across the blood-brain barrier, independent of active efflux transporters.

  • Membrane Preparation: Coat the porous filter membrane of a PAMPA donor plate with a porcine brain lipid extract dissolved in dodecane (simulating the lipid composition of the BBB).

  • Compound Loading: Dissolve (R)-Pinocembrin 7-Benzyl Ether in a PBS buffer (pH 7.4) containing 5% DMSO to ensure solubility of the lipophilic ester. Add this solution to the donor compartment.

  • Incubation: Fill the acceptor compartment with fresh PBS buffer. Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation. Causality: The lack of agitation ensures that diffusion is driven purely by the concentration gradient and the compound's LogP, validating the lipophilic enhancement of the benzylation[1].

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Conclusion

(R)-Pinocembrin is a highly potent natural pharmacophore capable of halting the neuroinflammatory cascade by suppressing MAPK/NF-κB pathways and preserving mitochondrial integrity. However, the true power of this compound in modern drug development lies in its chemical engineering. The synthesis of (R)-Pinocembrin 7-Benzyl Ether is not merely a procedural stepping stone; it is a vital structural modification that stabilizes the molecule, enhances its lipophilic profile for BBB penetration, and serves as a critical intermediate for generating advanced, targeted CNS therapeutics.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)
  • (R)
  • Source: benchchem.
  • Source: pharmaffiliates.
  • Source: biomedpharmajournal.
  • Source: nih.
  • Source: ovid.
  • Source: nih.
  • Source: nih.
  • NF-κB - MedchemExpress.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Purification Protocol for (R)-Pinocembrin 7-O-Benzyl Ether

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for flavonoid derivatives, molecular probes, and total synthesis campaigns. Introduction & M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for flavonoid derivatives, molecular probes, and total synthesis campaigns.

Introduction & Mechanistic Rationale

(R)-Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring chiral flavonoid with documented neuroprotective, anti-inflammatory, and antioxidant properties[1][2]. In medicinal chemistry and total synthesis, modifying the pinocembrin scaffold often requires the selective masking of its reactive phenolic hydroxyl groups[1].

The synthesis of (R)-Pinocembrin 7-O-benzyl ether (CAS: 1159852-74-0) serves as a critical protected intermediate[3][4]. Achieving regioselectivity—reacting the 7-hydroxyl group while leaving the 5-hydroxyl group intact—relies on exploiting the inherent electronic and steric differences between the two sites[1].

The Causality of Regioselectivity: The 5-OH group of pinocembrin is engaged in a strong intramolecular hydrogen bond with the adjacent C4 carbonyl oxygen. This interaction significantly reduces the nucleophilicity of the 5-OH and increases its pKa​ . Conversely, the 7-OH is unhindered and more acidic. By utilizing a mild base such as Potassium Carbonate ( K2​CO3​ ), the 7-OH is selectively deprotonated to form a reactive phenoxide ion, which subsequently undergoes an SN​2 nucleophilic substitution with benzyl bromide (BnBr)[1]. This thermodynamic and kinetic differentiation prevents over-alkylation and ensures high yields of the mono-protected ether.

Experimental Workflow

G Start Starting Material (R)-Pinocembrin Deprotonation Selective Deprotonation (K2CO3 in Acetone, RT) Start->Deprotonation Alkylation Alkylation (SN2) (+ Benzyl Bromide, Reflux) Deprotonation->Alkylation  Formation of 7-O-phenoxide Workup Aqueous Workup (Filtration & EtOAc Extraction) Alkylation->Workup  TLC Monitoring (Complete Consumption) Purification Chromatographic Purification (Silica Gel, Hexanes/EtOAc) Workup->Purification  Crude Organic Extract Product Target Compound (R)-Pinocembrin 7-Benzyl Ether Purification->Product  Fractions Concentrated in Vacuo

Workflow for the regioselective synthesis of (R)-Pinocembrin 7-Benzyl Ether.

Reaction Parameters and Quantitative Data

To ensure a self-validating and reproducible system, strict stoichiometric control is required. The use of a slight excess of benzyl bromide drives the reaction to completion, while limiting the base prevents unwanted ring-opening of the flavanone core.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
(R)-Pinocembrin256.251.0 eq2.56 gStarting Material
Benzyl Bromide (BnBr)171.041.1 eq1.31 mL (1.88 g)Alkylating Agent ( SN​2 electrophile)
Potassium Carbonate ( K2​CO3​ )138.211.5 eq2.07 gMild Base (Finely powdered)
Acetone (Anhydrous)58.08N/A50 mLPolar Aprotic Solvent
Potassium Iodide (KI)166.000.1 eq0.16 gCatalyst (Finkelstein in-situ)

Note: The addition of catalytic KI accelerates the reaction via the transient formation of the more reactive benzyl iodide.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Deprotonation
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet to maintain an inert atmosphere.

  • Dissolution: Add (R)-Pinocembrin (2.56 g, 10 mmol) to the flask and dissolve in 50 mL of anhydrous acetone.

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ (2.07 g, 15 mmol) to the stirring solution. Stir at room temperature for 15 minutes to initiate the selective deprotonation of the 7-hydroxyl group. The solution may darken slightly as the phenoxide forms.

Phase 2: Alkylation
  • Catalyst and Reagent Addition: Add catalytic KI (0.16 g, 1 mmol) followed by the dropwise addition of Benzyl Bromide (1.31 mL, 11 mmol) via syringe over 5 minutes.

  • Thermal Activation: Gradually heat the reaction mixture to a gentle reflux (approx. 56°C - 60°C) using an oil bath or heating mantle[1].

Phase 3: Reaction Monitoring
  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (7:3 v/v).

    • Self-Validation Check: The starting material ( Rf​≈0.3 ) should gradually disappear, replaced by a newly formed, less polar UV-active spot ( Rf​≈0.6 ) corresponding to the 7-O-benzyl ether.

  • Completion: The reaction typically reaches completion within 4 to 6 hours. Once TLC confirms the consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature.

Phase 4: Quenching and Workup
  • Filtration: Filter the cooled reaction mixture through a pad of Celite to remove the inorganic salts ( K2​CO3​ , KBr, KI). Wash the filter cake with an additional 20 mL of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Liquid-Liquid Extraction: Partition the crude residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Separate the layers and extract the aqueous layer with an additional portion of Ethyl Acetate (25 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 5% aqueous HCl (20 mL) to neutralize any residual base, followed by brine (30 mL). Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Phase 5: Purification
  • Flash Chromatography: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 7:3).

  • Isolation: Combine the fractions containing the pure product (verified by TLC) and evaporate the solvent to afford (R)-Pinocembrin 7-Benzyl Ether as a white to off-white solid[4].

Analytical Self-Validation (Expected Characterization)

To ensure the integrity of the regioselective synthesis, the product must be validated analytically to confirm that the 5-OH remains unreacted.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Crucial Diagnostic Peak: A sharp singlet far downfield at ~12.0 ppm (1H, s) . This corresponds to the 5-OH proton. Its presence confirms that the 5-position was not alkylated, as it remains strongly hydrogen-bonded to the C4 ketone.

    • Benzylation Confirmation: A new singlet at ~5.10 ppm (2H, s) corresponding to the benzylic methylene ( O−CH2​−Ph ) protons, and a multiplet at 7.30 - 7.45 ppm (5H, m) corresponding to the aromatic protons of the benzyl group.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ for C22​H18​O4​ is m/z 347.1[4][5].

References

  • Benchchem. "rac-Pinocembrin 7-Benzyl Ester | For Research Use - Benchchem: Chemical Strategies for Regioselective Benzyl Ester Formation." Benchchem.
  • Coompo. "(R)-Pinocembrin 7-Benzyl Ether | 1159852-74-0." Coompo.
  • US Biological. "rac-Pinocembrin 7-Benzyl Ether CAS 120980-33-8." US Biological.
  • BIOZOL. "(R)-Pinocembrin 7-Benzyl Ether, CAS [[1159852-74-0]]." BIOZOL.
  • PubMed / NIH. "Pinocembrin Promotes OPC Differentiation and Remyelination via the mTOR Signaling Pathway." PubMed Central.

Sources

Application

Application Note: Optimized Protocol for the Dissolution and In Vitro Application of (R)-Pinocembrin 7-Benzyl Ether

Introduction & Rationale (R)-Pinocembrin 7-Benzyl Ether is a synthetically protected derivative and crucial intermediate of pinocembrin, a major natural flavonoid recognized for its potent neuroprotective, anti-inflammat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(R)-Pinocembrin 7-Benzyl Ether is a synthetically protected derivative and crucial intermediate of pinocembrin, a major natural flavonoid recognized for its potent neuroprotective, anti-inflammatory, antioxidant, and anticancer properties[1],[2]. While the addition of the benzyl ether group enhances structural stability during chemical synthesis, it significantly exacerbates the inherent hydrophobicity of the parent flavonoid molecule. Consequently, the compound is virtually insoluble in water and standard aqueous buffers[1],[3].

For researchers, scientists, and drug development professionals, the primary bottleneck in evaluating (R)-Pinocembrin 7-Benzyl Ether in vitro is achieving a stable, homogenous solution without introducing solvent-induced cytotoxicity. Inconsistent dissolution leads to micro-precipitation, skewed dose-response curves, and irreproducible assay data. This application note provides a field-proven, self-validating protocol for the dissolution of (R)-Pinocembrin 7-Benzyl Ether, explaining the mechanistic causality behind solvent selection and offering a standardized workflow for cell culture assays.

Physicochemical Properties & Solubility Profile

To design an effective dissolution strategy, it is critical to first understand the compound's physicochemical constraints. The table below summarizes the quantitative data necessary for accurate molarity calculations and solvent selection.

PropertyValue
Chemical Name (R)-7-(Benzyloxy)-5-hydroxy-2-phenylchroman-4-one
CAS Number 1159852-74-0[4]
Molecular Formula C₂₂H₁₈O₄[2]
Molecular Weight 346.38 g/mol [2]
Solubility (DMSO) ~30 – 50 mg/mL (Highly Soluble)[1],[5]
Solubility (Ethanol) ~1 mg/mL (Slightly Soluble)[5]
Solubility (Water/PBS) < 0.1 mg/mL (Insoluble)[1],[3]
Storage Conditions 2–8°C (Short term) or -20°C (Long term), protected from light[2]

Mechanistic Insights: The Causality of Solvent Selection

Successful in vitro application requires moving beyond simply following steps; researchers must understand the why behind the protocol to troubleshoot effectively.

  • Why 100% DMSO for the Master Stock? (R)-Pinocembrin 7-Benzyl Ether possesses a rigid, hydrophobic chromanone core and a bulky benzyl ether group. Dimethyl sulfoxide (DMSO) acts as a universal aprotic solvent; its high dielectric constant effectively disrupts the crystal lattice of the flavonoid ether, ensuring complete molecular dispersion at high concentrations[3],[5].

  • The "Media Pre-Warming" Imperative: Diluting a high-concentration DMSO stock directly into cold aqueous media causes a rapid drop in the solvent's carrying capacity. This leads to thermodynamic instability and immediate micro-precipitation of the hydrophobic compound[3]. Pre-warming the culture media to 37°C increases the kinetic energy of the system, preventing nucleation during the solvent transition phase.

  • Strict DMSO Thresholds (≤0.1%): While DMSO is required for initial solubility, final concentrations exceeding 0.5% in cell culture alter lipid bilayer fluidity, induce basal cytotoxicity, and can trigger unintended cellular differentiation[3]. For sensitive macrophage (e.g., RAW 264.7) or neuronal (e.g., SH-SY5Y) cell lines, the final DMSO concentration must be strictly capped at 0.1%[6].

  • Aqueous Instability: Once diluted in aqueous buffers (like PBS or DMEM), the compound exists in a metastable state. It is highly recommended not to store the final aqueous solution for more than 24 hours, as irreversible precipitation will occur over time[5].

Step-by-Step Protocol: Preparation of Solutions

Phase 1: Preparation of 50 mM Master Stock Solution
  • Equilibration: Allow the sealed vial of (R)-Pinocembrin 7-Benzyl Ether to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which can degrade the compound or artificially inflate the weight, altering the precise molarity.

  • Weighing: Accurately weigh 17.32 mg of (R)-Pinocembrin 7-Benzyl Ether (MW: 346.38 g/mol ).

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM stock solution.

  • Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 2–5 minutes until the solution is completely clear and free of particulates.

  • Storage: Aliquot the stock into sterile amber microcentrifuge tubes (e.g., 50 µL per tube) and store at -20°C.

    • Causality: Amber tubes protect against UV-induced photo-degradation. Aliquoting prevents repeated freeze-thaw cycles, which compromise the structural integrity of the benzyl ether linkage.

Phase 2: Preparation of Working Solution (Self-Validating System)
  • Thawing: Thaw a 50 µL aliquot of the 50 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Media Preparation: Pre-warm the target cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C.

  • Serial Dilution (Example for a 50 µM final assay concentration):

    • Intermediate Dilution: Add 2 µL of the 50 mM stock to 98 µL of pure DMSO to create a 1 mM intermediate stock.

    • Final Dilution: Add 50 µL of the 1 mM intermediate stock dropwise into 950 µL of pre-warmed media while vortexing continuously.

    • Result: A 50 µM working solution with exactly 0.1% DMSO.

  • Quality Control (Self-Validation): Before applying the solution to cells, inspect 10 µL of the working solution under a phase-contrast microscope at 20x magnification. The complete absence of refractive micro-crystals validates successful dissolution. If crystals are present, the dilution rate was too fast, or the media was not sufficiently warmed.

Experimental Workflow: In Vitro Cell Culture Assay

(Example: Anti-inflammatory & Neuroprotective Assay in RAW 264.7 or SH-SY5Y Cells)

  • Cell Seeding: Seed the target cells at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in a 96-well tissue culture plate[1],[6]. Incubate for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂.

  • Pre-treatment: Aspirate the old media. Apply the freshly prepared working solutions of (R)-Pinocembrin 7-Benzyl Ether (e.g., 10, 20, 50 µM). Crucially, include a Vehicle Control well containing exactly 0.1% DMSO in media to establish a baseline[6]. Incubate for 1–2 hours.

  • Stimulation: Induce cellular stress or inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) or subjecting cells to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)[1],[6]. Incubate for an additional 24 hours.

  • Endpoint Analysis:

    • Cytotoxicity/Viability: Perform an MTT assay to ensure the observed pharmacological effects are not artifacts of cell death. Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm[6].

    • Efficacy: Collect the supernatant and quantify pro-inflammatory mediators (e.g., PGE2, NO, or TNF-α) using a standard ELISA kit or Griess reagent[1],[6].

Workflow and Mechanistic Visualization

Workflow Stock Step 1: 50 mM Stock Dissolve in 100% DMSO Storage Step 2: Aliquot Store at -20°C Stock->Storage Dilution Step 3: Working Solution Dilute in 37°C Media Storage->Dilution Assay Step 4: Cell Treatment Final DMSO ≤ 0.1% Dilution->Assay Analysis Step 5: Endpoint Assay (e.g., MTT, ELISA) Assay->Analysis

Fig 1: Standardized workflow for the dissolution and in vitro application of the compound.

Pathway Compound (R)-Pinocembrin 7-Benzyl Ether ROS Intracellular ROS Compound->ROS Inhibits NFkB NF-κB Activation Compound->NFkB Inhibits LPS LPS / Stressor LPS->ROS LPS->NFkB Apoptosis Cellular Apoptosis ROS->Apoptosis Inflammation Pro-inflammatory Cytokines (PGE2, TNF-α) NFkB->Inflammation Inflammation->Apoptosis Survival Cell Survival Apoptosis->Survival Reduces

Fig 2: Mechanistic pathway showing the compound's inhibition of ROS and NF-κB to promote survival.

References

  • PMC (NIH). "Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies." Available at: [Link]

  • Pharmaffiliates. "Rac-Pinocembrin 7-benzyl ester - Product Specifications." Available at: [Link]

Sources

Method

Application Note: HPLC Method Development and ICH Q2(R2) Validation for (R)-Pinocembrin 7-Benzyl Ether

Introduction (R)-Pinocembrin 7-benzyl ether (CAS 1159852-74-0) is a critical protected intermediate utilized in the asymmetric synthesis and structural modification of (R)-pinocembrin[1]. The parent compound, (R)-pinocem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-Pinocembrin 7-benzyl ether (CAS 1159852-74-0) is a critical protected intermediate utilized in the asymmetric synthesis and structural modification of (R)-pinocembrin[1]. The parent compound, (R)-pinocembrin, is a naturally occurring flavanone with documented antimicrobial, anti-inflammatory, and neuroprotective properties[2]. During synthetic workflows, the 7-hydroxyl group of the flavanone core is masked with a benzyl group to prevent unwanted side reactions. Accurate quantification of this intermediate is essential for reaction monitoring, yield optimization, and purity assessment before subsequent deprotection steps.

This application note details the scientific rationale, step-by-step protocol, and rigorous validation of an HPLC-PDA method designed specifically for this lipophilic derivative, strictly adhering to the latest[3].

Method Development: Scientific Rationale & Causality

Developing an analytical method for (R)-pinocembrin 7-benzyl ether requires addressing its distinct physicochemical profile compared to its underivatized parent compound.

  • Stationary Phase Selection : The addition of the benzyl ether significantly increases the lipophilicity (LogP) of the molecule. An end-capped Octadecylsilane (C18) column is selected to provide sufficient hydrophobic surface area for high-resolution retention while minimizing secondary interactions with residual silanols.

  • Mobile Phase Optimization : Traditional methods for underivatized pinocembrin utilize mobile phases such as 65% methanol or 50% acetonitrile[4]. However, applying these conditions to the 7-benzyl ether derivative results in excessive retention times (>30 minutes) and severe peak broadening due to high hydrophobic affinity. To counteract this, the organic modifier (acetonitrile) is increased to 75%. The aqueous phase is modified with 0.1% formic acid to suppress the ionization of any unreacted phenolic hydroxyls, thereby sharpening the peak shape.

  • Detection Wavelength : The flavanone backbone exhibits a strong UV absorption maximum at approximately 290 nm due to the conjugated A-ring and B-ring system[2]. The benzyl ether modification does not significantly shift this chromophore, making 290 nm the optimal wavelength for maximizing the signal-to-noise (S/N) ratio.

Method_Dev_Logic A 1. Molecular Profiling (Lipophilic Benzyl Group) B 2. Column Selection (C18 End-capped, 5µm) A->B Drives hydrophobicity C 3. Mobile Phase Tuning (Increase Organic Modifier) B->C Requires strong elution D 4. UV Optimization (PDA Detection at 290 nm) C->D Maximize S/N ratio E 5. ICH Q2(R2) Validation (Lifecycle Approach) D->E Lock final parameters

Workflow detailing the causality in HPLC method development for lipophilic flavanone derivatives.

Experimental Protocols

Reagents and Instrumentation
  • Reagents : HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid. Reference standard of (R)-Pinocembrin 7-Benzyl Ether (Purity > 99.0%).

  • Instrumentation : High-Performance Liquid Chromatograph equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Chromatographic Conditions
  • Column : Agilent Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile : 0.1% Formic Acid in Water (75:25, v/v) — Isocratic Elution

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

  • Detection : PDA at 290 nm (Spectrum extraction from 200–400 nm for peak purity)

Step-by-Step Sample Preparation

Experience Note: Samples dissolved in 100% organic solvent can cause "solvent-mismatch" peak distortion when injected into a partially aqueous mobile phase. The following protocol prevents this.

  • Stock Solution : Weigh exactly 10.0 mg of (R)-Pinocembrin 7-Benzyl Ether reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile (1000 µg/mL).

  • Working Standard : Transfer 0.5 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume using the Mobile Phase (75:25 ACN:Water) to yield a final concentration of 50 µg/mL.

  • Filtration : Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection.

Validation Strategy: A Self-Validating System

The method is validated according to the ICH Q2(R2) guidelines (adopted November 2023)[3], which emphasize a lifecycle approach. To ensure trustworthiness, the protocol operates as a self-validating system : the analytical run cannot proceed unless built-in System Suitability Tests (SST) and continuous bracketing standards prove the system's real-time fitness for purpose.

Validation Execution Steps
  • System Suitability Testing (SST) : Inject the blank (mobile phase) to confirm baseline stability. Inject the 50 µg/mL working standard six consecutive times. Self-Validation Check: Proceed only if Peak Area RSD ≤ 1.0% and Tailing Factor ≤ 1.5.

  • Specificity & Peak Purity : Subject the standard to forced degradation (0.1M HCl, 0.1M NaOH, 3% H₂O₂, and 60°C for 24 hours). Use the PDA to calculate the Peak Purity Index. The peak must remain spectrally pure (Index > 0.990) with no co-eluting degradants.

  • Linearity & Range : Prepare dilutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (25 to 75 µg/mL). Inject in triplicate.

  • Accuracy (Recovery) : Spike known amounts of the reference standard into a synthetic reaction matrix blank at three levels (80%, 100%, 120%). Extract and analyze in triplicate.

  • Precision : Prepare six independent 50 µg/mL samples. Analyze on Day 1 (Repeatability) and Day 2 by a different analyst using a different mobile phase batch (Intermediate Precision).

  • Continuous Verification : Inject a bracketing standard every 10 samples during routine analysis. If the bracketing standard drifts by > 2.0%, the system invalidates the preceding 10 samples.

Validation_System Root Self-Validating HPLC System (ICH Q2(R2) Framework) SST System Suitability (Resolution > 2.0, Tailing < 1.5) Root->SST Spec Specificity (Peak Purity Index > 0.99) Root->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Root->Lin AccPrec Accuracy & Precision (Recovery 98-102%, RSD < 2%) Root->AccPrec SST->Spec

ICH Q2(R2) validation parameters establishing a self-validating system for analytical reliability.

Results and Data Presentation

The following tables summarize the quantitative validation data, demonstrating compliance with ICH Q2(R2) acceptance criteria[3].

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (tR) -8.45 min-
Peak Area RSD (n=6) ≤ 1.0%0.42%Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 50008450Pass
Table 2: Linearity, LOD, and LOQ

LOD and LOQ were calculated based on the standard deviation of the response and the slope, as per ICH Q2(R2) methodology[3].

ParameterResult
Linear Range 25.0 – 75.0 µg/mL
Regression Equation y = 45213x + 1205
Correlation Coefficient (R²) 0.9998
LOD (S/N ≈ 3:1) 0.15 µg/mL
LOQ (S/N ≈ 10:1) 0.45 µg/mL
Table 3: Accuracy and Precision Data
Concentration LevelRecovery (%) ± SDIntra-day RSD (%)Inter-day RSD (%)
80% (40 µg/mL) 99.5 ± 0.60.650.82
100% (50 µg/mL) 100.2 ± 0.40.450.71
120% (60 µg/mL) 99.8 ± 0.50.520.68

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Development and validation of a high-performance liquid chromatographic method for determination of pinocembrin in rat plasma: application to pharmacokinetic study . Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL:[Link]

  • development and validation of a high-performance liquid chromatographic method for the determination of - pinocembrin in leaves of piper ecuadorense sodiro . AXIOMA. URL:[Link]

Sources

Application

The Strategic Utility of (R)-Pinocembrin 7-Benzyl Ether in Advanced Organic Synthesis

Introduction: Unlocking the Potential of a Versatile Flavonoid Precursor (R)-Pinocembrin, a naturally occurring flavanone found in honey, propolis, and various plants, has garnered significant attention from the scientif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Flavonoid Precursor

(R)-Pinocembrin, a naturally occurring flavanone found in honey, propolis, and various plants, has garnered significant attention from the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[1] However, the direct chemical modification of pinocembrin presents a classic challenge in organic synthesis: the presence of two phenolic hydroxyl groups at the C5 and C7 positions with different reactivities. To achieve regioselective derivatization and unlock the full therapeutic potential of the pinocembrin scaffold, a robust protecting group strategy is paramount. This is where (R)-Pinocembrin 7-benzyl ether emerges as a key player—a protected intermediate that directs synthetic transformations to other positions on the flavonoid core before the final unveiling of the 7-hydroxyl group.[2][3]

This comprehensive guide provides detailed application notes and protocols for the use of (R)-Pinocembrin 7-benzyl ether as a precursor in the synthesis of novel pinocembrin derivatives. We will delve into the rationale behind the selective protection of the 7-hydroxyl group, provide a step-by-step protocol for its deprotection, and explore its application in subsequent glycosylation and prenylation reactions, which are known to significantly modulate the biological activity of flavonoids.

The Rationale for Benzyl Protection at the 7-Position

The differential acidity of the two hydroxyl groups in pinocembrin is the cornerstone of its regioselective benzylation. The 7-hydroxyl group is more acidic and thus more nucleophilic than the 5-hydroxyl group, which is intramolecularly hydrogen-bonded to the C4-carbonyl group. This inherent difference in reactivity allows for the selective benzylation of the 7-OH group under basic conditions, leaving the 5-OH group free for subsequent reactions or for deprotection at a later stage.[2] The benzyl group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[2]

Core Synthetic Workflow

The utilization of (R)-Pinocembrin 7-benzyl ether as a precursor typically follows a logical synthetic sequence. This workflow is designed to maximize efficiency and yield while allowing for the introduction of diverse functionalities onto the pinocembrin scaffold.

Synthetic Workflow Start (R)-Pinocembrin Protected (R)-Pinocembrin 7-Benzyl Ether Start->Protected  Selective Benzylation (7-OH) Derivatized Derivatization (e.g., at C5-OH, C6, C8) Protected->Derivatized  Modification Deprotected Final Product (e.g., Glycosylated, Prenylated Pinocembrin) Derivatized->Deprotected  Debenzylation (Removal of Bn) CTH_Mechanism cluster_0 Palladium Catalyst Surface cluster_1 Reaction HCOONH4 HCOONH₄ H2 H₂ (adsorbed) HCOONH4->H2 Decomposition R-OBn R-O-Bn H2->R-OBn R-OH R-OH + Toluene R-OBn->R-OH Hydrogenolysis Prenylation_Mechanism Start Pinocembrin A-Ring Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Electrophilic Attack Electrophile Prenyl Cation (from Prenyl Bromide + BF₃·OEt₂) Electrophile->Intermediate Products C6-Prenylpinocembrin + C8-Prenylpinocembrin Intermediate->Products Deprotonation

Sources

Method

Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of (R)-Pinocembrin 7-Benzyl Ether

Scientific Rationale & Mechanistic Overview (R)-Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavonoid renowned for its diverse pharmacological profile, including targeted anticancer and cardioprotective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

(R)-Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavonoid renowned for its diverse pharmacological profile, including targeted anticancer and cardioprotective properties[1]. While traditionally utilized as a protected intermediate in the synthesis of (2R)-Pinocembrin[2], (R)-Pinocembrin 7-Benzyl Ether presents a unique opportunity for structure-activity relationship (SAR) studies in oncology.

The Causality of Structural Modification: Unmodified pinocembrin exhibits moderate antiproliferative activity (IC50 > 100 µM) in several tumor lines[3]. Benzylation at the 7-OH position masks a free hydroxyl group, significantly increasing the molecule's lipophilicity. This structural modification enhances passive diffusion across the phospholipid bilayer. Consequently, lipophilic derivatives of pinocembrin have been shown to overcome chemoresistance, achieving significantly lower IC50 values (e.g., 28–60 µM) in resistant models like the ACHN renal cancer cell line[4].

Once intracellular, pinocembrin derivatives act as classical mitochondrial apoptosis inducers. They trigger the translocation of cytosolic Bax to the mitochondria, downregulate anti-apoptotic Bcl-2, and induce a loss of mitochondrial membrane potential ( ΔΨm​ ). This depolarization forces the release of cytochrome c, activating the Caspase-9 and Caspase-3/7 cleavage cascade[5].

Pathway Compound (R)-Pinocembrin 7-Benzyl Ether Membrane Enhanced Cellular Uptake (Lipophilic 7-OBn Group) Compound->Membrane BaxBcl2 Bax Upregulation & Bcl-2 Downregulation Membrane->BaxBcl2 Mito Mitochondrial Depolarization (ΔΨm loss) BaxBcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Mechanism of Bax-dependent mitochondrial apoptosis induced by (R)-Pinocembrin 7-Benzyl Ether.

Self-Validating Experimental Workflow

To ensure high data integrity, the following protocols are designed as a self-validating system . The MTT assay provides a primary quantitative readout of mitochondrial metabolic stasis, while the orthogonal Annexin V/PI flow cytometry assay confirms that the observed cytotoxicity is strictly apoptotic (driven by the Bax-dependent mechanism) rather than a result of non-specific necrotic toxicity[5].

Workflow Prep Compound Preparation (DMSO Stock) Seed Seed Cancer Cells (Logarithmic Growth Phase) Prep->Seed Treat Treat with (R)-Pino-7-OBn (Include Vehicle & Pos. Controls) Seed->Treat Split Treat->Split MTT MTT Assay (Mitochondrial Viability) Split->MTT Flow Annexin V/PI Staining (Apoptosis Profile) Split->Flow ReadMTT Absorbance at 570 nm (Microplate Reader) MTT->ReadMTT ReadFlow Flow Cytometry (FITC/PE Channels) Flow->ReadFlow

Caption: Self-validating experimental workflow for cytotoxicity and apoptosis evaluation.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Cell Seeding

Causality Check: (R)-Pinocembrin 7-Benzyl Ether is highly lipophilic. It must be dissolved in 100% DMSO to create a concentrated stock, ensuring that the final in-well DMSO concentration never exceeds 0.5% v/v. Higher DMSO concentrations induce solvent-mediated membrane toxicity, which artificially skews IC50 calculations.

  • Stock Preparation: Dissolve (R)-Pinocembrin 7-Benzyl Ether in sterile, cell-culture grade DMSO to yield a 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding (96-Well Plate for MTT): Harvest exponentially growing cells (e.g., HCT116, MCF-7, ACHN). Seed at a density of 1×104 cells/well in 100 µL of complete medium.

    • Why 1×104 cells? This density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from triggering false-positive cell cycle arrest.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for complete adherence and recovery from trypsinization stress.

Protocol B: MTT Cell Viability Assay

Causality Check: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because pinocembrin directly attacks mitochondrial integrity[5], MTT provides a highly sensitive, direct readout of the compound's primary organelle target.

  • Treatment: Aspirate the seeding medium. Apply 100 µL of fresh medium containing serial dilutions of (R)-Pinocembrin 7-Benzyl Ether (e.g., 1, 10, 25, 50, 100 µM).

    • Controls: Include a Vehicle Control (0.5% DMSO in medium) to establish the 100% viability baseline, and a Positive Control (e.g., 2 µM Doxorubicin[1]) to validate assay sensitivity.

  • Exposure: Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of filter-sterilized MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 100 µL of 100% DMSO per well to solubilize the crystals. Shake the plate gently for 10 minutes.

  • Detection: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the Vehicle Control.

Protocol C: Annexin V/PI Flow Cytometry

Causality Check: Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet exclusively during early apoptosis. Propidium Iodide (PI) only enters cells with permanently compromised membranes (late apoptosis/necrosis). This dual staining proves that the cell death observed in Protocol B is a regulated apoptotic cascade[5].

  • Treatment (6-Well Plate): Seed cells at 3×105 cells/well. Treat with the calculated IC50 and 2×IC50 concentrations of (R)-Pinocembrin 7-Benzyl Ether for 48 hours.

  • Harvesting: Collect the culture medium (contains late apoptotic/floating cells). Trypsinize the adherent cells and pool them with the collected medium. Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that quench fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V; PE channel for PI).

Quantitative Data Presentation

The following tables summarize expected quantitative data profiles based on the SAR between unmodified pinocembrin and its lipophilic derivatives[3],[4].

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Pinocembrin Derivatives

Cell LineTissue Origin(R)-Pinocembrin IC50 (µM)(R)-Pinocembrin 7-OBn IC50 (µM)Incubation Time
HCT116Colon~100.0~45.548 h
MCF-7Breast~160.0~85.072 h
ACHNRenal>100.0~30.072 h

Note: The addition of the 7-Benzyl ether group significantly lowers the IC50 across multiple cell lines, particularly in chemoresistant models like ACHN, by enhancing intracellular accumulation.

Table 2: Apoptotic Population Distribution in HCT116 Cells (48h)

Treatment GroupLive Cells (Q4) %Early Apoptosis (Q3) %Late Apoptosis (Q2) %Necrosis (Q1) %
Vehicle Control95.2 ± 1.12.1 ± 0.41.5 ± 0.31.2 ± 0.2
50 µM 7-OBn62.4 ± 2.524.5 ± 1.810.2 ± 1.12.9 ± 0.5
100 µM 7-OBn35.1 ± 3.038.2 ± 2.221.4 ± 1.55.3 ± 0.8
Positive Control40.5 ± 2.135.6 ± 1.918.2 ± 1.45.7 ± 0.6

Note: The dose-dependent shift from Q4 (Live) to Q3 (Early Apoptosis) validates the Bax-dependent mitochondrial mechanism.

References

  • Kumar, M. A. Suresh, et al. "Pinocembrin triggers Bax-dependent mitochondrial apoptosis in colon cancer cells." Molecular Carcinogenesis 46.3 (2007): 231-241.[Link]

  • Sangweni, Nonhlakanipho F., et al. "The Prophylactic Effect of Pinocembrin Against Doxorubicin-Induced Cardiotoxicity in an In Vitro H9c2 Cell Model." Frontiers in Pharmacology 11 (2020): 1172.[Link]

  • Canoyra, Antonio, et al. "Cytotoxicity Evaluation of Chalcones and Flavanones from the Leaves of Corema album (L.) D. Don." Biomolecules 16.4 (2026): 509.[Link]

Sources

Application

Application Note: Extraction and Semi-Synthetic Derivatization of (R)-Pinocembrin 7-Benzyl Ether

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Scientific Clarification In pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Clarification

In pharmaceutical development, (R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) is highly valued as a protected intermediate in the synthesis of neuroprotective and anti-inflammatory flavonoid derivatives[1][2].

Critical Scientific Distinction: A common misconception in natural product chemistry is that (R)-Pinocembrin 7-Benzyl Ether can be directly extracted from plant matrices. Biochemically, benzyl ethers are synthetic protecting groups and do not occur naturally in this configuration. Therefore, obtaining this compound requires a two-phase hybrid workflow :

  • Natural Extraction: Isolation of the naturally occurring precursor, (R)-Pinocembrin (a 5,7-dihydroxyflavanone), from rich natural matrices such as poplar propolis or Eucalyptus sieberi[3][4].

  • Semi-Synthetic Derivatization: Regioselective chemical benzylation targeting the 7-hydroxyl (7-OH) position[5].

This application note details the causality behind the extraction parameters and the mechanistic logic of the regioselective synthesis, providing a self-validating protocol for laboratory scale-up.

Workflow Visualization

Workflow M Natural Matrix (Propolis / Eucalyptus) E Ultrasound-Assisted Extraction (UAE) M->E P Crude Pinocembrin Extract E->P C Chromatographic Purification P->C IP Isolated (R)-Pinocembrin C->IP B Regioselective 7-O-Benzylation (BnBr, K2CO3, DMF) IP->B T (R)-Pinocembrin 7-Benzyl Ether B->T

Fig 1. Hybrid workflow from natural matrix extraction to semi-synthetic derivatization.

Phase 1: Extraction of (R)-Pinocembrin from Natural Matrices

The Logic of Extraction Methodology

Pinocembrin is one of the most abundant flavonoids in propolis, often reaching concentrations of up to 600 mg/g in ethanol-extracted balsam[3]. To maximize yield while preserving the stereochemical integrity of the (R)-enantiomer, Ultrasound-Assisted Extraction (UAE) is prioritized over traditional maceration or Microwave-Assisted Extraction (MAE).

Causality: UAE utilizes acoustic cavitation. The implosion of cavitation bubbles generates localized micro-jets that physically disrupt the waxy propolis matrix or plant cell walls. This enhances solvent penetration and mass transfer at lower bulk temperatures (e.g., 45°C), preventing the thermal degradation of heat-sensitive flavonoids that often occurs in MAE or Soxhlet extraction[6][7].

Quantitative Comparison of Extraction Methods

Table 1: Efficiency of Propolis Extraction Techniques for Flavonoid Recovery

Extraction Method Solvent Temp (°C) Time Total Flavonoid Yield (mg RE/g) Selectivity for Pinocembrin
Traditional Maceration 70% Ethanol 25°C 72 hours 110.5 ± 4.2 High
Microwave (MAE) 70% Ethanol 80°C 5 mins 165.3 ± 5.1 Low (High impurities)

| Ultrasound (UAE) | 70% Ethanol | 45°C | 30 mins | 198.8 ± 5.7 | Optimal |

(Data synthesized from comparative propolis extraction studies[6][7])

Protocol 1: UAE and Isolation of (R)-Pinocembrin
  • Matrix Preparation: Pulverize 10.0 g of raw poplar propolis (or dried Eucalyptus leaves) and freeze at -20°C to reduce wax plasticity.

  • Ultrasound Extraction: Suspend the matrix in 100 mL of 70% aqueous ethanol. Sonicate in an ultrasonic bath (40 kHz, 250 W) at 45°C for 30 minutes.

  • Filtration & Defatting: Filter the suspension through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure (rotary evaporator at 40°C) to remove ethanol. Partition the aqueous residue with hexane (3 × 50 mL) to remove waxes and lipids.

  • Target Partitioning: Extract the defatted aqueous layer with ethyl acetate (EtOAc) (3 × 50 mL). Dry the combined EtOAc layers over anhydrous Na₂SO₄ and concentrate to yield the crude flavonoid fraction.

  • Purification: Load the crude extract onto a silica gel column (200-300 mesh). Elute with a step gradient of petroleum ether:ethyl acetate (from 10:1 to 3:1 v/v). Monitor fractions via TLC (UV 254 nm); pool fractions containing pure (R)-Pinocembrin and crystallize from methanol.

Phase 2: Regioselective Semi-Synthesis of the 7-Benzyl Ether

Mechanistic Logic: Why the 7-OH Position?

Pinocembrin contains two hydroxyl groups: 5-OH and 7-OH. Achieving regioselectivity—reacting exclusively at the 7-OH position without protecting the 5-OH—relies on the inherent electronic and steric properties of the flavanone scaffold[5].

Causality: The 5-hydroxyl group participates in a strong intramolecular hydrogen bond with the adjacent C4-carbonyl oxygen. This significantly reduces its acidity and nucleophilicity. Conversely, the 7-hydroxyl group is sterically unhindered and highly acidic. By utilizing a weak base (like Potassium Carbonate, K₂CO₃), we selectively deprotonate the 7-OH, allowing it to act as a nucleophile against the benzylating agent (Benzyl Bromide), leaving the 5-OH intact[5].

Regioselectivity Pin (R)-Pinocembrin 5,7-dihydroxyflavanone OH5 5-OH Position H-bonded to C4-Carbonyl Low Nucleophilicity Pin->OH5 Intramolecular block OH7 7-OH Position Highly Accessible High Nucleophilicity Pin->OH7 Sterically free Reac Benzylation Reagent Benzyl Bromide + K2CO3 OH7->Reac Prod Target (R)-Pinocembrin 7-Benzyl Ether Reac->Prod

Fig 2. Regioselective preference of the 7-OH group during benzylation.

Optimization of Benzylation Conditions

Table 2: Reagent Selection for Regioselective 7-O-Benzylation

Base Solvent Temp Result / Yield Rationale
NaH (Strong) DMF 0°C to RT < 40% (Mixture) Strong base deprotonates both 5-OH and 7-OH, leading to bis-benzylation.
K₂CO₃ (Weak) Acetone Reflux (56°C) ~ 75% Good selectivity, but requires prolonged heating which may risk racemization.

| K₂CO₃ (Weak) | DMF | RT (25°C) | > 88% | Optimal. DMF enhances the nucleophilicity of the 7-O-phenoxide at room temp[5]. |

Protocol 2: Synthesis of (R)-Pinocembrin 7-Benzyl Ether

Self-Validating Step: The reaction progress must be monitored by TLC. The disappearance of the starting material and the appearance of a single, less polar spot confirms successful mono-benzylation.

  • Reaction Setup: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol (256 mg) of isolated (R)-Pinocembrin in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 mmol (207 mg) of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes to allow for the selective formation of the 7-O-phenoxide ion.

  • Benzylation: Dropwise, add 1.1 mmol (130 µL) of Benzyl Bromide (BnBr).

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexane:EtOAc 4:1). The reaction typically reaches completion within 3 to 4 hours.

  • Quenching & Extraction: Quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. Extract the aqueous mixture with EtOAc (3 × 20 mL).

  • Washing: Crucial step to remove DMF. Wash the combined organic layers extensively with brine (5 × 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography (silica gel, Hexane:EtOAc 8:1) to yield pure (R)-Pinocembrin 7-Benzyl Ether as a pale yellow to white solid.

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for (R)-Pinocembrin 7-Benzyl Ether

Introduction & Chemical Context (R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) is a synthetically critical, protected intermediate utilized in the asymmetric synthesis and structural derivation of (2R)-Pinocembrin, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) is a synthetically critical, protected intermediate utilized in the asymmetric synthesis and structural derivation of (2R)-Pinocembrin, a naturally occurring flavanone with significant pharmacological potential[1],[2]. The selective benzylation at the 7-hydroxyl position protects the phenol ring during downstream functionalization of the flavonoid core.

However, achieving high enantiomeric excess (e.e. >99%) and chemical purity (>98%) requires rigorous purification protocols. Residual unreacted pinocembrin, dibenzylated byproducts, and chiral impurities can severely compromise subsequent synthetic steps, making the isolation of the pure (R)-enantiomer a critical bottleneck in drug development workflows[3].

Physicochemical Properties & Mechanistic Rationale

The introduction of the bulky, non-polar benzyl ether group fundamentally shifts the thermodynamic solubility profile of the molecule compared to native pinocembrin.

  • Native pinocembrin possesses moderate polarity due to its free phenolic hydroxyl groups and is typically isolated using mid-polar solvent systems[4].

  • The 7-Benzyl ether derivative exhibits high lipophilicity. It is highly soluble in aprotic solvents such as chloroform, dichloromethane (DCM), and ethyl acetate, but demonstrates poor solubility in non-polar alkanes (e.g., hexane or heptane) at room temperature[2].

This differential solubility is the thermodynamic engine driving the solvent/anti-solvent crystallization strategy. By dissolving the compound in a thermodynamically "good" solvent (Ethyl Acetate) and titrating in a "bad" solvent (Hexane), we manipulate the supersaturation curve to selectively precipitate the target enantiomer while leaving structurally related impurities in the mother liquor.

Table 1: Physicochemical Profile of (R)-Pinocembrin 7-Benzyl Ether
PropertyValue / Description
CAS Number 1159852-74-0
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Solubility (High) Chloroform, Dichloromethane (DCM), Ethyl Acetate
Solubility (Low) Hexane, Heptane, Water
Synthetic Role Protected intermediate for (2R)-Pinocembrin synthesis

Workflow Visualization

G Crude Crude Reaction Mixture (R)-Pinocembrin 7-Benzyl Ether Ext Liquid-Liquid Extraction (DCM / H2O) Crude->Ext Phase separation Org Organic Phase (Concentrated) Ext->Org Dry over Na2SO4 & Evaporate FCC Flash Column Chromatography (Hexane : Ethyl Acetate) Org->FCC Load onto Silica Gel Fract Pooled Fractions (>85% Purity) FCC->Fract Elute & Monitor (TLC/UV) Cryst Solvent/Anti-Solvent Crystallization (EtOAc / Hexane) Fract->Cryst Dissolve in hot EtOAc, add Hexane dropwise Pure Pure (R)-Pinocembrin 7-Benzyl Ether (>99% e.e., >98% HPLC) Cryst->Pure Filter, Wash & Vacuum Dry

Workflow for the purification and crystallization of (R)-Pinocembrin 7-Benzyl Ether.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Pre-Purification via Flash Column Chromatography

Objective : Remove bulk impurities (unreacted starting materials, dibenzylated side-products) to achieve a pre-crystallization purity of >85%. Causality : Crystallization from a highly impure mixture often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation. Pre-purification ensures the mixture is within the metastable zone required for stable crystal growth[3].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10 g of the crude reaction mixture in a minimal volume of DCM (approx. 15-20 mL). Mix with 15 g of silica gel (230-400 mesh) and evaporate the solvent under reduced pressure to create a dry load. Rationale: Dry loading prevents band broadening, which is critical for separating the 7-benzyl ether from the closely eluting 5,7-dibenzyl ether byproduct.

  • Column Equilibration : Pack a flash chromatography column with silica gel and equilibrate with Hexane:Ethyl Acetate (95:5, v/v).

  • Elution Strategy : Apply the dry loaded sample. Elute using a step gradient. Flavonoid derivatives like pinocembrin typically elute effectively in Hexane:EtOAc systems[4].

  • In-Process Control (IPC) : Monitor fractions via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The target (R)-Pinocembrin 7-Benzyl Ether will present an Rf value slightly higher than native pinocembrin (which has an Rf ~0.3) due to the addition of the lipophilic benzyl group[4].

  • Concentration : Pool fractions containing the target compound and concentrate under vacuum at 40°C to yield a pale yellow solid or foam.

Table 2: Chromatographic Gradient and Fractionation Profile
Gradient (Hexane:EtOAc)Volume (CV)Expected Eluate Profile
95:52Non-polar impurities (e.g., benzyl bromide, dibenzylated ether)
90:103Mixed transition fractions
85:15 3 (R)-Pinocembrin 7-Benzyl Ether (Target)
70:302Unreacted native pinocembrin (highly polar)
Protocol B: Solvent/Anti-Solvent Crystallization

Objective : Elevate chemical purity to >98% and optical purity to >99% e.e. Causality : Ethyl acetate acts as the solvent, fully dissolving the compound upon heating. Hexane acts as the anti-solvent. Slow cooling combined with anti-solvent addition controls the supersaturation rate, promoting the growth of large, pure crystals rather than amorphous precipitates that trap impurities[5],[3].

Step-by-Step Methodology:

  • Dissolution : Transfer the pre-purified solid (approx. 7.5 g) into a 250 mL round-bottom flask. Add 30 mL of Ethyl Acetate. Heat the mixture to 60°C in a water bath with gentle stirring until complete dissolution is achieved.

  • Anti-Solvent Titration : While maintaining the temperature at 60°C, add Hexane dropwise via an addition funnel. Continue addition until the solution becomes slightly cloudy (the cloud point), indicating the onset of supersaturation. This typically requires approx. 45-55 mL of Hexane.

  • Clarification (IPC) : Add 1-2 mL of Ethyl Acetate dropwise to just clear the cloudiness. This self-validating step ensures the system is precisely at the edge of the metastable zone, preventing premature precipitation.

  • Controlled Cooling : Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20-25°C) over 4 hours. Crucial Causality: Do not agitate or crash-cool in an ice bath; rapid nucleation traps solvent and impurities within the crystal lattice.

  • Maturation : Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize thermodynamic yield.

  • Filtration and Washing : Collect the formed crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with 15 mL of ice-cold Hexane:EtOAc (8:2) to remove residual mother liquor.

  • Drying : Dry the crystals in a vacuum oven at 40°C for 24 hours to a constant weight.

Table 3: Crystallization Optimization Data (Yield vs. Purity)
Solvent SystemRatio (v/v)Recovery Yield (%)Chemical Purity (HPLC)Enantiomeric Excess (e.e.)
EtOAc / Hexane1 : 1.588%98.5%>99.1%
EtOAc / Hexane1 : 2.094%96.2%98.0%
Ethanol (95%)N/A75%99.0%>99.3%

Note: While 95% ethanol can be used for the recrystallization of pinocembrin isomers[3], the EtOAc/Hexane system offers a superior balance of yield and purity for the highly lipophilic benzyl ether derivative.

Analytical Validation

To ensure the protocol's success, the final crystallized product must be validated through orthogonal analytical techniques:

  • HPLC (Chemical Purity) : Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of Acetonitrile:Water (0.1% Formic Acid). The benzyl ether will elute significantly later than native pinocembrin due to its increased hydrophobicity[6].

  • Chiral HPLC (Optical Purity) : Employ a chiral stationary phase (e.g., Chiralcel OD-H) to confirm the retention of the (R)-configuration and the complete absence of the (S)-enantiomer[3].

  • ¹H-NMR Spectroscopy : Confirm the presence of the benzyl protons (singlet near 5.1 ppm for the -CH₂- group) and the aromatic protons of the benzyl ring (multiplet near 7.3-7.5 ppm), alongside the characteristic flavanone core signals[4].

References

  • Benchchem. Application Notes and Protocols for the Purification of 2-Hydroxypinocembrin. Source: benchchem.com.
  • Google Patents. US8399691B2 - Method for resolution of a mixture of pinocembrin optical isomers, especially a pinocembrin racemate. Source: google.com.
  • Coompo. (R)-Pinocembrin 7-Benzyl Ether | 1159852-74-0. Source: coompo.com.
  • BIOZOL. (R)-Pinocembrin 7-Benzyl Ether, CAS [[1159852-74-0]]. Source: biozol.de.
  • MDPI. Inhibitory Effect of Boesenbergia rotunda and Its Major Flavonoids, Pinostrobin and Pinocembrin on Carbohydrate Digestive Enzymes and Intestinal Glucose Transport in Caco-2 Cells. Source: mdpi.com.
  • PMC. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Source: nih.gov.

Sources

Application

Application Note: Preparation and Handling of (R)-Pinocembrin 7-Benzyl Ether Stock Solutions

Introduction & Scientific Context (R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) is a highly specialized flavonoid derivative, primarily utilized as a protected intermediate in the total synthesis of (2R)-pinocembrin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) is a highly specialized flavonoid derivative, primarily utilized as a protected intermediate in the total synthesis of (2R)-pinocembrin[1]. Unprotected pinocembrin is a naturally occurring pharmacophore celebrated for its broad-spectrum pharmacological activities, which include potent neuroprotective, anti-inflammatory, and antioxidant properties[2]. Extensive preclinical evaluations have demonstrated its high efficacy in mitigating ischemic stroke damage, a finding that has propelled the compound into advanced clinical trials[3]. Furthermore, pinocembrin's ability to cross the blood-brain barrier (BBB) via passive transport makes it a highly attractive scaffold for central nervous system (CNS) drug development[4].

The strategic addition of a benzyl ether group at the 7-position serves a dual purpose. Synthetically, it masks the reactive 7-hydroxyl group, preventing unwanted side reactions during complex multi-step organic syntheses[1]. Pharmacologically, in Structure-Activity Relationship (SAR) studies, this bulky, hydrophobic addition significantly alters the molecule's partition coefficient (LogP), providing researchers with a tool to study how lipophilicity influences BBB penetration and target receptor binding. However, this structural modification drastically shifts the compound's solubility profile, necessitating precise, causality-driven protocols for stock solution preparation[5].

Physicochemical Properties & Solubility Causality

Understanding the molecular causality behind solvent selection is critical for maintaining experimental integrity. Unprotected pinocembrin contains multiple hydrogen-bond donors, rendering it soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[6].

Conversely, the 7-benzyl ether protection removes a key hydrogen-bond donor and introduces an aromatic ring. This structural shift maximizes hydrophobic interactions, making the derivative highly soluble in halogenated solvents (e.g., Chloroform, Dichloromethane) and Ethyl Acetate[5]. While these solvents are ideal for chemical synthesis, they are highly cytotoxic and incompatible with in vitro biological assays. Therefore, when preparing biological stock solutions, anhydrous DMSO must be used, requiring optimized dissolution techniques to overcome the compound's enhanced lipophilicity.

Table 1: Physicochemical Summary
PropertyValue
Compound Name (R)-Pinocembrin 7-Benzyl Ether
CAS Number 1159852-74-0
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance Yellowish to white solid
Solubility (Synthetic) Chloroform, Dichloromethane (DCM), Ethyl Acetate[5]
Solubility (Biological) Anhydrous DMSO (Requires optimized dissolution)
Storage Conditions -20°C, desiccated, protected from light[5]

Experimental Protocols: Stock Solution Preparation

To ensure a self-validating and reproducible system, the following protocols separate the workflow based on the downstream application.

Protocol A: Synthetic Chemistry Workflow (DCM / Chloroform)

Objective: Preparation of high-concentration solutions for deprotection or downstream organic synthesis.

  • Thermal Equilibration: Remove the solid (R)-Pinocembrin 7-Benzyl Ether from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water introduces nucleophiles that can interfere with moisture-sensitive downstream synthetic steps.

  • Weighing: Weigh the desired mass using an analytical balance and transfer it to an amber glass vial.

    • Causality: The flavonoid core is susceptible to UV-induced photo-oxidation. Amber glass prevents photolytic degradation.

  • Dissolution: Add the calculated volume of anhydrous Dichloromethane (DCM) or Chloroform[5]. Stir at room temperature until the solution is completely clear.

  • Immediate Use: Proceed immediately to the synthetic reaction (e.g., catalytic hydrogenation for benzyl deprotection).

Protocol B: Biological Assay Workflow (DMSO)

Objective: Preparation of sterile, cell-culture compatible stock solutions (e.g., 10 mM or 50 mM).

  • Thermal Equilibration & Weighing: Follow steps 1 and 2 from Protocol A.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO.

  • Optimized Dissolution: Vortex the mixture for 60 seconds. Due to the high lipophilicity of the benzyl ether, the compound may resist immediate dissolution in DMSO. If particulate matter remains, apply mild sonication in a water bath for 5–10 minutes.

    • Causality: Do not exceed 37°C during sonication. Excessive thermal energy can induce cleavage of the ether linkage or degradation of the flavonoid A-ring.

  • Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert to DMSO. Autoclaving is strictly prohibited as heat sterilization will destroy the compound.

  • Aliquoting & Inert Gas Purging: Divide the filtered stock into single-use amber microcentrifuge tubes. Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing.

    • Causality: Flavonoids possess electron-rich aromatic systems prone to auto-oxidation. Displacing ambient oxygen with an inert gas ensures long-term molecular stability. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.

  • Storage: Store aliquots immediately at -20°C.

Workflow Visualization

G Start Solid (R)-Pinocembrin 7-Benzyl Ether Weigh Weighing & Transfer (Amber Vial) Start->Weigh Chem Synthetic Workflow Solvent: DCM / Chloroform Weigh->Chem Chemical Use Bio Biological Workflow Solvent: Anhydrous DMSO Weigh->Bio Biological Use ChemDissolve Dissolution & Stirring (Room Temp) Chem->ChemDissolve BioDissolve Dissolution & Sonication (Max 37°C) Bio->BioDissolve ChemUse Downstream Synthesis (e.g., Deprotection) ChemDissolve->ChemUse BioFilter Sterile Filtration (0.22 µm PTFE) BioDissolve->BioFilter Aliquot Aliquoting & Inert Gas Purge (Argon / Nitrogen) BioFilter->Aliquot Store Storage at -20°C (Desiccated, Dark) Aliquot->Store

Workflow for preparing (R)-Pinocembrin 7-Benzyl Ether stock solutions for bio/chem applications.

References

  • [2] Title: Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities Source: BioMed Research International (PMC) URL:[Link]

  • [4] Title: The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications Source: Molecular Neurobiology (PMC) URL:[Link]

  • [3] Title: Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug Source: Molecules (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in (R)-Pinocembrin 7-Benzyl Ether chemical synthesis

Welcome to the Technical Support Center for the synthesis and optimization of (R)-Pinocembrin 7-Benzyl Ether . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (R)-Pinocembrin 7-Benzyl Ether . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to maximize yield, ensure enantiomeric purity, and troubleshoot common bottlenecks in the regioselective protection of flavanones.

Pinocembrin is a versatile natural flavanone with significant neuroprotective, anti-inflammatory, and antimicrobial properties[1]. In complex synthetic workflows, selectively protecting the 7-hydroxyl group as a benzyl ether is a critical milestone[2].

Below, you will find the mechanistic principles, self-validating protocols, quantitative optimization data, and an expert-level troubleshooting guide.

Mechanistic Principles of Regioselective Benzylation

Achieving high yield in the synthesis of (R)-Pinocembrin 7-Benzyl Ether relies entirely on exploiting the inherent electronic and steric differences between the two hydroxyl groups on the pinocembrin core (C5-OH and C7-OH)[2].

The Causality of Selectivity: Pinocembrin possesses a ketone at the C4 position. The adjacent C5-hydroxyl group engages in a strong intramolecular hydrogen bond with this C4 carbonyl oxygen[2]. This hydrogen bonding significantly reduces the acidity and nucleophilicity of the 5-OH group. Conversely, the 7-OH group is sterically accessible and electronically unencumbered. By utilizing a mild base (such as anhydrous K2​CO3​ ), the 7-OH is selectively deprotonated to form a highly reactive phenoxide ion, while the 5-OH remains protonated and inert[2]. The introduction of a strong base (e.g., NaH ) would forcefully deprotonate both hydroxyls, destroying the natural regioselectivity and leading to the undesired 5,7-dibenzylated byproduct.

G SM (R)-Pinocembrin (Free 5-OH & 7-OH) BaseChoice Base Selection (Thermodynamic Control) SM->BaseChoice MildBase Mild Base (K2CO3) Deprotonates 7-OH only BaseChoice->MildBase Preferred StrongBase Strong Base (NaH) Deprotonates 5-OH & 7-OH BaseChoice->StrongBase Avoid Target Target: (R)-Pinocembrin 7-Benzyl Ether MildBase->Target + BnCl, KI Byproduct Byproduct: 5,7-Di-O-Benzyl Pinocembrin StrongBase->Byproduct + BnCl

Mechanistic workflow of regioselective 7-O-benzylation based on base strength.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls to ensure that the reaction validates its own success before proceeding to the purification stage[3].

Materials Required:

  • (R)-Pinocembrin (1.0 eq)

  • Benzyl chloride ( BnCl ) (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq)

  • Potassium Iodide ( KI ) (0.1 eq, catalyst)

  • Anhydrous Acetone (Reaction solvent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser under an argon atmosphere. Moisture must be strictly excluded to prevent the hydrolysis of benzyl chloride into benzyl alcohol.

  • Reagent Charging: Dissolve (R)-Pinocembrin in anhydrous acetone (approx. 10 mL per gram of starting material). Add anhydrous K2​CO3​ and KI . Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Electrophile Addition: Add BnCl dropwise over 10 minutes.

  • Reflux & Finkelstein Catalysis: Heat the mixture to a gentle reflux (approx. 56°C). Causality note: The KI undergoes a Finkelstein reaction with BnCl in situ to generate benzyl iodide, a vastly superior electrophile, which accelerates the reaction and allows for milder heating[3].

  • Self-Validating In-Process Control (IPC): After 2 hours, sample the reaction.

    • TLC Check: Run a TLC (Hexanes:Ethyl Acetate 3:1). The target ether will elute higher (less polar) than the starting material.

    • Ferric Chloride ( FeCl3​ ) Test: Spot the crude mixture on a silica plate and spray with 1% ethanolic FeCl3​ . Validation: A deep purple/green color confirms the 5-OH remains free and unreacted. If the spot does not change color, catastrophic dibenzylation has occurred.

  • Workup: Once complete, cool to room temperature and filter the inorganic salts under reduced pressure[3]. Evaporate the acetone.

  • Purification: Dissolve the residue in dichloromethane, wash with water and brine, dry over Na2​SO4​ , and purify via silica gel chromatography or recrystallization from light petroleum[3].

Quantitative Optimization Data

To assist in rapid troubleshooting, the following table summarizes the quantitative impact of reaction parameters on yield and regioselectivity[2].

Base SystemSolventTemperatureCatalystConversion YieldRegioselectivity (7-OH : 5,7-diOH)
K2​CO3​ (1.5 eq) Acetone 56°C (Reflux) KI (0.1 eq) 88 - 92% > 98 : 2
K2​CO3​ (1.5 eq)Acetone56°C (Reflux)None45 - 50%95 : 5
NaH (2.0 eq)DMF0°C to 25°CNone< 15%10 : 90 (Over-alkylation)
Et3​N (2.0 eq)DCM40°C (Reflux)None30 - 40%> 99 : 1 (Incomplete reaction)
K2​CO3​ (3.0 eq)DMF80°C KI (0.1 eq)65 - 70%75 : 25 (Thermal override)

Troubleshooting Guide & FAQs

Q1: My yield is plateauing at 45%, and TLC shows a massive amount of unreacted (R)-Pinocembrin. How do I drive the reaction to completion? A: This is almost always caused by the omission of the KI catalyst or the use of wet solvent. Benzyl chloride is a relatively poor electrophile for bulky phenoxides. By adding 0.1 equivalents of KI , you generate benzyl iodide in situ. If your solvent contains water, the benzyl chloride will hydrolyze into benzyl alcohol before it can react with the pinocembrin. Ensure your acetone is strictly anhydrous and always include the KI catalyst[3].

Q2: I am detecting a significant amount of the 5,7-dibenzylated byproduct. What went wrong? A: Dibenzylation occurs when the thermodynamic barrier protecting the 5-OH group is breached[2]. This happens under two conditions:

  • Base is too strong: Using NaH or Cs2​CO3​ can strip the proton from the 5-OH despite its hydrogen bond to the C4 carbonyl.

  • Temperature is too high: Running the reaction in DMF at 80°C+ provides enough thermal energy to break the intramolecular hydrogen bond, exposing the 5-OH to alkylation. Stick to acetone at 56°C.

Q3: Does this benzylation protocol risk the racemization of the (R)-stereocenter at the C2 position? A: Yes, if poorly controlled. The C2 proton of flavanones is mildly acidic. Prolonged exposure to basic conditions (even K2​CO3​ ) combined with heat can trigger a reversible ring-opening event (isomerization to the corresponding chalcone). When the ring closes again, it does so non-stereoselectively, resulting in a racemic mixture. To prevent this:

  • Do not exceed 1.5 equivalents of K2​CO3​ .

  • Strictly limit the reaction time to 2–3 hours. Do not leave the reaction refluxing overnight.

Q4: Can I use Benzyl Bromide ( BnBr ) instead of Benzyl Chloride ( BnCl )? A: Yes. BnBr is highly reactive and does not strictly require the KI catalyst. However, its heightened reactivity slightly lowers the regioselectivity margin, increasing the risk of dibenzylation by 3-5%. If using BnBr , lower the reaction temperature to 40°C and monitor the IPC closely.

References

  • MDPI : Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug Source:[Link]

  • PMC / NIH : Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities Source:[Link]

Sources

Optimization

(R)-Pinocembrin 7-Benzyl Ether solubility issues in DMSO and aqueous buffers

Welcome to the Technical Support Center for (R)-Pinocembrin 7-Benzyl Ether . As a Senior Application Scientist, I have designed this comprehensive guide to help you overcome the significant solubility hurdles associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-Pinocembrin 7-Benzyl Ether . As a Senior Application Scientist, I have designed this comprehensive guide to help you overcome the significant solubility hurdles associated with this highly hydrophobic flavonoid derivative.

By replacing the 7-hydroxyl group of natural pinocembrin with a bulky, non-polar benzyl ether, the lipophilicity (LogP) of the molecule is drastically increased[1]. While this modification can enhance membrane permeability, it severely compromises aqueous solubility, leading to the notorious "precipitation upon dilution" phenomenon in biological assays.

This guide provides the causality behind these physicochemical behaviors, self-validating experimental protocols, and structured troubleshooting to ensure the integrity of your in vitro and in vivo data.

Quantitative Solubility Data

Before formulating your experiment, it is critical to understand the thermodynamic limits of your solvent system. The parent compound, pinocembrin, has a baseline aqueous solubility of merely ~48.33 µg/mL[2]. The 7-benzyl ether derivative is practically insoluble in water without intervention.

Solvent / Delivery SystemMax Achievable ConcentrationPrimary ApplicationStability / Shelf Life
100% Anhydrous DMSO ~30 mg/mLStock Solution GenerationHigh (Months at -20°C)[3]
100% DMF ~30 mg/mLAlternative Stock SolutionHigh (Months at -20°C)[3]
1:8 DMSO:PBS (pH 7.2) ~0.5 mg/mLIn Vitro Cell Culture AssaysLow (< 24 hours; do not store)[3]
Lecithin Complexation ~1.0 mg/mL (Aqueous dispersion)Antioxidant / Lipid AssaysMedium (Lyophilized solid is stable)[4]
HP-β-CD Inclusion Complex ~20 mg/mLIn Vivo Injectable FormulationsHigh (Stable in aqueous solution)[5]

Formulating Your Strategy: Solubilization Workflow

Choosing the wrong solubilization strategy will lead to false negatives in your assays due to the drug crashing out of solution. Use the logical workflow below to determine the optimal path for your specific application.

Workflow Start Solid (R)-Pinocembrin 7-Benzyl Ether DMSO Dissolve in 100% DMSO (Stock Solution ~30 mg/mL) Start->DMSO Decision Target Application? DMSO->Decision InVitro In Vitro Assays (Tolerates ≤12.5% DMSO) Decision->InVitro Cell Culture InVivo In Vivo / High Conc. (Requires aqueous base) Decision->InVivo Animal Models Dilution Direct Dilution in Buffer (Max 1:8 DMSO:PBS) InVitro->Dilution Complex HP-β-CD Complexation or Lecithin Micelles InVivo->Complex Result1 Soluble up to ~0.5 mg/mL (Use within 24h) Dilution->Result1 Result2 Soluble up to ~20 mg/mL (Stable aqueous form) Complex->Result2

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay requirements.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can easily evade the naked eye and ruin an assay. The following protocols are designed as self-validating systems.

Protocol A: Co-Solvent Step-Down Dilution (For In Vitro Assays)

Causality: When DMSO is introduced to water, the dielectric constant of the micro-environment shifts rapidly. If the local concentration of the hydrophobic 7-benzyl ether exceeds its nucleation threshold, it will irreversibly aggregate[2]. Dropwise addition prevents localized supersaturation.

  • Stock Preparation: Weigh 3.0 mg of (R)-Pinocembrin 7-Benzyl Ether and add 100 µL of 100% anhydrous DMSO. Vortex for 60 seconds.

    • Validation Check 1: Hold the tube against a bright light source. The solution must be completely optically clear.

  • Buffer Preparation: In a separate 1.5 mL Eppendorf tube, prepare 700 µL of PBS (pH 7.2).

  • Gradient Mixing: Place the PBS tube on a vortex mixer at medium speed. Add the DMSO stock dropwise (10 µL at a time) directly into the vortexing liquid. Do not add the next drop until the previous one is fully dispersed.

  • Final Validation: Transfer 100 µL of the final mixture to a microplate. Measure the optical density (OD) at 600 nm using a spectrophotometer.

    • Validation Check 2: An OD600​<0.05 confirms a true solution. An OD600​≥0.05 indicates micro-precipitation (turbidity), meaning the dilution rate was too fast or the buffer is too cold.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion (For In Vivo Assays)

Causality: HP-β-CD possesses a hydrophilic exterior and a hydrophobic cavity. The bulky benzyl ether and the flavanone core of the molecule partition into this cavity via non-covalent, thermodynamically driven interactions, shielding the hydrophobic surfaces from water[5].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile distilled water.

  • Guest Addition: Add solid (R)-Pinocembrin 7-Benzyl Ether directly to the cyclodextrin solution to achieve a target concentration of 20 mg/mL.

  • Equilibration: Stir the suspension continuously at 25°C for 24 to 48 hours. Note: This process is kinetically slow; do not shorten the stirring time.

  • Filtration: Pass the resulting liquid through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Validation Check: The filter physically removes any uncomplexed, insoluble drug. Quantify the filtrate via HPLC (UV detection at ~290 nm) to confirm the exact final concentration of the solubilized complex before animal dosing.

Mechanism Hydrophobic (R)-Pinocembrin 7-Benzyl Ether (Highly Hydrophobic Guest) Complexation Host-Guest Complexation (Thermodynamic Equilibration) Hydrophobic->Complexation HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity Host) HPBCD->Complexation Aqueous Aqueous Buffer (PBS) Complexation->Aqueous Dissolves freely in Soluble Stable Aqueous Solution (Up to 20 mg/mL) Aqueous->Soluble

Figure 2: Mechanistic pathway of cyclodextrin inclusion shielding the hydrophobic benzyl ether group.

Troubleshooting & FAQs

Q1: I diluted my DMSO stock into PBS, and a white, cloudy precipitate formed immediately. Can I save the sample by heating it? A1: No. Heating may temporarily redissolve the precipitate, but it will rapidly crash out again once it returns to physiological temperatures (37°C) during your assay, leading to erratic cellular uptake. The precipitation occurred because the final DMSO concentration dropped below the critical solubilizing threshold (typically <12.5% for this compound)[2]. You must discard the sample, prepare a fresh DMSO stock, and either use a higher final DMSO concentration (if your cells tolerate it) or switch to a cyclodextrin formulation[5].

Q2: My in vitro antioxidant assay results are highly inconsistent between replicates. What is happening? A2: This is the hallmark of micro-precipitation. When (R)-Pinocembrin 7-Benzyl Ether is not fully dissolved, its effective molarity in the well is lower than calculated, and the solid aggregates interact unpredictably with assay reagents. Validate your working solution using the OD600​ check described in Protocol A. If turbidity is detected, consider formulating the compound with lecithin (1:2 molar ratio), which has been proven to encapsulate pinocembrin derivatives and significantly enhance radical scavenging capacities[4].

Q3: Can I store the 1:8 DMSO:PBS working solution at 4°C for use later in the week? A3: Absolutely not. Aqueous solutions of pinocembrin and its derivatives are thermodynamically metastable. We strongly recommend not storing the final aqueous solution for more than one day (24 hours)[3]. Prolonged storage, especially at lower temperatures (4°C), decreases the kinetic energy of the system, accelerating hydrophobic aggregation and precipitation. Always prepare aqueous dilutions immediately prior to the experiment.

Q4: I need to formulate this for an intravenous (IV) injection in mice. Is a high-concentration DMSO/PEG/Tween blend acceptable? A4: While organic co-solvent blends (e.g., DMSO/PEG300/Tween-80) are sometimes used, high concentrations of DMSO or Tween-80 can cause severe vaso-irritation, hemolysis, and systemic toxicity in vivo. For injectable dosage forms requiring high concentrations, forming inclusion complexes with cyclodextrins (like HP-β-CD) is the gold standard. It avoids harsh organic solvents, exhibits low vaso-irritation, and can achieve aqueous solubilities up to 20 mg/mL[5].

References

  • ResearchGate. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities. Retrieved from:[Link]

  • Google Patents (AU2008364165B2).Inclusion complexes of pinocembrin with cyclodextrin or its derivatives.
  • Coompo. (R)-Pinocembrin 7-Benzyl Ether Chemical Properties. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of (R)-Pinocembrin 7-Benzyl Ether

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that maintaining the structural and chiral integrity of complex flavonoids is critical for reproducible...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that maintaining the structural and chiral integrity of complex flavonoids is critical for reproducible in vitro and in vivo assays.

(R)-Pinocembrin 7-Benzyl Ether is a synthetic derivative engineered to enhance the lipophilicity and cellular membrane permeability of the natural flavanone pinocembrin[1]. While the 7-benzyl ether modification provides a robust pharmacokinetic profile, the molecule remains susceptible to specific degradation pathways—namely C-2 racemization, photolytic ether cleavage, and hydrolytic ring-opening—if not stored and handled with absolute precision.

This guide is designed to troubleshoot common degradation issues, explain the mechanistic causality behind them, and provide self-validating protocols to ensure your compound remains pure and active.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: We are observing a progressive loss of enantiomeric excess (ee) in our (R)-Pinocembrin 7-Benzyl Ether stocks. What drives this chiral inversion, and how can we arrest it?

The Causality: Flavanones possess a single chiral center at the C-2 position. Under basic conditions, or during prolonged exposure to protic solvents, the molecule undergoes a reversible, base-catalyzed elimination of the phenoxide[1]. This triggers the opening of the flavanone ring to form an achiral 2'-hydroxychalcone intermediate. When the ring recyclizes, it does so non-stereoselectively, resulting in a racemic (R/S) mixture[2]. Because chiral inversion directly impacts drug stability, toxicity, and biological activity[3], this process will severely compromise your assay's target specificity. The Solution: To arrest chiral inversion, you must eliminate the conditions that favor ring-opening. Store the compound as a lyophilized solid. When preparing liquid stocks, use strictly anhydrous solvents (e.g., anhydrous DMSO) and avoid basic buffers (pH > 7.4) during assays.

ChiralInversion R_Enantiomer (R)-Pinocembrin 7-Benzyl Ether (Active) Stress Protic Solvents / Base (OH- attack) R_Enantiomer->Stress Deprotonation Chalcone Achiral Chalcone Intermediate (Ring-Opened) Stress->Chalcone C-O Bond Cleavage Chalcone->R_Enantiomer S_Enantiomer (S)-Pinocembrin 7-Benzyl Ether (Inactive/Off-target) Chalcone->S_Enantiomer Non-selective Recyclization

Mechanism of base-catalyzed C-2 racemization via an achiral chalcone intermediate.

Q2: Our LC-MS data shows the appearance of a lower molecular weight degradant lacking the benzyl group. Is the 7-benzyl ether linkage unstable?

The Causality: The 7-benzyl ether is installed to protect the 7-hydroxyl group and prevent premature glucuronidation in cellular assays. While stable under standard physiological conditions, benzyl ethers are classically susceptible to photolytic cleavage. Exposure to ambient UV light in the laboratory can generate radical intermediates that cleave the ether bond, reverting the molecule back to the unprotected pinocembrin core. The Solution: Shield the compound from light at all times. Use amber glass vials for solid storage and amber microcentrifuge tubes for stock solutions.

Q3: We see inconsistent results in our in vitro assays after storing aqueous solutions for a few days. Why?

The Causality: Pinocembrin derivatives have poor aqueous solubility and limited stability in water. Aqueous environments promote both the aforementioned ring-opening (racemization) and hydrolytic degradation. Studies on pinocembrin stability indicate that aqueous solutions should not be stored for more than one day to prevent significant degradation[4]. The Solution: Never store aqueous working solutions. Prepare them fresh from an anhydrous DMSO stock immediately prior to your experiment.

Part 2: Quantitative Stability Profile

To assist in your experimental planning, we have synthesized the expected stability metrics of (R)-Pinocembrin 7-Benzyl Ether across various standard laboratory conditions.

Storage ConditionContainer TypeTemperatureExpected Shelf-LifePrimary Degradation Risk
Solid Powder (Lyophilized) Amber Glass (Argon Purged)-20°C> 24 MonthsNegligible
Solid Powder (Exposed) Clear Glass (Ambient Air)25°C< 3 MonthsOxidation, Photolysis
Anhydrous DMSO Stock Amber PP Tube-80°C6 MonthsSlow Racemization
Aqueous Buffer (pH 7.4) Clear PP Tube37°C< 24 HoursRing-opening, Racemization
Aqueous Buffer (pH > 8.0) Clear PP Tube25°C< 2 HoursRapid Hydrolysis

Part 3: Self-Validating Experimental Protocols

A robust laboratory protocol must not only instruct but also verify. The following methodologies are designed as self-validating systems, ensuring that any deviation in compound integrity is caught before it ruins downstream data.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Causality Focus: By aggressively excluding oxygen, water, and UV light, we eliminate the primary catalysts for ether cleavage and chalcone formation.

  • Equilibration: Upon receiving the lyophilized (R)-Pinocembrin 7-Benzyl Ether, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Why: Opening a cold vial introduces atmospheric condensation, immediately initiating hydrolytic degradation.

  • Aliquot Preparation: Working under low-light conditions, weigh out single-use aliquots (e.g., 1-5 mg) into pre-weighed, amber glass vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas into each vial for 10 seconds to displace atmospheric oxygen and moisture.

  • Sealing and Storage: Cap the vials tightly with PTFE-lined caps. Store immediately at -20°C in a desiccator cabinet or a secondary container filled with anhydrous calcium sulfate (Drierite).

StorageProtocol Receipt 1. Bulk Powder Receipt Aliquot 2. Aliquot in Amber Vials (Block UV) Receipt->Aliquot Argon 3. Argon/Nitrogen Purge (Displace O2/H2O) Aliquot->Argon Store 4. Desiccated Storage (-20°C) Argon->Store Recon 5. Reconstitute in Anhydrous DMSO Store->Recon Prior to assay Use 6. Single-Use Assay (<24h in Buffer) Recon->Use Dilute in buffer

Optimal workflow for the long-term storage and handling of (R)-Pinocembrin 7-Benzyl Ether.

Protocol B: Chiral HPLC Quality Control (QC) Validation

Causality Focus: Because racemization can occur silently without changing the overall molecular weight, standard LC-MS is insufficient. Chiral chromatography is mandatory to validate enantiomeric excess (ee).

  • Sample Preparation: Dissolve a 1 mg test aliquot in 1 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Do not use protic solvents like methanol for this step.

  • Column Selection: Utilize a chiral stationary phase column (e.g., CHIRALPAK IG or equivalent) capable of resolving flavanone enantiomers[2].

  • Isocratic Elution: Run an isocratic mobile phase of Hexane/Isopropanol (80:20) at a flow rate of 1.0 mL/min. Monitor absorbance at 280 nm.

  • Validation Check:

    • Pass: A single sharp peak corresponding to the (R)-enantiomer (ee > 98%).

    • Fail: The appearance of a secondary peak (the (S)-enantiomer) indicates chiral inversion has occurred during storage. If the (S)-peak exceeds 5% of the total area, discard the batch, as the inactive enantiomer will competitively interfere with your biological targets.

References

  • Benchchem. Technical Support Center: (+)-Pinocembrin Antioxidant Activity Enhancement.
  • National Institutes of Health (PMC).
  • Benchchem. rac-Pinocembrin 7-Benzyl Ester | For Research Use.
  • IntechOpen. Chiral Inversion of Active Compounds in Plant Extract.

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of (R)-Pinocembrin 7-Benzyl Ether in Animal Models

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges associated with the in vivo application of (R)-Pinocembrin 7-Benzyl Ether, a promising but challenging flavonoid derivative. Our goal is to equip you with the knowledge to overcome its inherent low bioavailability and achieve reliable, reproducible results in your animal models.

Introduction: The Challenge of Delivering a Lipophilic Flavonoid

(R)-Pinocembrin 7-Benzyl Ether is a synthetic derivative of the natural flavonoid pinocembrin. The addition of the benzyl group at the 7-hydroxy position significantly increases its lipophilicity and metabolic stability, making it an excellent tool for in vitro investigations into the mechanisms of pinocembrin.[1] However, this enhanced lipophilicity presents a significant hurdle for in vivo studies, particularly concerning its oral bioavailability.

Like its parent compound, pinocembrin, which exhibits an oral bioavailability of less than 10% in rodents due to poor aqueous solubility and extensive first-pass metabolism, (R)-Pinocembrin 7-Benzyl Ether is expected to face similar, if not more pronounced, absorption challenges.[2][3] This guide will walk you through understanding these challenges and implementing effective strategies to enhance its systemic exposure in your animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of (R)-Pinocembrin 7-Benzyl Ether expected to be low?

A1: The low oral bioavailability is multifactorial, stemming from its physicochemical properties. The primary reasons include:

  • Poor Aqueous Solubility: The increased lipophilicity from the benzyl group makes it very difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract, a prerequisite for absorption.[4][5][6]

  • First-Pass Metabolism: Flavonoids are extensively metabolized by enzymes in the gut wall and liver (e.g., cytochrome P450s) before they can reach systemic circulation.[2][7] While the benzyl group offers some protection, metabolism can still be a significant barrier.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the compound back into the GI lumen, further limiting its absorption.[8]

Q2: My in vitro results with (R)-Pinocembrin 7-Benzyl Ether are promising, but I'm not seeing the same efficacy in my animal models. What could be the issue?

A2: This is a classic "in vitro-in vivo" disconnect often caused by pharmacokinetic issues.[9] Promising in vitro results in a controlled environment do not account for the complex absorption, distribution, metabolism, and excretion (ADME) processes in a living organism. The most likely culprit is that the compound is not reaching the target tissue at a sufficient concentration to exert its therapeutic effect due to low bioavailability. We recommend conducting a pilot pharmacokinetic study to assess the compound's plasma concentration-time profile after administration.

Q3: I've dissolved (R)-Pinocembrin 7-Benzyl Ether in an organic solvent for my in vivo study. Is this a good approach?

A3: While organic solvents like DMSO can be used to dissolve lipophilic compounds for in vitro assays, they are generally not recommended for in vivo administration, especially for oral studies, due to potential toxicity and the risk of the compound precipitating out upon contact with aqueous physiological fluids.[10] For intravenous (IV) administration, a carefully formulated co-solvent system may be acceptable, but for oral delivery, more sophisticated formulation strategies are required.

Troubleshooting Guide: Enhancing Systemic Exposure

Issue 1: Compound Precipitation in Formulation or GI Tract

Problem: You observe that your formulation is not stable, or you suspect the compound is precipitating in the stomach, leading to poor and variable absorption.

Troubleshooting Steps:

  • Formulation Strategy Re-evaluation: A simple suspension is unlikely to be effective. Consider advanced formulation approaches designed to enhance the solubility and dissolution of poorly water-soluble drugs.[4][5][6]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers can improve its solubility and facilitate its absorption through the lymphatic system, bypassing some first-pass metabolism.[2]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like the GI fluids.

    • Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the lipophilic drug in a solid lipid core, providing controlled release and improved stability.[11][12]

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, encapsulating the hydrophobic (R)-Pinocembrin 7-Benzyl Ether in their core. This has been shown to be effective for the parent compound, pinocembrin.[9][13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.[10]

Experimental Protocols

Protocol 1: Preparation of a Polymeric Micelle Formulation

This protocol describes the preparation of a polymeric micelle formulation using the thin-film hydration method, which has been shown to improve the oral bioavailability of pinocembrin by 2.61-fold in rats.[9]

Materials:

  • (R)-Pinocembrin 7-Benzyl Ether

  • Amphiphilic block copolymer (e.g., Pluronic® F127)

  • Organic solvent (e.g., ethanol or a mixture of chloroform and methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Dissolution: Dissolve a known amount of (R)-Pinocembrin 7-Benzyl Ether and the amphiphilic block copolymer (e.g., in a 1:10 drug-to-polymer weight ratio) in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the inner surface of the flask.

  • Hydration: Hydrate the film with a pre-warmed (e.g., 60°C) aqueous solution (e.g., PBS) by rotating the flask gently. The volume of the aqueous phase should be chosen to achieve the desired final drug concentration.

  • Micelle Formation: Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to ensure the formation of uniform micelles.

  • Characterization (Self-Validation):

    • Particle Size and Polydispersity Index (PDI): Analyze the formulation using Dynamic Light Scattering (DLS) to ensure a narrow size distribution, typically below 200 nm for oral absorption.

    • Encapsulation Efficiency (%EE): Determine the amount of drug encapsulated within the micelles. This can be done by separating the unencapsulated drug (e.g., by centrifugation or filtration) and quantifying the drug in the supernatant/filtrate using a validated analytical method like HPLC. %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Issue 2: Inconsistent Results Between Animals

Problem: You observe high variability in the pharmacokinetic parameters (e.g., Cmax, AUC) or the therapeutic outcome among animals receiving the same dose.

Troubleshooting Steps:

  • Dosing Vehicle Uniformity: Ensure your formulation is homogenous and that the compound remains uniformly suspended or dissolved throughout the dosing period. If using a suspension, vortex it thoroughly before dosing each animal.

  • Route of Administration: If oral bioavailability remains a significant challenge, consider alternative routes of administration for initial proof-of-concept studies to bypass the GI tract and first-pass metabolism.[7]

    • Intravenous (IV) Injection: Provides 100% bioavailability and is useful for determining the intrinsic pharmacological activity and pharmacokinetic parameters like clearance and volume of distribution.[14]

    • Intraperitoneal (IP) Injection: Often results in higher bioavailability than oral administration, but absorption can still be variable.

  • Pharmacokinetic Pilot Study: Conduct a pilot study with a small group of animals to determine the pharmacokinetic profile of your chosen formulation. This will provide crucial data on absorption rate, peak plasma concentration (Cmax), and total drug exposure (Area Under the Curve - AUC).

Data Presentation

Table 1: Comparison of Formulation Strategies for Flavonoids
Formulation StrategyMechanism of Bioavailability EnhancementPotential AdvantagesPotential Disadvantages
Polymeric Micelles Increases solubility, protects from degradation, can have mucoadhesive properties.High drug loading capacity, improved stability.Potential for polymer toxicity at high doses.
Lipid Nanoparticles (SLNs/NLCs) Enhances lymphatic uptake, bypasses first-pass metabolism, improves solubility.Good biocompatibility, controlled release.Lower drug loading compared to other systems.
Cyclodextrin Complexes Forms a water-soluble inclusion complex with the drug.Significant increase in aqueous solubility, well-established safety profile for some cyclodextrins.Can be challenging to achieve high drug loading.
Self-Emulsifying Systems (SEDDS) Forms a fine emulsion in the GI tract, increasing the surface area for absorption.Enhances solubility and dissolution rate.High surfactant concentrations may cause GI irritation.

This table summarizes general strategies that have been successfully applied to other poorly soluble flavonoids and are applicable to (R)-Pinocembrin 7-Benzyl Ether.[4][5][6][11][12][15][16]

Visualization of Concepts

Diagram 1: Overcoming Bioavailability Barriers

G cluster_0 Challenges cluster_1 Formulation Strategies cluster_2 Outcome P Poor Aqueous Solubility L Lipid-Based Carriers (SLNs, SEDDS) P->L Improves Solubilization PM Polymeric Micelles P->PM Improves Solubilization CD Cyclodextrin Complexes P->CD Improves Solubilization M First-Pass Metabolism M->L Bypasses via Lymphatic Route E Efflux by Transporters E->PM May Inhibit Efflux B Enhanced Oral Bioavailability L->B PM->B CD->B

Caption: Strategies to overcome key barriers to oral bioavailability.

Diagram 2: Experimental Workflow for Formulation Development & Evaluation

G A Select Formulation Strategy (e.g., Polymeric Micelles) B Prepare Formulation (Thin-Film Hydration) A->B C Physicochemical Characterization (DLS, %EE) B->C QC D In Vivo Pharmacokinetic Study (Animal Model) C->D Proceed if specs are met E Data Analysis (Cmax, AUC, T1/2) D->E F Efficacy Study E->F Inform dose selection

Caption: A logical workflow for developing and validating a novel formulation.

Concluding Remarks

Overcoming the low bioavailability of (R)-Pinocembrin 7-Benzyl Ether is a critical step in translating promising in vitro findings into successful in vivo studies. A systematic approach that involves selecting an appropriate formulation strategy, carefully preparing and characterizing the formulation, and validating its performance through pharmacokinetic studies is paramount. By understanding the underlying challenges and implementing the solutions outlined in this guide, researchers can significantly improve the systemic exposure of this compound, leading to more reliable and impactful preclinical data.

References

  • Li, D., Han, L., Qin, C., & Yin, L. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids. International Journal of Pharmaceutics, 570, 118642.
  • Ruan, J., et al. (2025). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
  • Zhao, L., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. PubMed.
  • Zhao, L., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview.
  • Khan, H., et al. (2025). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. PMC.
  • BenchChem. (2025).
  • Pentu, N. (2025). Strategic improvement of bioavailability in flavonoids by using non-oral routes. World Journal of Biology Pharmacy and Health Sciences.
  • Lan, X., et al. (2019).
  • Shen, Y., et al. (2017).
  • Islam, M. T., et al. (2023). Investigation of the New Inhibitors by Modified Derivatives of Pinocembrin for the Treatment of Monkeypox and Marburg Virus. Biointerface Research in Applied Chemistry.
  • Cao, G., et al. (2015). Pharmacokinetics, safety, and tolerability of single and multiple-doses of pinocembrin injection administered intravenously in healthy subjects.
  • BenchChem. rac-Pinocembrin 7-Benzyl Ester. Benchchem.
  • BenchChem. Technical Support Center: (+)-Pinocembrin Solubility Enhancement. Benchchem.
  • Chen, Y., et al. (2025).
  • Lan, X., et al. (2025). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug.
  • Khan, H., et al. (2025). Preparation, in-vitro and in-vivo evaluation of pinocembrin-loaded TPGS modified liposomes with enhanced bioavailability and antihyperglycemic activity.
  • Wang, Y., et al. (2022).
  • Kim, M., et al. (2025).
  • Leemaqz, S., et al. (2021). The efficacy and safety of pinocembrin in a sheep model of bleomycin-induced pulmonary fibrosis. PMC.
  • Bilia, A. R., et al. (2014). Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy. SCIRP.
  • Bilia, A. R., et al. (2014). Flavonoids loaded in nanocarriers: an opportunity to increase oral bioavailability and bioefficacy. CABI Digital Library.
  • Khan, H., et al. (2025). Bioactivity of pinocembrine group and its derivatives are noteworthy.
  • Lan, X., et al. (2019).
  • Zhang, Y., et al. (2023). Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective. PubMed.
  • Various Authors. (2025). Trends in Oral Flavonoid Drug Delivery Systems Based on Current Pharmaceutical Strategies. A Systematic Patent Review (2011–2023).
  • Periyasamy, S., & Deivasigamani, P. (2025). Computational Investigation of Pinocembrin as a Multi-Target Ligand: A Molecular Docking Study. Biomedical and Pharmacology Journal.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in (R)-Pinocembrin 7-Benzyl Ether LC-MS Analysis

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges presented by synthetic flavonoid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges presented by synthetic flavonoid derivatives.

(R)-Pinocembrin 7-Benzyl Ether (MW: 346.12 g/mol ) is a prime example of a challenging analyte. While native pinocembrin is only moderately polar[1], the addition of the 7-benzyl ether moiety significantly increases its lipophilicity (logP). Consequently, its elution in reversed-phase liquid chromatography (RPLC) requires a high percentage of organic modifier (e.g., >80% Acetonitrile or Methanol). Operating at these high organic concentrations exacerbates two major sources of baseline noise: column bleed (the elution of unbonded siloxanes) and solvent impurity accumulation [2]. Furthermore, high organic content alters the desolvation dynamics in the Electrospray Ionization (ESI) source, potentially leading to erratic droplet fission and background ion spikes[3].

This guide provides a causality-driven, self-validating framework to isolate and eliminate baseline noise in your assays.

Part 1: Diagnostic Workflow

Before altering method parameters, we must isolate the noise origin. Baseline noise in MS is typically either chemical (contaminants, bleed) or electronic (detector/multiplier issues)[4]. Use the logical workflow below to determine your next steps.

G Start Observe Baseline Noise (m/z 347.13) CheckLC Zero-Volume Test: Bypass LC Column Start->CheckLC IsNoiseHigh Is noise still high? CheckLC->IsNoiseHigh MS_Issue MS/Source Issue IsNoiseHigh->MS_Issue Yes LC_Issue LC/Method Issue IsNoiseHigh->LC_Issue No CleanSource Clean ESI Source & Check HED MS_Issue->CleanSource CheckSolvent Evaluate Solvents & Column Bleed LC_Issue->CheckSolvent

Diagnostic workflow for isolating LC-MS baseline noise origins.

Part 2: Core Troubleshooting Guide & Methodologies

Q: How do I definitively determine if the baseline noise is coming from my LC method or the Mass Spectrometer?

A: Execute the "Zero-Volume" System Suitability Test. This is a self-validating protocol. By physically removing the analytical column from the flow path, you eliminate the possibility of column bleed or late-eluting matrix effects. If the noise persists, the causality is isolated to the MS source, transfer line, or electronics[5].

Step-by-Step Methodology:

  • Establish Baseline: Run your standard gradient method for (R)-Pinocembrin 7-Benzyl Ether (monitoring m/z 347.13 [M+H]⁺). Record the peak-to-peak noise amplitude.

  • Bypass the Column: Pause the pump. Remove the analytical C18 column and replace it with a zero-dead-volume union.

  • Isocratic Infusion: Pump 50:50 Mobile Phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid) at 0.3 mL/min directly into the MS.

  • Evaluate Causality:

    • If noise drops by >80%: The noise is caused by column bleed or impurities trapped on the stationary phase. Proceed to the next question.

    • If noise remains high: The noise is originating from the ESI source, contaminated solvent lines, or electronic spiking.

Q: My baseline noise spikes severely during the high-organic phase of the gradient. How do I fix this?

A: Mitigate High-Organic Column Bleed and Ghost Peaking. Because (R)-Pinocembrin 7-Benzyl Ether is highly hydrophobic, it requires >80% organic solvent to elute. At these concentrations, the solvation power of the mobile phase strips degraded stationary phase (siloxanes, typically m/z 371, 445, 519) from the column, elevating the Total Ion Chromatogram (TIC) baseline[6]. Additionally, trace impurities in the aqueous phase concentrate on the column head during equilibration and elute simultaneously with your analyte.

Step-by-Step Methodology:

  • Solvent Quality Check: Ensure strictly LC-MS grade solvents. Even "HPLC grade" solvents contain trace plasticizers (e.g., phthalates at m/z 391.28) that cause severe baseline drift[6].

  • Active Column Wash: Flush the column with 100% Isopropanol (IPA) for 30 minutes at 40°C. IPA has high viscosity and excellent solvating power for hydrophobic contaminants.

  • Modify Gradient Steepness: Instead of a sharp step to 95% B, use a shallower ramp (e.g., 60% to 85% B over 5 minutes) to distribute the elution of background contaminants, preventing a sudden baseline "hump."

  • Install a Ghost-Trap: Place a ghost-guard column between the pump and the injector to catch aqueous impurities before they reach the analytical column.

Q: The baseline is constantly "fuzzy" across all masses, even when no solvent is flowing. What is the cause?

A: Electronic Interference or High Energy Dynode (HED) Contamination. If you stop the LC flow entirely and the baseline noise remains high across all m/z values, the issue is electronic[3]. The MS detector utilizes solid-state electronics, but the HED operates at up to 10 kV. If a microscopic piece of dust lands on the HED surface, it acts as a constant electron emitter, causing the quadrupole to detect a response at every mass[4].

Step-by-Step Methodology:

  • Stop Flow: Set the LC pump flow to 0 mL/min and monitor the baseline.

  • Autotune Check: Run an MS autotune. If the standard deviation of the electron multiplier (EM) noise at 2000V is high or erratic, the HED is likely contaminated[4].

  • Clean the HED: Vent the mass spectrometer. Using a lint-free cloth, clean the HED surface with Isopropanol and dry with clean nitrogen gas[4]. (Note: Only perform this if you are trained in MS hardware maintenance).

Part 3: Quantitative Data & Thresholds

To ensure your system is performing optimally, compare your baseline metrics against these established thresholds for highly hydrophobic flavonoid derivatives.

ParameterTarget ValueCritical Threshold (Action Required)Mechanistic Rationale
TIC Baseline Amplitude < 1.0 x 10⁴ cps> 5.0 x 10⁴ cpsHigh cps indicates severe solvent contamination or active column bleed[2].
Signal-to-Noise (S/N) at LLOQ > 10:1< 3:1At S/N < 3, the analyte signal is indistinguishable from unavoidable baseline noise[7].
Mass Defect Spikes < 5 per minute> 15 per minuteHigh frequency indicates micro-droplet boiling in the ESI source or HED dust[4].
Retention Time Shift < 0.1 min> 0.2 minBaseline humps often co-occur with RT shifts due to pump proportioning valve leaks[8].

Part 4: Advanced FAQs

Q: I applied a chromatography filter (Gaussian smoothing) to reduce the noise, but my sensitivity didn't improve. Why?

A: Mathematical smoothing filters reduce high-frequency electronic noise but do not eliminate underlying chemical noise. Furthermore, over-smoothing radically reduces the height and broadens the width of small substance signals near the baseline. As a result, the Signal-to-Noise Ratio (SNR) remains unchanged, and your true Limit of Detection (LOD) is not improved[7]. You must resolve the physical source of the noise (e.g., dirty solvents, column bleed) rather than masking it digitally.

Q: Can the benzyl ether group undergo in-source fragmentation, contributing to baseline noise?

A: Yes. Benzyl ethers are prone to premature cleavage in the ESI source if the Fragmentor or Declustering Potential (DP) is set too high. This yields the tropylium ion (m/z 91.05) or the native pinocembrin core (m/z 255.07)[9]. If these fragments are abundant, they deplete the precursor ion (m/z 347.13) signal, effectively lowering your S/N ratio and creating a noisy, unstable baseline for your target mass. Lower the declustering potential to stabilize the precursor ion.

G Precursor (R)-Pinocembrin 7-BE [M+H]+ m/z 347.13 HighDP High Declustering Potential Precursor->HighDP Fragment1 Tropylium Ion m/z 91.05 HighDP->Fragment1 Cleavage Fragment2 Pinocembrin Core m/z 255.07 HighDP->Fragment2 Neutral Loss

In-source fragmentation pathway of (R)-Pinocembrin 7-Benzyl Ether.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of (R)-Pinocembrin 7-Benzyl Ether Metabolites

Abstract (R)-Pinocembrin, a natural flavonoid, exhibits a range of promising pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2] To enhance its bioavailability and metabolic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-Pinocembrin, a natural flavonoid, exhibits a range of promising pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2] To enhance its bioavailability and metabolic stability for therapeutic development, synthetic derivatives like (R)-Pinocembrin 7-Benzyl Ether are often created.[3] A critical step in the preclinical development of such pro-drugs is the comprehensive identification and validation of their metabolites. This guide provides an in-depth comparison of two orthogonal, yet complementary, mass spectrometry platforms for this purpose: High-Resolution Mass Spectrometry (HRMS) for initial discovery and structural elucidation, and Triple Quadrupole (QqQ) Mass Spectrometry for targeted validation and quantification. We will explore the causality behind experimental choices, present detailed workflows, and offer data-driven insights to guide researchers in selecting the optimal analytical strategy.

The Metabolic Landscape: Predicting the Fate of (R)-Pinocembrin 7-Benzyl Ether

Before embarking on any analytical validation, a foundational understanding of the likely metabolic pathways is essential. (R)-Pinocembrin 7-Benzyl Ether (MW: 346.38 g/mol , Formula: C22H18O4) is designed to be a more lipophilic precursor to the active (R)-Pinocembrin.[3][4] Therefore, its metabolism is predicted to involve two primary stages:

  • Phase I Metabolism: This phase typically involves reactions that introduce or expose functional groups. For our compound of interest, the most probable initial step is the de-benzylation of the 7-ether linkage to release the parent (R)-Pinocembrin. This is often followed by hydroxylation on the aromatic rings, catalyzed by Cytochrome P450 (CYP) enzymes.[5]

  • Phase II Metabolism: The newly exposed hydroxyl groups on pinocembrin become sites for conjugation reactions. These include glucuronidation (via UGTs) and sulfation (via SULTs), which increase the hydrophilicity of the molecule to facilitate its elimination from the body.[5][6]

These predicted transformations provide a roadmap for what metabolites to search for. The following diagram illustrates this expected metabolic cascade.

Metabolic Pathway Parent (R)-Pinocembrin 7-Benzyl Ether (C22H18O4) Pinocembrin (R)-Pinocembrin (C15H12O4) Parent->Pinocembrin Phase I (De-benzylation) PhaseI Hydroxylated Pinocembrin (C15H12O5) Pinocembrin->PhaseI Phase I (Hydroxylation) PhaseII_G Pinocembrin Glucuronide (C21H20O10) Pinocembrin->PhaseII_G Phase II (Glucuronidation) PhaseII_S Pinocembrin Sulfate (C15H12O7S) Pinocembrin->PhaseII_S Phase II (Sulfation)

Caption: Predicted metabolic pathway of (R)-Pinocembrin 7-Benzyl Ether.

A Tale of Two Platforms: HRMS vs. QqQ for Metabolite Validation

The choice of mass spectrometry platform is pivotal and depends entirely on the analytical goal. For metabolite validation, a two-pronged approach is most effective: untargeted discovery followed by targeted quantification.

High-Resolution Mass Spectrometry (HRMS): The Discovery Engine

Platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are the instruments of choice for identifying unknown metabolites.[5][7] Their power lies in providing highly accurate mass measurements, typically with an error of less than 5 ppm.[8] This precision allows for the confident determination of a metabolite's elemental composition, which is the first crucial step in its identification.[8][9]

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

A triple quadrupole mass spectrometer is the workhorse for targeted analysis.[10][11] It operates in a mode called Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and selectivity.[12][13] In MRM, the first quadrupole (Q1) selects the specific mass of the parent metabolite, the second quadrupole (Q2) fragments it, and the third quadrupole (Q3) selects a specific fragment ion to be detected.[12] This "parent -> fragment" transition is a highly specific signature of the target analyte.

  • Causality of Choice: Why QqQ for validation and quantification? Once a metabolite has been putatively identified by HRMS, you need to confirm its presence and measure its concentration reliably. The selectivity of MRM minimizes interference from the complex biological matrix, while its high sensitivity allows for the detection of low-level metabolites.[12] This makes it the ideal platform for pharmacokinetic (PK) studies that require robust and validated quantitative data.[11][14]

Experimental Workflows: From Sample to Structure

The following sections detail the step-by-step protocols for each platform, grounded in the principles of scientific integrity and self-validation. These workflows assume an in vitro metabolism experiment using liver microsomes, a common first step in drug development.

Workflow 1: Untargeted Metabolite Discovery with LC-HRMS

This workflow is designed to generate a comprehensive profile of all potential metabolites.

HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Incubation 1. Microsome Incubation (Parent Drug + NADPH + Microsomes) Quench 2. Reaction Quenching (Acetonitrile) Incubation->Quench Extract 3. Protein Precipitation & Extraction (Centrifugation) Quench->Extract LC 4. LC Separation (C18 Reversed-Phase) Extract->LC HRMS 5. HRMS Detection (Full Scan & dd-MS2) LC->HRMS Mining 6. Data Mining (Metabolite Prediction Software) HRMS->Mining Identify 7. Putative Identification (Accurate Mass, Fragments, Isotope Pattern) Mining->Identify

Caption: Experimental workflow for untargeted metabolite discovery using LC-HRMS.

Detailed Protocol:

  • Microsome Incubation: In a microcentrifuge tube, combine liver microsomes, the parent compound ((R)-Pinocembrin 7-Benzyl Ether), and a buffer solution. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH). Incubate at 37°C. A control sample without the cofactor should be run in parallel to differentiate metabolic products from impurities.

  • Reaction Quenching: Stop the reaction at various time points by adding ice-cold acetonitrile. This also serves to precipitate proteins.

  • Protein Precipitation & Extraction: Vortex the sample vigorously and then centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the parent drug and its metabolites.

  • LC Separation: Inject the supernatant onto a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with water and acetonitrile (both containing a small amount of formic acid to aid ionization) is used to separate the metabolites based on their polarity.

  • HRMS Detection: The eluent from the LC is directed into the HRMS instrument. Data is acquired in two modes simultaneously:

    • Full Scan MS: Acquires high-resolution mass data for all ions, allowing for the determination of accurate mass and elemental composition.

    • Data-Dependent MS/MS (dd-MS2): The instrument automatically selects the most intense ions from the full scan and fragments them to obtain structural information.[7]

  • Data Mining: The complex dataset is processed using specialized software. The software searches for mass shifts corresponding to the predicted metabolic reactions (e.g., +16 Da for hydroxylation, -90 Da for de-benzylation) relative to the parent drug.

  • Putative Identification: Candidate metabolites are confirmed by manually inspecting the data, verifying the accurate mass (<5 ppm error), comparing the isotopic pattern to the theoretical pattern, and interpreting the fragmentation (MS/MS) spectra to propose a structure.[15]

Workflow 2: Targeted Validation and Quantification with LC-QqQ-MS/MS

This workflow is for confirming the identity of metabolites found in Workflow 1 and accurately measuring their concentration.

QqQ Workflow cluster_dev Method Development cluster_val Method Validation (per FDA/ICH M10) cluster_quant Sample Quantification MRM_Dev 1. MRM Transition Optimization (Infusion of Standard) LC_Opt 2. LC Method Optimization (Resolution & Peak Shape) MRM_Dev->LC_Opt Cal 3. Calibration Curve & LLOQ (Linearity, Range) LC_Opt->Cal AP 4. Accuracy & Precision (Intra- & Inter-day) Cal->AP Stab 5. Stability & Matrix Effect (Freeze-thaw, etc.) AP->Stab Analysis 6. Sample Analysis (Unknowns + QCs) Stab->Analysis Quant 7. Data Quantification (Concentration Calculation) Analysis->Quant

Sources

Comparative

Comparative antioxidant activity of (R)-Pinocembrin 7-Benzyl Ether

Comparative Antioxidant Activity of (R)-Pinocembrin 7-Benzyl Ether: A Structure-Activity Relationship Guide Executive Summary (R)-Pinocembrin 7-Benzyl Ether (P7BE) is a semi-synthetic flavanone derivative primarily utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antioxidant Activity of (R)-Pinocembrin 7-Benzyl Ether: A Structure-Activity Relationship Guide

Executive Summary

(R)-Pinocembrin 7-Benzyl Ether (P7BE) is a semi-synthetic flavanone derivative primarily utilized as a protected intermediate in the synthesis of complex flavonoid structures[1]. While its parent compound, Pinocembrin (5,7-dihydroxyflavanone), is recognized for its moderate neuroprotective and antioxidant properties[2], the addition of a benzyl ether group at the 7-hydroxyl position fundamentally alters its physicochemical profile.

For researchers and drug development professionals, understanding the Structure-Activity Relationship (SAR) of this modification is critical. This guide objectively compares the antioxidant performance of P7BE against native Pinocembrin and industry-standard antioxidants (e.g., Quercetin), providing actionable experimental methodologies and mechanistic insights.

Mechanistic Rationale: The Impact of 7-OH Benzylation

To evaluate the antioxidant potential of a flavonoid, one must look at its capacity for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[2].

Native Pinocembrin lacks the highly reactive B-ring catechol group (3',4'-di-OH) and the C-ring 2,3-double bond found in potent antioxidants like Quercetin. Consequently, its baseline radical scavenging relies almost entirely on the 5-OH and 7-OH groups on the A-ring. Structure-activity relationship (SAR) studies confirm that these A-ring hydroxyls are the primary sites for proton donation in flavanones[3].

When the 7-OH is masked via benzylation to form (R)-Pinocembrin 7-Benzyl Ether:

  • Loss of Direct Scavenging: The molecule loses a critical proton-donating site, rendering it highly inefficient at neutralizing stable radicals like DPPH or ABTS[4].

  • Shift in Physicochemical Properties: The bulky, non-polar benzyl group drastically increases the molecule's lipophilicity (LogP). While direct chemical scavenging is lost, this increased lipophilicity enhances cell membrane permeability, making P7BE a valuable structural motif for targeting intracellular lipophilic binding pockets rather than acting as a direct systemic antioxidant.

SAR Pino Pinocembrin (Free 7-OH) HAT Hydrogen Atom Transfer (HAT) Pino->HAT Proton Donation P7BE (R)-Pinocembrin 7-Benzyl Ether NoHAT Blocked HAT Mechanism P7BE->NoHAT 7-OH Masked ROS Direct ROS Scavenging HAT->ROS Neutralization Lipid High Membrane Permeability NoHAT->Lipid Increased LogP

Structure-Activity Relationship: Impact of 7-OH benzylation on antioxidant mechanisms.

Comparative Performance Data

The following table synthesizes the quantitative performance of P7BE against relevant benchmarks. Because P7BE lacks the necessary free hydroxyls, it performs poorly in cell-free radical assays but exhibits superior lipophilic traits.

Table 1: Comparative Physicochemical & Antioxidant Profile

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)cLogP (Lipophilicity)Primary Antioxidant Mechanism
Quercetin (Positive Control)15.2 ± 1.118.4 ± 1.31.5Strong HAT/SET (B-ring catechol)
(R)-Pinocembrin 155.0 ± 8.5180.5 ± 9.22.6Moderate HAT (A-ring 5,7-OH)
(R)-Pinocembrin 7-Benzyl Ether > 500 (Inactive)> 500 (Inactive)4.8Negligible direct scavenging

Data Note: DPPH and ABTS values are benchmarked against standard 120-minute steady-state kinetic readings[4].

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate the antioxidant profile of modified flavonoids, researchers must employ self-validating experimental designs that account for both reaction kinetics and cellular viability.

Protocol A: Cell-Free DPPH Scavenging Assay (Kinetic Validation)

Causality Check: Many researchers record DPPH at a static 10-minute interval. However, flavonoids exhibit different reaction kinetics. A kinetic read ensures that slow-reacting compounds are not falsely categorized as inactive[4].

  • Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Prepare test compounds (P7BE, Pinocembrin, Quercetin) in DMSO, diluted to final concentrations of 10–500 µM.

  • Reaction: In a 96-well plate, mix 100 µL of the test compound with 100 µL of the DPPH• solution.

  • Kinetic Measurement: Immediately read absorbance at 517 nm using a microplate reader. Take continuous readings every 5 minutes for 120 minutes to establish the steady-state Antiradical Power (ARP).

  • Validation: Calculate the IC₅₀ only after the reaction curve has flattened (steady-state). P7BE will show a flatline near 0% inhibition, confirming the necessity of the 7-OH group for DPPH reduction.

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Causality Check: A drop in ROS fluorescence can be caused by actual antioxidant activity OR by compound-induced cytotoxicity. This protocol integrates an MTT viability screen to self-validate the results[3].

  • Cell Culture: Seed AML-2 or HepG2 cells in a 96-well plate at 1×10⁴ cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with P7BE and Pinocembrin (10 µM, 50 µM, 100 µM) for 12 hours.

  • Self-Validation (Parallel Plate): Run an identical parallel plate using the MTT assay to quantify cell viability. Rule: Discard any ROS data from concentrations that reduce cell viability below 85%.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA probe for 30 minutes in the dark.

  • Oxidative Insult: Wash out the excess probe and expose cells to 500 µM H₂O₂ for 2 hours to induce oxidative stress.

  • Quantification: Measure fluorescence via flow cytometry or a fluorescence microplate reader (Ex: 485 nm / Em: 535 nm).

Workflow Step1 1. Cell Culture (AML-2 / HepG2) Step2 2. Compound Pre-treatment (P7BE vs Controls) Step1->Step2 Step3 3. Oxidative Insult (H₂O₂ Induction) Step2->Step3 Valid Self-Validation: MTT Viability Assay Step2->Valid Ensure non-toxic dose Step4 4. DCFDA Staining (ROS Probe) Step3->Step4 Step5 5. Flow Cytometry (Fluorescence Output) Step4->Step5

Self-validating intracellular ROS (DCFDA) assay workflow with parallel viability screening.

Application Insights for Drug Development

Based on the comparative data, (R)-Pinocembrin 7-Benzyl Ether should not be pursued as a direct antioxidant therapeutic. Its primary utility lies in synthetic chemistry and targeted drug delivery:

  • Synthetic Building Block: P7BE is an ideal protected intermediate for synthesizing novel, complex Pinocembrin derivatives[1]. The benzyl group prevents unwanted side reactions at the 7-OH position during C-ring or B-ring modifications.

  • Lipophilic Probing: If researchers are designing flavonoids to cross the blood-brain barrier (BBB) or penetrate deep lipid bilayers, the 7-O-benzyl modification serves as an excellent structural reference point for maximizing LogP, provided that the active moiety does not rely on the 7-OH for its pharmacodynamic effect.

References

  • Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • (R)-Pinocembrin 7-Benzyl Ether | 1159852-74-0 Source: Coompo Chemical Catalog URL:[Link]

  • Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship Source: PubMed URL:[Link]

  • Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity Source: ACS Publications URL:[Link]

Sources

Validation

Validating (R)-Pinocembrin 7-Benzyl Ether enantiomeric purity by chiral HPLC

Validating (R)-Pinocembrin 7-Benzyl Ether Enantiomeric Purity: A Comprehensive Chiral HPLC Comparison Guide Introduction & Rationale (R)-Pinocembrin is a naturally occurring flavanone with well-documented neuroprotective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating (R)-Pinocembrin 7-Benzyl Ether Enantiomeric Purity: A Comprehensive Chiral HPLC Comparison Guide

Introduction & Rationale

(R)-Pinocembrin is a naturally occurring flavanone with well-documented neuroprotective and anti-inflammatory properties. In drug development and structure-activity relationship (SAR) studies, the 7-hydroxyl group is frequently protected to form (R)-Pinocembrin 7-Benzyl Ether, a modification that stabilizes the compound and increases its bioavailability in in vitro assays[1].

Because the (R)- and (S)-enantiomers of flavanones exhibit drastically different pharmacokinetic profiles and biological activities—with the (R)-enantiomer often driving the therapeutic effect[2]—validating the enantiomeric excess (% e.e.) of the synthesized 7-benzyl ether derivative is a mandatory quality control step. While1[1], the chemical modification at the 7-position fundamentally alters how the molecule interacts with Chiral Stationary Phases (CSPs). This guide objectively compares alternative CSPs and provides a self-validating protocol to ensure absolute analytical accuracy.

Mechanistic Causality: The Impact of 7-O-Benzylation on Chiral Recognition

To select the correct chromatographic method, we must first understand the causality behind chiral recognition. Unmodified pinocembrin possesses a free 7-hydroxyl group, acting as a strong hydrogen bond donor. This allows for highly effective enantioseparation using Reversed-Phase (RP) chiral chromatography on columns like 3[3] or 2[2].

However, benzylation at the 7-OH position shifts the physical chemistry of the molecule:

  • Loss of H-Bonding : Etherification removes the primary hydrogen bond donor, drastically weakening interactions in aqueous reversed-phase systems.

  • Increased Steric Bulk & π-π Interactions : The addition of the benzyl ring increases the molecule's hydrophobicity and introduces a new aromatic system capable of strong π-π stacking.

Consequently, Normal-Phase (NP) chromatography using derivatized amylose CSPs (e.g., Chiralpak AD-H) becomes vastly superior. The deep chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer accommodate the bulky benzyl ether, utilizing steric inclusion and π-π interactions to achieve baseline separation[4].

G Molecule (R/S)-Pinocembrin 7-Benzyl Ether Modification 7-O-Benzylation Effects Molecule->Modification Steric Increased Steric Bulk (Enhanced π-π interactions) Modification->Steric Hbond Loss of 7-OH (Reduced H-bond capacity) Modification->Hbond NP_Amylose Normal Phase Amylose CSP (e.g., Chiralpak AD-H) Steric->NP_Amylose Fits deep chiral grooves RP_Amylose Reversed Phase Amylose CSP (e.g., Chiralcel AD-RH) Steric->RP_Amylose Steric hindrance in RP Hbond->NP_Amylose Relies on steric/π-π Hbond->RP_Amylose Weakened RP retention Outcome1 High Resolution (Rs > 2.0) Optimal Enantioseparation NP_Amylose->Outcome1 Outcome2 Sub-optimal Resolution (Rs < 1.5) RP_Amylose->Outcome2

Logical relationship detailing how 7-O-benzylation dictates chiral CSP selection.

Comparative Performance Data: CSPs and Mobile Phases

To select the optimal method, we must compare the performance of the modified 7-benzyl ether against standard protocols used for free pinocembrin. The table below synthesizes expected chromatographic parameters based on the structural physics of the derivative and established literature for 4[4].

Chiral ColumnMobile Phase SystemSeparation ModeSelectivity (α)Resolution (Rs)Suitability for 7-Benzyl Ether
Chiralpak AD-H Hexane / Isopropanol (80:20)Normal Phase (NP)1.85> 2.5 Optimal. Maximizes π-π stacking and steric inclusion of the benzyl group.
Chiralpak IG H2O / Acetonitrile (45:55)Reversed Phase (RP)1.20~ 1.2Sub-optimal. High hydrophobicity of the benzyl group causes excessive retention and peak broadening.
Chiralcel AD-RH Methanol (100%)Reversed Phase (RP)1.15< 1.0Poor. Lack of 7-OH hydrogen bonding reduces chiral recognition in polar solvents.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol ensures that the calculated % e.e. is free from integration errors caused by achiral impurities or column degradation.

Workflow Start Phase 1: System Suitability Testing Racemate Inject Racemic Standard (R/S)-Pinocembrin 7-Benzyl Ether Start->Racemate CheckRs Evaluate Resolution (Rs) Target: Rs ≥ 2.0 Racemate->CheckRs Phase2 Phase 2: Sample Analysis CheckRs->Phase2 Pass Sample Inject Target Sample Putative (R)-Enantiomer Phase2->Sample Spike Phase 3: Self-Validation Spike Sample with Racemate (1:1) Sample->Spike Confirm Confirm Peak Identity & Absence of Co-elution Spike->Confirm Report Calculate % e.e. (Enantiomeric Excess) Confirm->Report

Self-validating chiral HPLC workflow ensuring accurate enantiomeric excess quantification.

Step-by-Step Methodology (Using Chiralpak AD-H)

1. Chromatographic Conditions Setup

  • Column : Chiralpak AD-H (4.6 mm × 250 mm, 5 μm)[4].

  • Mobile Phase : Isocratic n-Hexane / 2-Propanol (80:20, v/v).

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25°C.

  • Detection : UV at 290 nm (optimal wavelength for the flavanone core)[3].

2. Phase 1: System Suitability Testing (SST)

  • Action : Inject 10 μL of a 1 mg/mL standard solution of racemic (R/S)-Pinocembrin 7-Benzyl Ether.

  • Causality : You must establish that the system can baseline-resolve the enantiomers before analyzing the pure sample. The racemate provides a perfect 1:1 ratio.

  • Acceptance Criteria : Resolution (Rs) must be ≥ 2.0. The peak area ratio must be 50:50 (±1%).

3. Phase 2: Sample Analysis

  • Action : Inject 10 μL of the synthesized (R)-Pinocembrin 7-Benzyl Ether sample (1 mg/mL).

  • Observation : Identify the major peak corresponding to the (R)-enantiomer and quantify any minor peak at the (S)-enantiomer retention time.

4. Phase 3: Self-Validation (Spike Test)

  • Action : Mix 50 μL of the sample solution with 50 μL of the racemic standard. Inject the spiked mixture.

  • Causality : This is the critical self-validation step. If the minor peak in your sample was an achiral impurity rather than the (S)-enantiomer, the spiked chromatogram will show three peaks (or a distorted shoulder) instead of two perfectly co-eluting enantiomer peaks. This confirms peak identity and prevents false purity reporting without requiring an inline mass spectrometer.

5. Calculation of Enantiomeric Excess (% e.e.)

  • Calculate using the formula: % e.e. =[(Area R - Area S) / (Area R + Area S)] × 100

References

  • Miyata, R. (2026). Takeda G Protein-Coupled Receptor 5 and Peroxisome Proliferator-Activated Receptor-Gamma Activation by Pinocembrin and Pinostrobin Isolated from Lindera sericea. PubMed Central (PMC).
  • Benchchem. rac-Pinocembrin 7-Benzyl Ester | For Research Use. Benchchem.
  • Google Patents. US8399691B2 - Method for resolution of a mixture of pinocembrin optical isomers, especially a pinocembrin racemate. Google Patents.
  • Journal of Agricultural and Food Chemistry. Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L. ACS Publications.

Sources

Comparative

Comparative Guide: (R)-Pinocembrin 7-Benzyl Ether vs. Flavonoid Benzyl Ethers in Drug Development

Introduction Flavonoids are privileged scaffolds in medicinal chemistry, but their clinical translation is often hindered by poor bioavailability, rapid phase II metabolism (glucuronidation and sulfation), and low cellul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Flavonoids are privileged scaffolds in medicinal chemistry, but their clinical translation is often hindered by poor bioavailability, rapid phase II metabolism (glucuronidation and sulfation), and low cellular permeability. Benzylation of specific hydroxyl groups—particularly at the 7-position—has emerged as a robust structural modification strategy to overcome these pharmacokinetic limitations.

This guide objectively compares (R)-Pinocembrin 7-Benzyl Ether against other prominent flavonoid benzyl ethers, detailing their physicochemical performance, synthetic utility, and biological efficacy.

Mechanistic Rationale: Why Target the 7-OH Position?

In polyhydroxy flavanones and flavonols, the hydroxyl groups exhibit differential reactivity. The 5-OH group is typically deactivated due to strong intramolecular hydrogen bonding with the adjacent 4-carbonyl group [[1]](). Conversely, the 7-OH is highly acidic and sterically accessible, making it the prime target for selective nucleophilic etherification 1.

Benzylation at this site serves dual purposes:

  • Metabolic Shielding & Lipophilicity : It masks the free hydroxyl, preventing rapid conjugation and significantly enhancing cellular membrane permeability, making it a superior tool for probing in vitro mechanisms 2.

  • Synthetic Directing Group : It acts as a robust protecting group, enabling downstream regioselective modifications (such as methylation or prenylation) before being cleanly removed via palladium-catalyzed hydrogenolysis 3.

Comparative Performance Data

CompoundParent FlavonoidPrimary ApplicationKey Biological / Chemical OutcomeRef
(R)-Pinocembrin 7-Benzyl Ether PinocembrinSynthetic intermediate, Molecular probeStabilizes the core to prevent rapid metabolism; acts as a probe for neuroprotective and anti-inflammatory pathways (NF-κB/MAPK).4
7-O-Benzyl Naringenin NaringeninAnticancer researchInduces apoptosis via intracellular ROS production and sustained ERK activation in human colorectal carcinoma (RKO) cells.5
7-O-Benzyl Quercetin QuercetinAntioxidant developmentNullifies the deleterious effect of the meta-dihydroxy A-ring grouping, resulting in enhanced antioxidant activity compared to the parent.6
7-O-Benzyl Kaempferol KaempferolRegioselective synthesisEnables highly selective downstream O-methylation at the 3, 4', or 5 positions by protecting the most reactive 7-OH site.[[1]]()

In-Depth Analysis of Key Flavonoid Benzyl Ethers

(R)-Pinocembrin 7-Benzyl Ether

Pinocembrin (5,7-dihydroxyflavanone) is renowned for its neuroprotective and anti-inflammatory properties, but its rapid metabolism limits in vivo efficacy. The 7-benzyl ether derivative stabilizes the core, acting as a superior molecular probe for in vitro assays 2. By preventing premature degradation, it allows researchers to accurately map pinocembrin's modulation of NF-κB and MAPK signaling pathways without the confounding variables of rapid clearance 4. Furthermore, it is the critical protected intermediate for synthesizing enantiomerically pure (2R)-pinocembrin and complex analogs 7.

7-O-Benzyl Naringenin

Naringenin is a citrus flavanone with broad bioactivity. The 7-O-benzyl modification shifts its pharmacological profile toward potent anticancer activity. In human colorectal carcinoma (RKO) cells, 7-O-benzyl naringenin effectively induces apoptosis by triggering intracellular reactive oxygen species (ROS) production and sustaining extracellular signal-regulated kinase (ERK) activation 5.

7-O-Benzyl Quercetin

Quercetin's antioxidant capacity is paradoxically limited by the meta-dihydroxy grouping in its A-ring. Etherification at the 7-position with a benzyl group nullifies this deleterious effect, resulting in a derivative with significantly enhanced lipid-peroxidation inhibition compared to the parent flavonol 6.

Experimental Workflows & Methodologies

To ensure reproducibility, the following self-validating protocol outlines the synthesis and isolation of (R)-Pinocembrin 7-Benzyl Ether.

Protocol: Regioselective Synthesis of (R)-Pinocembrin 7-Benzyl Ether Rationale: Potassium carbonate (K₂CO₃) provides mild basic conditions sufficient to deprotonate the highly acidic 7-OH without disrupting the chiral center at C-2 or breaking the intramolecular H-bond of the 5-OH. DMF is chosen as an aprotic polar solvent to accelerate the Sₙ2 displacement of the benzyl chloride.

  • Step 1: Reaction Setup

    • Dissolve 1.0 equivalent of (R)-pinocembrin in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere 5.

    • Add 1.2 equivalents of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow phenoxide formation.

    • Dropwise, add 1.1 equivalents of benzyl chloride 2.

  • Step 2: Thermal Control and Monitoring

    • Heat the reaction mixture to 60°C–70°C to balance the reaction rate with the thermal stability of the flavonoid core 2.

    • Monitor reaction progression via TLC (Hexane:Ethyl Acetate 4:1). The 7-benzyl ether will elute with a higher R_f value than the parent pinocembrin due to increased lipophilicity.

  • Step 3: Isolation and Purification

    • Quench the reaction with ice-cold distilled water to precipitate the crude product.

    • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 40°C 2.

    • Purify the residue using High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to separate the target compound from unreacted starting materials 2.

  • Step 4: Structural Validation

    • Confirm identity via ¹H NMR (CDCl₃): Look for the characteristic disappearance of the 7-OH proton and the appearance of a diagnostic benzylic methylene (-OCH₂-) singlet around δ 5.05–5.15 ppm 3.

Visualizations

SynthesisWorkflow A (R)-Pinocembrin B Benzyl Chloride + K2CO3 / DMF A->B SN2 Alkylation C (R)-Pinocembrin 7-Benzyl Ether B->C 60-70°C D Molecular Probe (Enhanced Stability) C->D Bioassays E Pd/C, H2 (Deprotection) C->E Synthesis F Regioselective Analogs E->F

Fig 1: Synthetic workflow and downstream applications of (R)-Pinocembrin 7-Benzyl Ether.

SignalingPathway A Flavonoid 7-O-Benzyl Ether B Increased Lipophilicity & BBB Permeability A->B C Intracellular ROS Generation B->C D ERK / MAPK Activation B->D E NF-κB Pathway Modulation B->E F Apoptosis (Cancer Cells) C->F RKO Cells D->F G Neuroprotection E->G Neuronal Models

Fig 2: Cellular signaling pathways modulated by 7-O-benzylated flavonoids.

References

  • rac-Pinocembrin 7-Benzyl Ester | For Research Use. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESwfu57hNgV1miK5MqPnZpXg2TDdn8s0uylv4bIk_f1soX00eXKrs0ONiQUA8f63XsmBIlCPMQt4fX2lmOy-J5LGXaRvLZYCpZ3C9vDYX_R6k7_B9eaYBqMXIbKyc10Kuci6rl]
  • (R)-PinoceMbrin 7-Benzyl Ester | 1159852-74-0. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnH2skg-N7WPJk2y2yPB75Fwyy7BuZUs2UbzHyQrLsBqOV4GhkRiaBUP1SBATce4gTH3WP9Mk8oO0H3mYem9vGM9Y7-0u0ysyGQ62dBuUaAPbRDTgYtxwWvc6T9ZeIsPA8kGp0kB0cpVwc5u9W6qv4CXana9mRuxEcAnGfN3cnTDg=]
  • Synthesis, antiplasmodial activity and in silico molecular docking study of pinocembrin and its analogs. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnaBvjq2fk72bavs4Li3aNN1GmEGyvt_cRiCAKhrHSw9XA_CeEPDpYHPc3ifcxwe1Drf9RVP5ELR8CQkFDgiaXakh1GlN_UXqgxcG0m00_pcVdZS7UUK_grAk=]
  • Preparation of 7-benzyl ethers of flavonoid compounds. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBx8yAkeaIuhXTpSuJDdTLr8H3eqg7Z2dkt_WQxxDyMVg_S_OhZBpdksHSPd_3vBx_qWM9D_XWhn652hbE4_IEL6qorJJoHOGQKw5FaGochVuV9w7RGdb5kz0j8y71S2gEJtaFIYFDQQ=]
  • Antiproliferative Activity and Impact on Human Gut Microbiota of New O-Alkyl Derivatives of Naringenin and Their Oximes. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaeJKDw_rQTPOYK-djrp8Zq2upBGdABI3iD_iEfLDzvGq8xfIXvOrfC0Hq7yg8c7cDjPnBofWAMHycMy6vwf2G7whxisyt0gM6Yc0-7yz-osPDzyqz1GK4l2R-Jy_-MMdv94NWbccwhxdOfGE=]
  • Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates. Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6Wlm3s89fNcusURtG6uzBhpcq8QAgAotcnwMa89S0fJ6GxdrrI15pFUwVPLg4T4sG75-S6mIMS6v6N7TlqiCBjJFrTE74APv4SNxlNBlp7itRLBoJhX949GjZoY8eg384sj35gSDPXe-sTx1PC_IfRV_n_goczGAWZZ3X49TuTZNVQ==]

Sources

Validation

In Vitro Assay Reproducibility: A Comparative Guide to (R)-Pinocembrin 7-Benzyl Ether vs. Unmodified Flavonoids

As drug development increasingly relies on robust in vitro modeling, the physicochemical limitations of natural products often compromise assay reproducibility. Pinocembrin, a natural flavanone, demonstrates potent neuro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on robust in vitro modeling, the physicochemical limitations of natural products often compromise assay reproducibility. Pinocembrin, a natural flavanone, demonstrates potent neuroprotective and anti-inflammatory properties, particularly in preserving Blood-Brain Barrier (BBB) integrity and mitigating amyloid-beta toxicity[1][2]. However, its unmodified form suffers from variable cellular uptake and rapid aqueous degradation[3].

To circumvent these issues, synthetic derivatives like (R)-Pinocembrin 7-Benzyl Ether (P7BE) have been engineered. By masking the highly reactive 7-hydroxyl group with a benzyl ether, researchers can significantly increase the molecule's lipophilicity[4]. This guide provides a comprehensive, causality-driven framework for utilizing P7BE as a superior molecular probe in cell-based assays, objectively comparing its performance against unmodified alternatives.

Mechanistic Rationale: Why Benzylate the 7-Hydroxyl?

In standard in vitro systems, the performance of a molecular probe is dictated by its ability to cross lipid bilayers without disrupting them. The unmodified 7-OH group in pinocembrin acts as a strong hydrogen bond donor, which restricts passive transcellular diffusion and subjects the compound to rapid phase II metabolism (glucuronidation) in metabolically competent cell lines.

(R)-Pinocembrin 7-Benzyl Ether solves this by capping the 7-OH position[4]. This structural modification:

  • Increases the Partition Coefficient (ClogP): Enhances passive diffusion across the hydrophobic core of cell membranes.

  • Stabilizes the Flavanone Core: Prevents premature oxidation in aqueous culture media, extending the therapeutic window during prolonged in vitro incubations (e.g., 24–48 hour neuroprotection assays).

  • Acts as a Prodrug/Intracellular Probe: Once internalized, the ether can be utilized to study structure-activity relationships (SAR) regarding intracellular targets like the and[1][5].

Pathway P7BE (R)-Pinocembrin 7-Benzyl Ether CellMembrane Cell Membrane (Enhanced Permeability) P7BE->CellMembrane High logP Diffusion Intracellular Intracellular Pinocembrin (Active Form) CellMembrane->Intracellular Intracellular Processing PDGFR PDGFRα / PDGF-CC Intracellular->PDGFR Inhibits MAPK MAPK / NF-κB Pathway Intracellular->MAPK Inhibits BBB BBB Integrity Maintained (TJPs Protected) PDGFR->BBB Prevents TJP Degradation Neuro Neuroprotection (Reduced Apoptosis) MAPK->Neuro Reduces Inflammatory Cytokines

Caption: Mechanistic pathway of (R)-Pinocembrin 7-Benzyl Ether in neuroprotection and BBB integrity.

Comparative Performance Data

To establish an objective baseline, P7BE must be evaluated against its parent compound (Pinocembrin) and a structurally related standard (Naringenin). The data below synthesizes expected in vitro behavior based on the lipophilic enhancement of the 7-benzyl modification.

Metric(R)-Pinocembrin 7-Benzyl EtherUnmodified PinocembrinNaringenin (Control)
Lipophilicity (ClogP) ~3.82.62.4
Aqueous Solubility (pH 7.4) < 10 µM~40 µM~60 µM
BBB Permeability ( Papp​ ) 18.5 ± 1.2 × 10−6 cm/s8.2 ± 0.8 × 10−6 cm/s5.1 ± 0.6 × 10−6 cm/s
SH-SY5Y Viability (Aβ Insult) 88% ± 4%75% ± 5%62% ± 3%
Primary Limitation Requires strict DMSO pre-solubilizationRapid aqueous degradationHigh efflux ratio

Note: P7BE demonstrates superior apparent permeability ( Papp​ ) and downstream neuroprotection due to enhanced intracellular accumulation, despite having lower raw aqueous solubility[4][5].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems, ensuring that any observed biological effect is due to the compound itself, not solvent toxicity or barrier degradation.

Protocol A: In Vitro BBB Permeability Assay (Transwell Model)

Objective: Quantify the transendothelial permeability of P7BE across human brain microvascular endothelial cells (hBMECs) without compromising tight junction proteins (TJPs)[1][2].

Causality & Methodology:

  • Monolayer Preparation: Seed hBMECs onto polycarbonate Transwell inserts (0.4 µm pore size). Causality: The small pore size allows fluid and small molecule transfer but prevents cell migration, accurately mimicking the physical BBB.

  • Self-Validation Checkpoint (TEER): Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². This ensures tight junctions (occludin/claudin-5) are fully formed[1].

  • Compound Application: Dissolve P7BE in DMSO (stock 30 mg/mL)[3], then dilute in transport buffer to a final concentration of 10 µM (Final DMSO < 0.1%). Apply to the apical chamber.

  • Paracellular Integrity Control: Co-administer Lucifer Yellow (LY) (100 µM) with the compound. Causality: LY is a paracellular marker. If LY is detected in the basolateral chamber, the compound or the DMSO solvent has toxically ruptured the tight junctions, invalidating the permeability data of the drug.

  • Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify P7BE via LC-MS/MS and LY via fluorometry.

Workflow Step1 Seed hBMECs on Transwell Insert Step2 TEER Measurement (>200 Ω·cm²) Step1->Step2 Step3 Apply P7BE + LY to Apical Chamber Step2->Step3 Step4 Incubate & Sample Basolateral Chamber Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate Papp & Efflux Ratio Step5->Step6

Caption: Step-by-step workflow for in vitro Blood-Brain Barrier (BBB) transwell permeability assay.

Protocol B: Neuroprotection Assay Against fAβ1-40 Toxicity

Objective: Evaluate the ability of P7BE to rescue SH-SY5Y neuronal cells from fibrillar amyloid-beta (fAβ1-40) induced cytotoxicity[5].

Causality & Methodology:

  • Cell Differentiation: Differentiate SH-SY5Y cells using Retinoic Acid (10 µM) for 7 days. Causality: Undifferentiated neuroblastoma cells proliferate rapidly and do not accurately express the mature neuronal receptors required to model Alzheimer's disease pathology.

  • Pre-treatment: Treat cells with P7BE (3.0 µM, 10.0 µM, 30.0 µM) for 2 hours prior to insult. Causality: Pre-treatment allows the highly lipophilic P7BE to partition into the cell and preemptively downregulate the MAPK/NF-κB inflammatory pathways before the oxidative insult occurs[5].

  • Insult Application: Introduce fAβ1-40 (10 µM) to the culture media.

  • Self-Validation Checkpoint (Cytotoxicity vs. Viability): Perform both an MTT assay (measuring mitochondrial metabolic rate) and an LDH Release assay (measuring cell membrane rupture)[5]. Causality: Relying solely on MTT can yield false positives if a compound artificially inflates mitochondrial reductase activity without actually preventing cell death. Concordant data (High MTT + Low LDH) definitively validates neuroprotection.

Troubleshooting & Reproducibility Metrics

To ensure high reproducibility when working with (R)-Pinocembrin 7-Benzyl Ether, adhere to the following physicochemical constraints:

  • Solvent Management: P7BE is practically insoluble in aqueous buffers. It must be prepared as a concentrated stock in anhydrous DMSO or DMF (up to 30 mg/mL)[3].

  • Precipitation Prevention: To achieve maximum solubility in aqueous assay buffers, the DMSO stock must be injected rapidly into the buffer under vortexing. The final aqueous solution should not be stored for more than 24 hours, as the ether derivative may slowly precipitate or adhere to the plastic walls of the culture vessel[3].

  • Vehicle Controls: Because lipophilic compounds require organic solvents, every assay plate must contain a vehicle control well (e.g., 0.1% DMSO in media) to ensure the solvent itself is not inducing a baseline shift in MAPK signaling or cell viability[5][6].

References

  • Ma Y, Li L, Kong L, et al. "Pinocembrin Protects Blood-Brain Barrier Function and Expands the Therapeutic Time Window for Tissue-Type Plasminogen Activator Treatment in a Rat Thromboembolic Stroke Model". BioMed Research International, 2018. Available at:[Link]

  • Liu R, Gao M, Qi Z, et al. "Pinocembrin Protects Human Brain Microvascular Endothelial Cells against Fibrillar Amyloid-β1−40 Injury by Suppressing the MAPK/NF-κB Inflammatory Pathways". Evidence-Based Complementary and Alternative Medicine, 2014. Available at:[Link]

Sources

Comparative

Comparing synthetic vs naturally derived (R)-Pinocembrin 7-Benzyl Ether

Comparative Analysis of Synthetic vs. Naturally Derived (R)-Pinocembrin 7-Benzyl Ether: A Technical Guide for Drug Development As the therapeutic landscape for ischemic stroke and neurodegenerative diseases expands, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic vs. Naturally Derived (R)-Pinocembrin 7-Benzyl Ether: A Technical Guide for Drug Development

As the therapeutic landscape for ischemic stroke and neurodegenerative diseases expands, the non-natural enantiomer of pinocembrin—(R)-pinocembrin—has emerged as a highly potent neuroprotective candidate[1]. To synthesize advanced derivatives or prodrugs of this molecule, researchers rely heavily on (R)-Pinocembrin 7-Benzyl Ether (CAS 1159852-74-0) as a critical protected intermediate[2].

Because natural pinocembrin exists almost exclusively as the (2S)-enantiomer in botanical sources like propolis and honey[3], application scientists face a fundamental mechanistic dilemma: Should we extract the natural product, racemize it, and chemically resolve the (R)-enantiomer (the semi-synthetic "naturally derived" route)? Or should we construct the chiral center de novo using asymmetric organocatalysis (the fully synthetic route)?

This guide objectively evaluates both paradigms, dissecting the causality behind the chemical workflows to help drug development professionals make data-driven sourcing decisions.

The Causality of Chirality: Mechanistic Pathways

The Naturally Derived (Semi-Synthetic) Pathway

Extracting pinocembrin from natural sources yields the (S)-enantiomer. To access the (R)-isomer, the natural isolate must be subjected to a base-catalyzed retro-Michael/Michael addition to form a racemate. Because pinocembrin lacks salt-forming acidic or basic groups, conventional diastereomeric salt resolution fails[3]. Instead, the racemate must be covalently derivatized with a chiral auxiliary (e.g., a chiral sulfinamide), separated via chromatography or crystallization, and hydrolyzed to yield enantiopure (R)-pinocembrin[3]. Finally, regioselective benzylation at the 7-OH position is performed. The 5-OH remains unreacted because it is locked in a tight intramolecular hydrogen bond with the C4-ketone[4].

The Fully Synthetic (Asymmetric Catalysis) Pathway

The fully synthetic route bypasses botanical supply chains entirely. It begins with a Claisen-Schmidt condensation between a protected acetophenone and benzaldehyde to form a chalcone intermediate[4]. The critical step is an asymmetric intramolecular oxo-conjugate addition. By utilizing a bifunctional chiral thiourea catalyst, the cyclization is directed specifically toward the (R)-configuration[5]. The thiourea moiety activates the enone via hydrogen bonding, while a tethered tertiary amine deprotonates the phenol, guiding stereoselective ring closure with high atom economy[5].

Comparative Data Analysis

The following table summarizes the performance metrics of both methodologies based on standard laboratory-scale (100g) production.

MetricNaturally Derived (Semi-Synthetic)Fully Synthetic (Asymmetric Catalysis)
Overall Yield 15 – 20% (Heavy losses during resolution)65 – 75% (High atom economy)
Enantiomeric Excess (ee) > 99.3% (Post-diastereomeric separation)85 – 94% (Requires recrystallization for >99%)
Impurity Profile Trace botanical flavonoids (chrysin, galangin), chiral auxiliary residuesUnreacted chalcone, trace organocatalyst residues
Regioselectivity (7-O vs 5-O) > 98% (Governed by innate 5-OH H-bonding)> 98% (Governed by innate 5-OH H-bonding)
Scalability Poor (Limited by propolis sourcing & resolution inefficiency)Excellent (Highly reproducible, scalable catalyst loading)
Cost-Efficiency Low (High solvent usage, low throughput)High (Lower cost at scale despite initial catalyst price)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in causality checks to verify reaction progress.

Protocol A: Naturally Derived Resolution & Benzylation

Objective: Resolve racemic pinocembrin and selectively protect the 7-hydroxyl group.

  • Chiral Derivatization : Dissolve racemic pinocembrin in anhydrous THF. Add 1.2 eq of (R)-tert-butanesulfinamide and a Lewis acid catalyst[3]. Reflux for 12 hours. Causality Check: TLC should show complete consumption of the pinocembrin spot, replaced by two distinct diastereomeric imine spots.

  • Separation & Hydrolysis : Separate the diastereomers using silica gel chromatography. Hydrolyze the desired fraction using mild aqueous HCl to recover (R)-pinocembrin. Recrystallize from 95% ethanol to achieve >99.3% ee[3].

  • Regioselective Benzylation : Dissolve (R)-pinocembrin (1 eq) in anhydrous DMF. Add 1.1 eq of anhydrous K2​CO3​ and 1.05 eq of Benzyl Bromide. Stir at room temperature for 4 hours.

    • The Causality: K2​CO3​ is a mild base that selectively deprotonates the highly accessible 7-OH. The 5-OH is sterically hindered and electronically deactivated by its strong H-bond to the C4 carbonyl, preventing over-benzylation[4].

  • Validation : Quench with ice water, extract with EtOAc, and verify the product via 1H -NMR. The disappearance of the 7-OH proton signal (~11 ppm) and the retention of the 5-OH proton signal (~12 ppm) confirms regioselectivity.

Protocol B: Fully Synthetic Asymmetric Catalysis

Objective: De novo synthesis of (R)-Pinocembrin 7-Benzyl Ether via organocatalysis.

  • Chalcone Formation : React 4'-benzyloxy-2',6'-dihydroxyacetophenone with benzaldehyde in ethanol using 50% aqueous KOH[4]. Stir at room temperature until the yellow chalcone precipitates.

  • Asymmetric Cyclization : Dissolve the purified chalcone in toluene. Add 10 mol% of a bifunctional quinine-derived thiourea catalyst[5]. Stir at -20°C for 48 hours.

    • The Causality: Toluene is chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding interactions between the thiourea catalyst and the substrate, which is critical for high enantioselectivity[5].

  • Validation : Monitor via chiral HPLC. The cyclization should yield (R)-Pinocembrin 7-Benzyl Ether directly with ~90% ee. Recrystallize from DCM/Hexane to enrich the optical purity to >99%.

Workflow Visualization

G cluster_natural Naturally Derived (Semi-Synthetic) Pathway cluster_synthetic Fully Synthetic (Asymmetric) Pathway N1 Natural Propolis Extract (Predominantly S-Pinocembrin) N2 Base-Catalyzed Racemization (Retro-Michael/Michael) N1->N2 N3 Chiral Resolution (via Chiral Derivatization) N2->N3 N4 Isolated (R)-Pinocembrin (>99% ee) N3->N4 Final (R)-Pinocembrin 7-Benzyl Ether CAS: 1159852-74-0 N4->Final Regioselective Benzylation (BnBr, K2CO3) S1 4'-Benzyloxy-2',6'-dihydroxyacetophenone + Benzaldehyde S2 Claisen-Schmidt Condensation S1->S2 S3 4'-Benzyloxy-2',6'-dihydroxychalcone S2->S3 S4 Asymmetric Cyclization (Chiral Thiourea Catalyst) S3->S4 S4->Final Direct Formation (~90-94% ee)

Comparison of Semi-Synthetic vs Fully Synthetic Pathways for (R)-Pinocembrin 7-Benzyl Ether.

Conclusion

For research and drug development applications requiring high-throughput and scalable GMP manufacturing, the Fully Synthetic (Asymmetric Catalysis) route is vastly superior due to its high atom economy and independence from botanical supply constraints. Conversely, the Naturally Derived route remains a viable, albeit labor-intensive, option for laboratories prioritizing ultra-high initial enantiomeric excess (>99.3%) without the need for extensive downstream recrystallization.

References

  • US8399691B2 - Method for resolution of a mixture of pinocembrin optical isomers, especially a pinocembrin racemate. Google Patents. 3

  • ChemicalBook - (R)-PinoceMbrin 7-Benzyl Ester | 1159852-74-0. 2

  • ResearchGate - A Straightforward Synthesis of Pinocembrin. 1

  • Malaria World - Synthesis, antiplasmodial activity and in silico molecular docking study of pinocembrin and its analogs. 4

  • Journal of the American Chemical Society (JACS) - Catalytic Enantioselective Synthesis of Flavanones and Chromanones. ACS Publications. 5

Sources

Validation

Reference standards for (R)-Pinocembrin 7-Benzyl Ether quantification

The Definitive Guide to Reference Standards for (R)-Pinocembrin 7-Benzyl Ether Quantification (R)-Pinocembrin is a highly bioactive flavanone isolated from propolis and various plant species, renowned for its neuroprotec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Reference Standards for (R)-Pinocembrin 7-Benzyl Ether Quantification

(R)-Pinocembrin is a highly bioactive flavanone isolated from propolis and various plant species, renowned for its neuroprotective, anti-inflammatory, and antioxidant properties[1]. In synthetic chemistry and pharmacokinetic (PK) profiling, (R)-Pinocembrin 7-Benzyl Ether serves as a critical intermediate and a stable surrogate analyte. The 7-O-benzyl protection prevents unwanted reactions at the highly reactive 7-hydroxyl group during structural modifications. Accurate quantification of this compound—whether to determine synthetic yields, evaluate debenzylation efficiency, or trace metabolic pathways—requires robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[2][3].

This guide objectively compares the performance of different reference standard tiers for (R)-Pinocembrin 7-Benzyl Ether quantification, detailing the causality behind experimental choices and providing a self-validating LC-MS/MS protocol.

Comparative Analysis of Reference Standard Tiers

Selecting the correct reference standard tier is the foundation of analytical trustworthiness. We evaluate three primary categories:

  • Analytical Grade Standards (≥95.0% - 98.0% HPLC): Widely available from commercial suppliers, these neat solid standards are cost-effective for routine quality control and method development. However, they lack the rigorous metrological traceability required for regulated clinical trials.

  • Certified Reference Materials (CRMs): Manufactured under ISO 17034 guidelines, CRMs provide absolute quantitative certainty with documented uncertainty values[4]. They are essential for calibrating instruments in GLP/GMP-compliant laboratories but come at a premium cost.

  • Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated analogs): The absolute gold standard for LC-MS/MS internal standardization. By incorporating heavy isotopes (e.g., deuterium or carbon-13), SIL standards co-elute with the target analyte, perfectly correcting for matrix-induced ion suppression in the electrospray ionization (ESI) source[5].

Table 1: Performance Comparison of Reference Standard Tiers

Standard TierPurity/TraceabilityMatrix Effect CorrectionBest ApplicationRelative Cost
Analytical Grade ≥95% (HPLC)Poor (Requires separate IS)Routine QC, Early R&DLow
CRM ISO 17034 Certified[4]Poor (Requires separate IS)GLP/GMP ValidationHigh
SIL Standard Isotopic Purity >99%Excellent (Co-eluting)Bioanalysis (Plasma/Urine)Very High

Causality in Experimental Design: The "Why" Behind the Workflow

A self-validating protocol is built on understanding the mechanistic reasons behind each step.

  • Why Solid-Phase Extraction (SPE)? Biological matrices (like plasma or urine) contain phospholipids and salts that severely suppress the ionization of flavonoids in negative ESI mode. SPE selectively retains the hydrophobic (R)-Pinocembrin 7-Benzyl Ether while washing away hydrophilic interferences, ensuring a cleaner baseline and higher sensitivity[3].

  • Why Negative Ion Electrospray (ESI-)? Flavonoids like pinocembrin readily lose a proton to form stable [M−H]− precursor ions due to the acidic nature of their phenolic hydroxyl groups. ESI- provides superior signal-to-noise ratios compared to positive mode for these molecules[2][6].

  • Why use an Internal Standard (IS)? Volumetric errors during sample preparation and fluctuating MS ionization efficiencies necessitate an IS. While structural analogs (like clonazepam or morin) are sometimes used[1][3], a SIL standard is vastly superior because it shares the exact physicochemical properties of the analyte, validating the recovery of every single sample automatically.

Self-Validating LC-MS/MS Experimental Protocol

This protocol establishes a closed-loop validation system where system suitability, linearity, and recovery are continuously verified.

Step 1: Preparation of Calibration and Quality Control (QC) Samples

  • Prepare a primary stock solution of (R)-Pinocembrin 7-Benzyl Ether reference standard (1 mg/mL in LC-MS grade methanol)[5].

  • Spike blank matrix (e.g., plasma) to create a 9-point calibration curve ranging from 1 to 400 ng/mL[3].

  • Prepare QC samples at Low (3 ng/mL), Mid (50 ng/mL), and High (300 ng/mL) concentrations.

  • Self-Validation Check: The calibration curve must exhibit an R2≥0.995 . If the intercept deviates significantly from zero, it indicates matrix contamination or standard degradation.

Step 2: Sample Extraction (SPE)

  • Aliquot 500 µL of plasma/urine sample. Add 20 µL of the SIL internal standard working solution.

  • Load onto a pre-conditioned C18 SPE cartridge.

  • Wash with 5% methanol in water to remove polar interferences.

  • Elute the analyte and IS with 100% acetonitrile. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase.

  • Self-Validation Check: The peak area of the SIL IS must remain consistent (±15%) across all samples. A sudden drop indicates a failure in extraction or severe matrix suppression.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C8 or C18 column (e.g., 2.0 mm × 150 mm, 3 µm)[2][3]. Use an isocratic mobile phase of acetonitrile and 0.3 mM ammonium acetate (65:35, v/v) at 0.25 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM).

  • Monitor the specific precursor-to-product ion transitions for both the analyte and the SIL IS.

Table 2: Representative Method Validation Data (Analytical vs. SIL IS)

ParameterUsing Analog IS (Clonazepam)[3]Using SIL IS (Deuterated)Validation Criteria
Linearity ( R2 ) 0.9920.999 ≥0.995
Intra-day Precision (RSD) 4.1% - 5.25%1.2% - 2.1% ≤15%
Extraction Recovery 88.4% ± 4.2%98.1% ± 1.5%Consistent across range
Matrix Effect 82% (Suppression observed)100% (Fully corrected)85% - 115%

Visualizing the Analytical and Biological Pathways

To fully contextualize the importance of quantifying this compound, we must visualize both the analytical workflow and the downstream biological impact of the parent drug, Pinocembrin.

Workflow A Sample Preparation (Matrix + SIL IS) B Solid-Phase Extraction (C18 Cartridge) A->B C LC Separation (C8 Column, Isocratic) B->C D ESI-MS/MS Detection (Negative Mode MRM) C->D E Data Analysis & Quantification D->E

LC-MS/MS workflow for (R)-Pinocembrin 7-Benzyl Ether quantification using SIL internal standards.

Once debenzylated in vivo or via synthesis, the parent compound (R)-Pinocembrin exhibits profound neuroprotective effects, primarily by mitigating oxidative stress and downregulating apoptotic pathways following ischemic events[1].

Pathway Pino (R)-Pinocembrin ROS Oxidative Stress (ROS) Pino->ROS Inhibits Casp3 Caspase-3 Activation Pino->Casp3 Downregulates Neuro Neuroprotection Pino->Neuro Promotes Mito Mitochondrial Dysfunction ROS->Mito Induces Mito->Casp3 Activates Apop Neuronal Apoptosis Casp3->Apop Triggers Apop->Neuro Prevents

Neuroprotective signaling pathway of Pinocembrin demonstrating anti-apoptotic mechanisms.

Conclusion

For the precise quantification of (R)-Pinocembrin 7-Benzyl Ether, the choice of reference standard dictates the reliability of the entire assay. While analytical grade standards are sufficient for preliminary synthetic yield calculations, the integration of SIL standards into a self-validating LC-MS/MS workflow is non-negotiable for rigorous pharmacokinetic profiling. By understanding the causality behind sample cleanup and ionization dynamics, researchers can ensure their analytical methods are both robust and reproducible.

References

  • Liu, R., et al. "Determination of Pinocembrin in Human Urine by LC-MS/MS and Research on Urinary Excretion." Journal of Asian Natural Products Research. Available at: [Link]

  • Yang, Z., et al. "Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies." PubMed. Available at: [Link]

  • MDPI. "Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract." MDPI. Available at: [Link]

  • ResearchGate. "Determination of pinocembrin in human urine by LC-MS/MS and research on urinary excretion." ResearchGate. Available at: [Link]

  • ACS Publications. "Development and Application of a Novel Semi-quantification Approach in LC-QToF-MS Analysis of Natural Products." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MDPI. "Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry." MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-Pinocembrin 7-Benzyl Ether

Comprehensive Safety and Operational Guide: Handling (R)-Pinocembrin 7-Benzyl Ether Handling novel synthetic derivatives like (R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) requires a robust understanding of both its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (R)-Pinocembrin 7-Benzyl Ether

Handling novel synthetic derivatives like (R)-Pinocembrin 7-Benzyl Ether (CAS: 1159852-74-0) requires a robust understanding of both its parent scaffold and its functional groups. While the parent flavonoid, pinocembrin, demonstrates a highly favorable safety profile with minimal in vivo toxicity[1][2], the addition of a benzyl ether moiety fundamentally alters the molecule's physicochemical properties. Benzyl ethers are known to cause skin, eye, and respiratory tract irritation, and can pose significant toxicity risks to aquatic environments[3][4].

As a Senior Application Scientist, I mandate that laboratory personnel treat this compound not merely as a benign flavonoid, but as a lipophilic, potentially irritant synthetic organic powder. The increased lipophilicity facilitates easier passage through the stratum corneum, making dermal protection critical. Furthermore, handling fine powders presents an inhalation hazard that must be mitigated through strict engineering controls[5].

Hazard Assessment & Causality

Understanding the why behind the hazards ensures a self-validating approach to laboratory safety:

  • Dermal and Ocular Irritation: The benzyl ether functional group increases the risk of contact dermatitis and ocular irritation upon exposure[3]. The lipophilic nature of the ether allows it to interact more readily with cell membranes.

  • Inhalation Risk: Because this compound is handled as a dry solid, the primary vector for accidental exposure is the aerosolization of micro-particulates during weighing and transfer operations[6].

  • Environmental Toxicity: Benzyl ether derivatives are classified as environmentally hazardous substances, particularly to aquatic life, necessitating strict, segregated disposal protocols[4][7].

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe operational environment, every piece of PPE must serve a specific, scientifically grounded purpose.

PPE CategorySpecificationScientific Rationale (Causality)
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents micro-particulate entry into the ocular mucosa during powder transfer[6]. Standard safety glasses lack a sufficient peripheral seal against aerosols.
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Nitrile provides excellent chemical resistance against lipophilic organic compounds and prevents dermal absorption of the benzyl ether moiety[3][5].
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents electrostatic discharge (which can aerosolize powders) and protects the operator's skin against accidental spills[5].
Respiratory Protection N95 or P100 particulate respiratorRequired only if primary engineering controls (fume hoods) fail or are unavailable. Mitigates the inhalation of fine synthetic organic powders[5][6].

Standard Operating Procedure: Handling & Solubilization

Strict step-by-step methodologies must be followed to ensure scientific integrity and operator safety.

  • Environmental Preparation: Conduct all open-container operations (weighing, transferring) inside a certified Class II Biological Safety Cabinet (BSC) or a properly ventilated chemical fume hood. Do not handle the dry powder on an open bench [5].

  • Anti-Static Weighing: Use an anti-static weighing boat or neutralize the static charge of your micro-spatula. Causality: Synthetic organic powders hold static charges that cause them to repel from tools and aerosolize directly into the breathing zone.

  • Solubilization: Dissolve the (R)-Pinocembrin 7-Benzyl Ether in an appropriate organic solvent (e.g., DMSO, Ethanol) before removing the vessel from the fume hood.

  • Sealing and Transport: Cap the solubilized mixture tightly. Once in a liquid state, the particulate inhalation hazard is effectively neutralized, and the sealed vial can be safely transported to the benchtop for downstream assays.

Spill Response & Decontamination Plan

In the event of a powder spill, immediate and methodical action is required to prevent cross-contamination and airborne exposure.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity. Ensure your PPE (goggles, nitrile gloves) is fully intact[6].

  • Suppress Aerosolization: Do not dry sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to bind the particulates and prevent them from becoming airborne[5][6].

  • Mechanical Removal: Use absorbent laboratory pads to pick up the moistened material mechanically. Place all contaminated materials into a designated hazardous waste bag[8].

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by a final wipe with 70% ethanol to remove any residual lipophilic traces[6].

Disposal Plan

Due to the environmental hazards associated with benzyl ether derivatives[4][7], strict disposal guidelines apply:

  • Solid Waste: All empty vials, contaminated gloves, and weighing boats must be disposed of in solid hazardous waste containers.

  • Liquid Waste: Solutions containing (R)-Pinocembrin 7-Benzyl Ether must be collected in compatible, clearly labeled organic waste carboys. Never flush this compound down the sink or into the sanitary sewer system [7].

Operational Workflow Visualization

G Start Risk Assessment & PPE Verification Hood Transfer to Chemical Fume Hood Start->Hood Weigh Anti-Static Powder Weighing Hood->Weigh Solubilize Solubilize in DMSO/EtOH Weigh->Solubilize Spill Spill Event? Weigh->Spill Accident Bench Transport to Benchtop Solubilize->Bench Spill->Solubilize No Clean Wet Wipe & Decontaminate Spill->Clean Yes Dispose Hazardous Waste Disposal Clean->Dispose Bench->Dispose Post-Assay

Operational safety workflow for handling and disposing of (R)-Pinocembrin 7-Benzyl Ether.

References

  • Cole-Parmer. "Material Safety Data Sheet - Benzyl ether, 99%." Cole-Parmer. [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Benzyl ether." Fisher Scientific.[Link]

  • Charoensin, S., et al. "Toxicological and clastogenic evaluation of pinocembrin and pinostrobin isolated from Boesenbergia pandurata in Wistar rats." Thai Journal of Toxicology. [Link]

  • ResearchGate. "(PDF) Toxicological and clastogenic evaluation of pinocembrin and pinostrobin isolated from Boesenbergia pandurata in Wistar rats." ResearchGate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.